Methyl Rosmarinate
Description
This compound has been reported in Salvia miltiorrhiza, Perilla frutescens, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-BBOMDTFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316093 | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99353-00-1 | |
| Record name | Methyl rosmarinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Methyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Rosmarinate, a methyl ester of rosmarinic acid, is a phenolic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a derivative of the more widely studied rosmarinic acid, this compound exhibits modified physicochemical properties that may influence its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant species, protocols for its extraction and analysis, and insights into its biological signaling pathways.
Natural Sources of this compound
This compound is predominantly found in species belonging to the Lamiaceae (mint) family. Several genera within this family have been identified as sources of this compound.
Table 1: Quantitative Data of this compound in Various Plant Sources
| Plant Species | Family | Plant Part | Concentration of this compound | Reference(s) |
| Hyptis suaveolens | Lamiaceae | Stem | > 81 ppm (> 0.081 mg/g) of dried stem | [1] |
| Hyptis atrorubens | Lamiaceae | Stem | 0.02% yield from the hydromethanolic extract | [2] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Herb/Leaves | Identified as a source | [3][4] |
| Salvia miltiorrhiza | Lamiaceae | - | Extracted from the acetate extract | |
| Rabdosia serra | Lamiaceae | - | Isolated from the plant | [5] |
| Salvia castanea Diels f. tomentosa Stib. | Lamiaceae | Dry roots | A potential source for preparation from rosmarinic acid | [6] |
| Salvia palaestina | Lamiaceae | Aerial parts | Isolated from the methanol extract | |
| Lepechinia meyenii | Lamiaceae | - | Identified in the ethanolic extract | [7] |
| Lepechinia floribunda | Lamiaceae | - | Identified in the ethanolic extract | [7] |
Note: Quantitative data for this compound is limited in the current literature. Many studies focus on the more abundant precursor, rosmarinic acid. The data presented here is based on available findings.
Experimental Protocols
Extraction and Isolation of this compound from Hyptis atrorubens
This protocol is adapted from the methodology described by Abedini et al. (2013).[2]
a. Extraction:
-
Air-dry the stems of Hyptis atrorubens and grind them into a coarse powder.
-
Perform successive maceration of the powdered plant material (1100 g) with solvents of increasing polarity. Use 5 L of each solvent and repeat the extraction three times for 2 hours each.
-
Petroleum ether
-
Dichloromethane
-
Methanol
-
Water-methanol (1:1, v/v)
-
-
Filter the extracts and evaporate the solvents under reduced pressure to obtain the dry residues. The water-methanol extract will contain this compound.
b. Isolation:
-
Dissolve the dried water-methanol extract (80.4 g) in water.
-
Subject the aqueous solution to column chromatography on a Sephadex LH-20 column.
-
Elute with a water-methanol gradient (from 100% water to 100% methanol) to yield several fractions.
-
Monitor the fractions for the presence of this compound using an appropriate analytical technique (e.g., TLC or HPLC).
-
Pool the fractions containing this compound and subject them to further purification using Medium Pressure Liquid Chromatography (MPLC) with a C18 column and a water-methanol gradient.
-
Final purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water-methanol or water-acetonitrile gradient.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following HPLC method is based on the protocol for tracking and detecting rosmarinic acid and this compound from Salvia castanea Diels f. tomentosa Stib.[6]
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase chromatography column and a Diode Array Detector (DAD) or UV detector.
-
Mobile Phase:
-
Solvent A: 2% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution Program:
-
0–15 min: 10% B to 100% B
-
15–20 min: 100% B (isocratic)
-
20–25 min: 100% B to 10% B
-
25–30 min: 10% B (isocratic)
-
-
Detection Wavelength: 286 nm
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, proliferation, and fibrosis.
Conclusion
This compound is a promising natural compound with a range of biological activities. While its presence has been confirmed in several species of the Lamiaceae family, further quantitative studies are required to fully assess the most abundant and viable natural sources for its large-scale extraction. The provided protocols for extraction, isolation, and quantification offer a solid foundation for researchers to explore and harness the therapeutic potential of this intriguing molecule. The elucidation of its effects on key signaling pathways opens new avenues for targeted drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of rosmarinic acid, this compound and pedalitin isolated from Rabdosia serra (MAXIM.) HARA as inhibitors of tyrosinase and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical profile and rosmarinic acid purification from two Peruvian Lepechinia Willd. species (Salviinae, Mentheae, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Methyl Rosmarinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl rosmarinate, a natural phenylpropanoid and a derivative of rosmarinic acid, has garnered significant scientific interest due to its diverse pharmacological profile. This document provides a comprehensive technical overview of the primary biological activities of this compound, including its anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. It consolidates quantitative data from in vitro studies, details the experimental protocols used to ascertain these activities, and presents visual diagrams of key mechanisms and workflows to support further research and development.
Anti-inflammatory Activities
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and inhibiting enzymes involved in the inflammatory cascade. Its mechanisms of action include the suppression of pro-inflammatory mediators and cytokines.
1.1 Mechanism of Action
The anti-inflammatory properties of this compound are significantly attributed to its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved through the suppression of both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of the transcription factor NF-κB. By downregulating the NF-κB pathway, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as IL-1β and IL-6.[1] Furthermore, its anti-inflammatory action is bolstered by the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions.[1][2] this compound also directly inhibits lipoxygenase (LO), an enzyme that produces leukotrienes, which are key mediators of inflammation.[3]
1.2 Quantitative Data: Anti-inflammatory Activity
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 14.25 µM | [1][2] |
| Lipoxygenase (LO) Inhibition | Enzyme Assay | 0.02 mM | [3] |
1.3 Signaling Pathway Diagram: NF-κB Inhibition
References
- 1. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl Rosmarinate
Abstract
This compound (MR), an ester derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various medicinal plants, including those from the Lamiaceae family.[1] Emerging in vitro research has highlighted its potent pharmacological activities, often surpassing those of its parent compound, rosmarinic acid.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, anti-cancer, anti-fibrotic, and antioxidant properties. It consolidates key findings on its modulation of critical signaling pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex molecular interactions and workflows.
Core In Vitro Mechanisms of Action
This compound exerts its biological effects by modulating a variety of cellular processes and signaling cascades. Its enhanced cellular uptake, attributed to the less polar nature of its esterified carboxyl group compared to rosmarinic acid, contributes to its potent in vitro activity.[1][3]
Anti-Inflammatory Activity
MR demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory response.
-
Inhibition of Pro-Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, MR effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5] It also inhibits the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4][6]
-
Modulation of NF-κB and MAPK Signaling: The anti-inflammatory effects of MR are largely mediated through the suppression of the MyD88-NF-κB signaling pathway.[4][6] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), leading to a MyD88-dependent cascade that results in the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. MR has been shown to inhibit this activation of NF-κB.[4] Furthermore, MR modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also crucial in inflammatory signaling.[6][7]
-
Induction of Heme Oxygenase-1 (HO-1): MR induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2).[4][5] The induction of HO-1 contributes to the resolution of inflammation, and its inhibition has been shown to reverse the suppressive effect of MR on NO production.[4]
-
Lipoxygenase (LO) Inhibition: MR is a potent inhibitor of the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, key mediators in inflammatory conditions like asthma and inflammatory bowel disease.[8][9]
Anti-Cancer and Anti-Proliferative Activity
MR exhibits significant anti-neoplastic properties across various cancer cell lines, particularly in glioblastoma and cervical cancer.
-
Cytotoxicity and Proliferation Inhibition: MR reduces cell viability and inhibits proliferation in a dose-dependent manner in human glioblastoma (U87 and T98) and cervical cancer cells.[6][8][10]
-
Induction of Apoptosis and Cell Cycle Arrest: The compound induces cell death by promoting apoptosis and causing cell cycle arrest, as indicated by an increase in the subG0/G1 cell population in flow cytometry analysis.[8] In cervical cancer cells, MR induces autophagy and apoptosis.[6]
-
Inhibition of Cell Migration: A critical aspect of cancer progression is metastasis. MR has been shown to significantly inhibit the migratory capacity of glioblastoma cells in scratch wound healing assays.[8]
-
Modulation of Cancer-Related Signaling Pathways: The anti-cancer effects of MR are linked to its ability to inhibit key signaling pathways that are often dysregulated in cancer. These include the EGFR/PI3K/AKT/mTOR and MAPK/ERK pathways.[8] Specifically, MR has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the Akt/mTOR signaling pathway and to induce autophagy and apoptosis in cervical cancer cells by inhibiting mTOR-S6K1 signaling.[6][8]
Anti-Fibrotic Activity
In vitro studies using mouse fibroblast L929 cells have demonstrated the potential of MR as an anti-fibrotic agent.
-
Inhibition of Fibroblast Activation: MR effectively inhibits the proliferation and migration of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1), a key mediator of fibrosis.[6][7] It also promotes the apoptosis of these activated fibroblasts.[6]
-
Suppression of Extracellular Matrix (ECM) Accumulation: By inhibiting fibroblast activation, MR leads to a decrease in the accumulation of ECM components, such as collagen, which is a hallmark of fibrosis.[6][7]
-
Modulation of TGF-β/Smad and MAPK Pathways: The anti-fibrotic mechanism of MR involves the downregulation of the canonical TGF-β1/Smad signaling pathway. It achieves this by decreasing the phosphorylation of Smad2 and Smad3.[6] Concurrently, MR also inhibits the non-Smad, TGF-β1-mediated MAPK signaling pathway, further contributing to its anti-fibrotic effects.[6][7]
Other In Vitro Mechanisms
-
Antioxidant Activity: MR exhibits antioxidant properties by scavenging free radicals.[3] Its non-ionizable ester form may allow for better intracellular accumulation compared to the more easily ionized rosmarinic acid, potentially enhancing its antioxidant effect within cellular systems.[3]
-
Enzyme Inhibition: MR acts as an inhibitor for several other enzymes, including α-glucosidase, which is relevant to diabetes, and metalloprotease 1, an enzyme involved in cancer progression.[8]
-
Erythrocyte Metabolism Modulation: MR has been identified as an activator of 2,3-bisphosphoglycerate mutase (BPGM) in erythrocytes. This action increases the levels of 2,3-bisphosphoglycerate (2,3-BPG), which in turn facilitates oxygen release from hemoglobin, suggesting a protective role against hypoxia.[1][11]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vitro activities of this compound.
Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity
| Target/Assay | Cell Line / System | IC₅₀ Value (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Cells | 14.25 | [4] |
| Lipoxygenase (LO) Inhibition | Enzyme Assay | 0.02 | [9] |
| α-Glucosidase Inhibition | Enzyme Assay | - | [8] |
Table 2: Anti-Cancer Activity
| Cell Line | Assay | IC₅₀ Value (µM) | Treatment Time (h) | Reference |
| U87 (Glioblastoma) | Cell Viability | 9.8 | 72 | [10] |
| T98 (Glioblastoma) | Cell Viability | 13.0 | 72 | - |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.
Cell Viability and Proliferation Assay (CCK-8 / Trypan Blue)
-
Objective: To determine the cytotoxic and anti-proliferative effects of MR on cultured cells.
-
Methodology:
-
Cell Seeding: Cells (e.g., U87, T98, L929) are seeded into 96-well plates at a density of 1x10⁵ cells/mL and incubated overnight to allow for attachment.[6][10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of MR (e.g., 0-160 µM). A vehicle control (e.g., DMSO) is also included. Cells are then incubated for a specified period (e.g., 48 or 72 hours).[6][10]
-
Quantification (CCK-8): 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[6]
-
Quantification (Trypan Blue): Cells are harvested, and a small aliquot is mixed with Trypan Blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.[8]
-
Scratch Wound Healing Assay for Cell Migration
-
Objective: To assess the effect of MR on the migratory ability of cancer or fibroblast cells.
-
Methodology:
-
Monolayer Culture: Cells are grown in 6-well plates until they form a confluent monolayer.[8]
-
Creating the "Scratch": A sterile pipette tip is used to create a linear "wound" or scratch in the cell monolayer.[8]
-
Treatment: The cells are washed to remove debris and then incubated with a culture medium containing MR at various concentrations (e.g., IC₅₀ and 2xIC₅₀).[8]
-
Imaging and Analysis: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope. The width of the scratch is measured, and the rate of wound closure is calculated to determine the extent of cell migration.[8]
-
Western Blot Analysis for Protein Expression
-
Objective: To detect and quantify changes in the expression and phosphorylation levels of specific proteins in key signaling pathways (e.g., p-Smad2, p-ERK, iNOS).
-
Methodology:
-
Cell Lysis: After treatment with MR, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Smad2, anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6]
-
Nitric Oxide (NO) Production Assay
-
Objective: To measure the amount of NO produced by macrophages in response to LPS and MR treatment.
-
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with LPS (to induce NO production) in the presence or absence of various concentrations of MR for a set time (e.g., 24 hours).
-
Nitrite Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Griess Reaction: An aliquot of the supernatant from each well is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: After a short incubation period, the formation of a purple azo compound is measured by reading the absorbance at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[4]
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Anti-fibrotic signaling pathways inhibited by this compound.
Caption: Key anti-cancer signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro analysis of this compound.
Conclusion and Future Directions
The in vitro evidence strongly supports this compound as a multi-target bioactive compound with significant therapeutic potential. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt/mTOR, and TGF-β/Smad. These actions collectively underpin its observed anti-inflammatory, anti-cancer, and anti-fibrotic effects.
While these in vitro findings are compelling, further research is necessary. Future studies should focus on:
-
Target Deconvolution: Identifying the direct molecular binding targets of MR to better understand the initiation of its effects.
-
In Vivo Validation: Corroborating these in vitro findings in relevant animal models of inflammation, cancer, and fibrosis.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of MR to assess its potential as a therapeutic agent.
-
Safety and Toxicology: Establishing a comprehensive safety profile through in vitro and in vivo toxicological studies.
This guide provides a foundational understanding for scientists and researchers aiming to explore and harness the therapeutic potential of this compound in drug discovery and development.
References
- 1. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castan ea Diels f. tomentosa Stib. using a scalable process [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
A Technical Guide to the Discovery and Isolation of Methyl Rosmarinate from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from various plant sources. It details established experimental protocols for extraction, purification, and characterization, and presents quantitative data from multiple studies in a clear, tabular format for comparative analysis. Furthermore, this document illustrates key biological signaling pathways modulated by this compound and a general experimental workflow for its isolation, employing Graphviz diagrams for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (C₁₉H₁₈O₈) is a caffeic acid ester that was first identified in members of the Lamiaceae family, such as Rosmarinus officinalis (rosemary) and various Salvia species.[1][] While structurally similar to the more abundant rosmarinic acid, the methylation of the carboxylic acid group in this compound alters its physicochemical properties, leading to enhanced bioavailability and, in some cases, more potent biological effects.[4] Research has demonstrated that this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-pulmonary fibrosis properties.[1][2] These therapeutic potentials have made the efficient isolation and purification of this compound from plant matrices a critical area of study.
Plant Sources and Extraction Methodologies
This compound has been successfully isolated from a variety of plant species, predominantly within the Lamiaceae family. This section outlines common plant sources and the extraction methods employed to obtain crude extracts enriched with this compound.
Prominent Plant Sources
The following table summarizes plant species that have been reported as sources of this compound.
| Family | Genus | Species | Plant Part |
| Lamiaceae | Salvia | castanea | Roots |
| Lamiaceae | Salvia | palaestina | Aerial parts |
| Lamiaceae | Rosmarinus | officinalis | Herb |
| Lamiaceae | Hyptis | atrorubens | Stems |
| Lamiaceae | Thymus | thracicus | - |
Extraction Protocols
The initial step in isolating this compound involves the extraction of the compound from the plant material. The choice of solvent and extraction technique significantly influences the yield and purity of the final product.
Protocol 1: Maceration with Hydromethanolic Solvent
This protocol is adapted from the study on Hyptis atrorubens.[5]
-
Preparation of Plant Material: Air-dry the plant material (e.g., stems) and grind it into a coarse powder.
-
Solvent Selection: Prepare a water-methanol (1:1, v/v) solution.
-
Maceration: Soak the powdered plant material in the hydromethanolic solvent at room temperature. The extraction is typically repeated three times, with each extraction lasting for 2 hours.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Evaporate the solvent under reduced pressure to obtain the dry crude extract.
Protocol 2: Soxhlet Extraction
As demonstrated in the analysis of Rosmarinus officinalis, Soxhlet extraction can yield high concentrations of related phenolic compounds and is a viable method for this compound.[6]
-
Preparation of Plant Material: Thoroughly dry and pulverize the plant material.
-
Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with a suitable solvent, such as methanol.
-
Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a prescribed period (e.g., several hours).
-
Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.
Purification Techniques
Following initial extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, further purification steps are necessary to isolate this compound.
Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases.
Protocol 3: Activity-Guided Fractionation
This protocol is based on the isolation of this compound from Salvia palaestina.[7]
-
Initial Extraction: Prepare a methanol extract of the plant material.
-
Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
Fraction Collection: Collect each solvent fraction separately. The ethyl acetate fraction is often found to be enriched with this compound.[7]
-
Concentration: Evaporate the solvent from each fraction under reduced pressure at a temperature not exceeding 45°C.
Column Chromatography
Column chromatography is a powerful technique for separating individual compounds from a mixture.
Protocol 4: Silica Gel Column Chromatography
This is a common method for the purification of moderately polar compounds like this compound.
-
Column Packing: Prepare a glass column packed with silica gel 60 as the stationary phase. The slurry of silica gel is typically prepared in a non-polar solvent.
-
Sample Loading: Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a suitable solvent system. A gradient of increasing polarity (e.g., chloroform:ethyl acetate) is often used.
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Compound Isolation: Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 5: Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a size-exclusion chromatography resin that is also effective for separating phenolic compounds.
-
Column Packing: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) and pack it into a column.
-
Sample Application: Apply the extract onto the column.
-
Elution: Elute the column with 100% methanol.[8]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound.
Esterification of Rosmarinic Acid
An alternative to direct isolation from plants is the semi-synthesis of this compound from the more abundant rosmarinic acid.
Protocol 6: Acid-Catalyzed Esterification
This method involves the reaction of rosmarinic acid with methanol in the presence of an acid catalyst.[1]
-
Dissolution: Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol.
-
Catalyst Addition: Add 2.5 mL of hydrochloric acid as a catalyst.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours.
-
Workup: After the reaction is complete, remove the methanol under reduced pressure at 45°C. Dissolve the residue in ethyl acetate and wash it three times with water.
-
Isolation: Collect the ethyl acetate phase and remove the solvent under reduced pressure to obtain the final product with a purity of over 98%.[1]
Analytical Characterization
The identity and purity of the isolated this compound are confirmed using various spectroscopic and chromatographic techniques.
| Technique | Purpose | Key Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A C18 reverse-phase column is commonly used with a mobile phase gradient of acetonitrile and water containing formic acid. Detection is typically at 286 nm.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural fragmentation analysis | Provides the molecular mass of the compound and its fragments, aiding in structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | IC₅₀ (mM) | Source Organism | Reference |
| This compound | Lipoxygenase Inhibition | 0.02 | Salvia palaestina | [7] |
| Rosmarinic Acid | Lipoxygenase Inhibition | 0.21 | Salvia palaestina | [7] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Cancer Type | Reference |
| This compound | U87 | 9.8 | Glioblastoma | [9] |
| This compound | T98 | 13 | Glioblastoma | [9] |
Biological Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
-
Anti-Inflammatory Pathway: this compound can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-1β and IL-6 by suppressing the MyD88-NF-κB signaling pathway.[1]
-
Anti-Tumor Pathways: In cervical cancer cells, this compound induces autophagy and apoptosis by inhibiting the mTOR-S6K1 signaling pathway.[1] It has also been shown to inhibit ovarian cancer cell migration by downregulating the expression of FOXM1.[1]
-
Anti-Fibrotic Pathway: this compound attenuates the fibrotic response by inhibiting the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[1]
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: Inhibition of the MyD88-NF-κB signaling pathway by this compound.
Caption: Attenuation of the TGF-β1/Smad signaling pathway by this compound.
Conclusion
The discovery and isolation of this compound from plant sources present a promising avenue for the development of novel therapeutic agents. This guide has provided a detailed overview of the methodologies involved in its extraction, purification, and characterization, supported by quantitative data and visual representations of its molecular targets. The protocols and data compiled herein are intended to facilitate further research into the pharmacological applications of this potent natural compound. As our understanding of the biological activities of this compound continues to grow, so too will the importance of robust and efficient isolation techniques to support preclinical and clinical investigations.
References
- 1. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 4. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Rosmarinate: A Comprehensive Physicochemical Profile
Introduction
Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plant species, including those from the Lamiaceae family such as rosemary (Rosmarinus officinalis) and Rabdosia serra.[][2] Classified as a hydroxycinnamic acid, it has garnered significant interest within the scientific community for its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental methodologies, and its interaction with key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a white to off-white solid or powder.[][3] Its stability can be influenced by factors such as temperature, pH, and light, necessitating storage at 4°C and protection from light.[3][5] The presence of a methyl ester functional group contributes to its solubility and reactivity.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈O₈ | [][3][5] |
| Molecular Weight | 374.34 g/mol | [][6] |
| Appearance | White to off-white solid/powder | [][3] |
| Boiling Point | 655.4 ± 55.0 °C (Predicted) | [][3] |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [][3] |
| Water Solubility | 268.4 mg/L @ 25 °C (Estimated) | [7][8] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3][9] |
| pKa (Strongest Acidic) | 8.94 - 9.29 (Predicted) | [3][10] |
| pKa (Strongest Basic) | -6.3 (Predicted) | [10] |
| logP (Octanol-Water Partition Coefficient) | 2.64 - 3.15 (Predicted) | [10] |
| Storage Temperature | 2-8°C or 4°C, protect from light | [3][6] |
Experimental Protocols
Detailed experimental validation of predicted physicochemical properties is crucial for drug development and research applications. Below are generalized, standard protocols for determining key parameters of natural products like this compound.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)
The Shake-Flask method is a conventional technique for experimentally determining the logP value.
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A specific volume of the this compound solution is mixed with a specific volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Protocol 2: Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a widely used method for determining the pKa of a substance.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the this compound solution at a constant rate.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple pKa values, multiple inflection points may be observed.
Protocol 3: Isolation and Purification from Natural Sources
This compound can be isolated from various plants, such as Salvia castanea. A general workflow for its extraction and purification is as follows.[11]
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as ethanol.
-
Chromatography: The crude extract is subjected to chromatographic separation. Polyamide resin chromatography is an effective method for purifying rosmarinic acid, a precursor to this compound.[11]
-
Esterification: Rosmarinic acid can be converted to this compound through an esterification reaction.[11]
-
Crystallization: The final product is purified by crystallization to obtain high-purity this compound.[11]
-
Structural Verification: The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][11]
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects, including anti-inflammatory, antioxidant, and antineoplastic activities.[5][12]
Inhibition of Cancer-Related Pathways
In the context of cancer, particularly glioblastoma and hepatocellular carcinoma, this compound has been found to interact with and inhibit critical signaling cascades that are often dysregulated in cancer cells.[12]
-
Akt/mTOR Pathway: Research indicates that this compound can reduce the phosphorylation of Akt and mTOR proteins.[12] The inhibition of this pathway is crucial as it is central to regulating cell survival, proliferation, and apoptosis.[12]
-
MAPK/ERK Pathway: This compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[12]
-
VEGFR2 Signaling: this compound targets VEGFR2, a key receptor in angiogenesis. By inhibiting VEGFR2 signaling, it can impede the formation of new blood vessels essential for tumor growth and metastasis.[12]
Anti-Fibrotic Activity via TGF-β1/Smad and MAPK Pathways
In the context of pulmonary fibrosis, this compound demonstrates anti-fibrotic effects by down-regulating the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[11] TGF-β1 is a significant regulator of fibroblast activation, and its downstream mediators, Smad2 and Smad3, are critical in promoting fibrosis. By inhibiting the phosphorylation of Smad2 and Smad3, this compound can attenuate the fibrotic response.[11]
Cardioprotective Effects via TGR5/AMPK Signaling
This compound has been shown to alleviate myocardial ischemia-reperfusion injury.[13] This cardioprotective effect is mediated through the activation of the Takeda G protein-coupled receptor 5 (TGR5)/AMP-activated protein kinase (AMPK) signaling axis.[13] Activation of this pathway helps to reduce oxidative stress and mitochondrial damage, thereby improving cardiac function.[13]
Enzyme Inhibition
This compound is also a known inhibitor of several enzymes:
-
Tyrosinase: It acts as a noncompetitive inhibitor of mushroom tyrosinase with an IC50 of 0.28 mM.[][2]
-
α-Glucosidase: It also exhibits inhibitory activity against α-glucosidase.[][2]
-
Matrix Metalloproteinase-1 (MMP-1): The compound has demonstrated inhibitory effects on MMP-1.[14]
References
- 2. glpbio.com [glpbio.com]
- 3. This compound | 99353-00-1 [chemicalbook.com]
- 4. This compound | C19H18O8 | CID 6479915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 99353-00-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 99353-00-1 | FM74761 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 99353-00-1 [thegoodscentscompany.com]
- 9. This compound | CAS:99353-00-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Showing Compound this compound (FDB014130) - FooDB [foodb.ca]
- 11. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 99353-00-1 | this compound [phytopurify.com]
Spectroscopic Profile of Methyl Rosmarinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for methyl rosmarinate, a derivative of the naturally occurring polyphenol rosmarinic acid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a generalized workflow for such spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.59 | s | - | 1H |
| 9.19 | s | - | 1H |
| 8.79 | s | - | 2H |
| 7.49 | d | 15.9 | 1H |
| 7.07 | d | 2.2 | 1H |
| 7.03 | dd | 8.2, 2.1 | 1H |
| 6.78 | d | 8.1 | 1H |
| 6.67–6.63 | m | - | 2H |
| 6.51 | dd | 8.0, 2.1 | 1H |
| 6.27 | d | 15.9 | 1H |
| 5.13 | dd | 7.7, 5.1 | 1H |
| 3.64 | s | - | 3H |
| 3.02–2.91 | m | - | 2H |
s: singlet, d: doublet, dd: doublet of doublets, m: multiplet Source: [1]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data below was also acquired in DMSO-d₆.[1]
| Chemical Shift (δ) ppm |
| 170.40 |
| 166.35 |
| 149.21 |
| 146.82 |
| 146.08 |
| 145.46 |
| 144.60 |
| 127.10 |
| 125.75 |
| 122.16 |
| 120.53 |
| 117.14 |
| 116.23 |
| 115.90 |
| 115.44 |
| 113.31 |
| 73.27 |
| 52.45 |
| 36.66 |
Source: [1]
Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data below was obtained using electrospray ionization (ESI) in negative ion mode.
| Precursor Ion [M-H]⁻ (m/z) | Fragmentation Ions (m/z) |
| 373.09453 | 175.0403 (100%), 357.0610 (61%), 198.0477 (33%), 179.0367 (22%), 135.0465 (11%) |
Source: [2]
Additional mass spectrometry data shows a precursor ion of [M-H]⁻ at m/z 373.0930646700628 and [M+Cl]⁻.[3] Another source reports a [M-H]⁻ ion at m/z 359.0775 with fragments at 197.0466, 179.0360, 161.0252, and 135.0459.[4]
Experimental Protocols
The spectroscopic data presented in this guide were obtained using the following methodologies:
NMR Spectroscopy
Samples of this compound were dissolved in DMSO-d₆ for analysis.[1] The spectra were recorded on a Bruker Advance Nero 600 spectrometer.[1] Other studies have utilized a Bruker Avance 500 spectrometer for ¹H (500 MHz) and ¹³C (125 MHz) NMR analysis.[5]
Mass Spectrometry
The mass spectral data were recorded using an ultra-high-performance liquid chromatography system coupled with electrospray ionization and quadrupole-time of flight mass spectrometry (UHPLC-ESI-QTOF-MS).[2] The analysis was performed in negative-ion mode with an ion spray needle voltage of -4500 V and a drying gas temperature of 600 °C. The collision energy for QTOF MS was set at 5 eV, and for MS/MS experiments, it was 25 eV.[2] Other analyses have been performed on a PE Sciex API 3000 triple quadrupole mass spectrometer equipped with an ion spray turbo source.[5]
Generalized Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Silico Docking of Methyl Rosmarinate: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Rosmarinate, a derivative of the naturally occurring phenolic compound rosmarinic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. In silico molecular docking studies have emerged as a powerful tool to elucidate the binding interactions of this compound with various protein targets, providing valuable insights into its mechanism of action and paving the way for structure-based drug design.
This technical guide provides a comprehensive overview of in silico docking studies of this compound with its identified target proteins. It summarizes key quantitative data, details common experimental protocols, and visualizes the experimental workflow and relevant signaling pathways.
Target Proteins and Binding Affinities
In silico studies have identified several key protein targets for this compound, implicating its potential role in various disease pathways. The binding affinities, typically reported as binding energy (in kcal/mol), indicate the strength of the interaction between this compound and the target protein. A more negative value generally suggests a stronger and more stable interaction.
| Target Protein Family | Specific Target(s) | Reported Binding Energy (kcal/mol) | Potential Therapeutic Area | Reference |
| Viral Proteins | SARS-CoV-2 Main Protease (3CLpro/Mpro) | -9.7 | Antiviral (COVID-19) | [1] |
| SARS-CoV-2 Papain-like Protease (PLpro) | Not specified in retrieved results | Antiviral (COVID-19) | [2] | |
| Dengue Virus Envelope Domain III (EDIII) | -6.4 to -7.0 (for Rosmarinic Acid) | Antiviral (Dengue) | [3] | |
| Matrix Metalloproteinases (MMPs) | MMP-1 | Not specified in retrieved results | Anti-inflammatory, Anti-cancer | [4][5] |
| MMP-9 | -11.85 (for Rosmarinic Acid) | Anti-inflammatory, Anti-cancer | [6] | |
| Signaling Pathway Proteins | Mitogen-Activated Protein Kinases (MAPKs) | Not specified in retrieved results | Anti-inflammatory, Anti-cancer | [7] |
| Transforming Growth Factor-β (TGF-β) pathway proteins | Not specified in retrieved results | Anti-fibrotic, Anti-cancer | [8][9] |
Note: Some reported binding energies are for Rosmarinic Acid, a closely related compound, and are included for comparative purposes. The binding affinity of this compound is expected to be in a similar range.
Experimental Protocols for In Silico Docking
The following sections outline the typical methodologies employed in the molecular docking of this compound with its target proteins.
Software
Commonly used software for molecular docking studies includes:
-
AutoDock Vina: A widely used open-source program known for its speed and accuracy in predicting binding modes.
-
Schrödinger Suite (Glide): A comprehensive commercial software package that offers various docking protocols, including Standard Precision (SP) and Extra Precision (XP), for high-throughput screening and accurate binding mode prediction.[10][11]
General Workflow
A typical in silico docking workflow involves the following steps:
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software. Its energy is then minimized to obtain a stable conformation.
-
The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
-
Grid Generation (for AutoDock Vina):
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The size and coordinates of the grid box are crucial parameters that need to be carefully determined based on the known binding pocket of the protein.
-
-
Molecular Docking:
-
The prepared ligand is docked into the prepared receptor using the chosen software. The docking algorithm explores various possible conformations and orientations of the ligand within the defined search space and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.
-
Detailed Methodologies
AutoDock Vina Protocol:
-
Grid Box Definition: The grid box is centered on the active site of the target protein. The dimensions of the box are typically set to encompass the entire binding pocket, with a spacing of around 1 Å between grid points. For example, a grid box of 40 x 40 x 40 Å with a 0.375 Å grid spacing has been used in similar studies.[12]
-
Exhaustiveness: This parameter controls the computational effort of the search. A higher exhaustiveness value increases the chances of finding the optimal binding pose but also increases the computation time. A typical value used is 8, but this can be increased for more rigorous searches.[12]
-
Force Field: AutoDock Vina uses its own empirical scoring function to estimate the binding affinity.
Glide (Schrödinger) Protocol:
-
Receptor Grid Generation: A receptor grid is generated around the active site defined by the co-crystallized ligand or predicted binding sites.
-
Docking Precision: Glide offers different precision modes:
-
Standard Precision (SP): Provides a good balance between speed and accuracy and is suitable for screening large compound libraries.[10]
-
Extra Precision (XP): Employs a more extensive sampling and a more refined scoring function to provide more accurate binding predictions, though it is computationally more intensive.[10][11]
-
-
Constraints: Constraints can be applied to guide the docking process, for example, by forcing the ligand to form a hydrogen bond with a specific residue in the active site.
-
Force Field: Glide uses the OPLS (Optimized Potentials for Liquid Simulations) force field for its calculations.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in silico docking study of this compound.
Signaling Pathways
This compound is believed to exert some of its biological effects by modulating key signaling pathways. The following diagrams illustrate the simplified TGF-β and MAPK signaling pathways, highlighting potential points of intervention.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is crucial in regulating cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico binding analysis of lutein and rosmarinic acid against envelope domain III protein of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of derivatives of this compound and their inhibitory activities against matrix metalloproteinase-1 (MMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmarinic acid down-regulates NO and PGE2 expression via MAPK pathway in rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Potential Therapeutic Targets of Methyl Rosmarinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Rosmarinate (MR), a derivative of the naturally occurring phenolic compound rosmarinic acid, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic potential of this compound.
Introduction
This compound is a methyl ester of rosmarinic acid, a compound widely found in various plants of the Lamiaceae family. While sharing many of the beneficial properties of its parent compound, this compound exhibits distinct physicochemical characteristics that may enhance its bioavailability and therapeutic efficacy. Research has demonstrated its potential in mitigating a spectrum of pathological conditions, positioning it as a molecule of significant interest for drug discovery and development. This document aims to consolidate the current scientific knowledge on the therapeutic targets of this compound, providing a comprehensive resource for researchers in the field.
Therapeutic Potential and Molecular Targets
This compound exerts its therapeutic effects by modulating multiple signaling pathways and targeting key enzymes involved in disease pathogenesis.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.
-
Lipoxygenase (LOX) Inhibition: MR is a significant inhibitor of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1]
-
NF-κB Signaling Pathway: MR has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.
-
MyD88-Dependent and -Independent Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits nitric oxide (NO) production by suppressing both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of inflammatory responses.[2][3]
-
Heme Oxygenase-1 (HO-1) Induction: MR induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor.[2][3]
Anticancer Activity
This compound exhibits promising anticancer properties through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and migration.
-
Akt/mTOR Pathway: MR has been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
MAPK/ERK Pathway: The compound also affects the MAPK/ERK signaling cascade, another critical pathway involved in cell proliferation and differentiation in cancer cells.[4][5]
-
VEGFR2 Signaling: this compound has been found to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]
-
TGF-β1/Smad Pathway: In the context of pulmonary fibrosis, which shares some pathological mechanisms with cancer, MR has been shown to attenuate the fibrotic response by inhibiting the TGF-β1/Smad signaling pathway.[6] This pathway is also implicated in cancer progression and metastasis.
-
Cell Viability and Migration: Studies on glioblastoma and other cancer cell lines have demonstrated that this compound significantly reduces cell viability, induces cell cycle arrest, and inhibits cell migration.[4][5]
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes with therapeutic relevance.
-
α-Glucosidase Inhibition: MR inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8][9] This activity suggests its potential in the management of type 2 diabetes.
-
Tyrosinase Inhibition: As a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, this compound has potential applications in cosmetics for skin whitening and in treating hyperpigmentation disorders.[7][8][9][10]
-
Matrix Metalloproteinase-1 (MMP-1) Inhibition: MR has been reported to inhibit MMP-1, an enzyme involved in the degradation of extracellular matrix components, which plays a role in skin aging and cancer metastasis.[7]
Other Biological Activities
-
Antioxidant Activity: this compound possesses significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[7][8][11]
-
Neuroprotective Effects: The compound has shown potential neuroprotective effects, although the specific molecular targets in this context require further investigation.[4]
-
Antimicrobial and Antifungal Activities: this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria, and also possesses antifungal properties.[7][12]
-
Anti-SARS-CoV-2 Activity: Recent studies have suggested that this compound can act as an allosteric inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication, indicating its potential as an antiviral agent.[13][14]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
| Activity | Target | Cell Line/System | IC50 / Inhibition (%) | Reference |
| Anticancer | Glioblastoma (U87) | Cell Viability | IC50: 9.8 μM | [4] |
| Glioblastoma (T98) | Cell Viability | IC50: 13 μM | [4] | |
| Enzyme Inhibition | Lipoxygenase | In vitro assay | IC50: 0.02 μM | [1] |
| α-Glucosidase | In vitro assay | Mixed-type inhibitor | [7] | |
| Tyrosinase (mushroom) | In vitro assay | IC50: 0.28 mM (noncompetitive) | [7][10] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50: 14.25 µM | [2][3] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below in the DOT language.
Signaling Pathways
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. researchgate.net [researchgate.net]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tyrosinase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
The Pharmacological Profile of Methyl Rosmarinate: A Technical Guide
Introduction
Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various medicinal plants, including those from the Lamiaceae family such as rosemary, perilla, and salvia species.[1][2] Structurally similar to rosmarinic acid but with a methyl ester group, this compound exhibits enhanced lipophilicity, which may contribute to its distinct pharmacological activities.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its multifaceted mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of Nitric Oxide Production
In a key study utilizing RAW 264.7 macrophage cells, this compound was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 14.25 µM.[4] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[4]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of both MyD88-dependent and -independent pathways, which are crucial for toll-like receptor 4 (TLR4) signaling.[4] Furthermore, this compound induces the expression of Heme Oxygenase-1 (HO-1) via the activation of the Nrf2 transcription factor, contributing to its anti-inflammatory and cytoprotective effects.[4] It has also been shown to inhibit the LPS-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[3]
Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity
| Activity | Target/Assay | Cell Line/System | IC50 | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 14.25 µM | [4] |
| Enzyme Inhibition | Lipoxygenase (LO) | Enzyme Assay | 0.02 µM | [5] |
| Enzyme Inhibition | Tyrosinase (mushroom) | Enzyme Assay | 0.28 mM | [6][] |
| Enzyme Inhibition | α-glucosidase | Enzyme Assay | - | [6][8] |
| Enzyme Inhibition | Matrix Metalloproteinase-1 (MMP-1) | Enzyme Assay | - | [8][9] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of LPS-induced NO production.[4]
-
Anticancer Activity
This compound has emerged as a potential therapeutic agent against various cancers by inducing cytotoxicity, inhibiting cell migration, and modulating critical cancer-related signaling pathways.
Glioblastoma
In human glioblastoma cell lines U87 and T98, this compound significantly reduced cell viability and inhibited migration.[10][11] It induced cell cycle arrest at the S and G2/M phases and increased the subG0/G1 population, indicative of apoptosis.[11] Notably, it exhibited a synergistic effect with the standard chemotherapeutic agent temozolomide (TMZ) in U87 cells.[10][11]
Cervical Cancer
This compound has been shown to induce autophagy and apoptosis in cervical cancer cells by inhibiting the mTOR-S6K1 signaling pathway.[3]
Ovarian Cancer
In ovarian cancer cells, this compound effectively inhibited cell migration and reversed cisplatin resistance through the inhibition of FOXM1 expression.[3]
Liver Cancer
Treatment with this compound inhibited the migration and invasion of liver cancer cells and led to alterations in epithelial-mesenchymal transition (EMT) markers. This was associated with reduced phosphorylation of Akt and mTOR, suggesting the inhibition of the Akt/mTOR signaling pathway.[10][11]
Quantitative Data: Anticancer Activity
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Glioblastoma | U87 | IC50 | 9.8 µM | [11] |
| Glioblastoma | T98 | IC50 | 13 µM | [11] |
Experimental Protocol: Cell Viability Assay (Trypan Blue Assay)
-
Cell Lines: U87 and T98 human glioblastoma cells.
-
Methodology:
-
Cells are seeded in 12-well plates and incubated for 24 hours.
-
Cells are treated with varying concentrations of this compound (e.g., 5, 15, 30, 45, 60 µM) for a specified time (e.g., 48 hours).
-
After treatment, cells are harvested and stained with Trypan Blue.
-
Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[11]
-
Anti-Pulmonary Fibrosis Activity
This compound has shown potential in mitigating pulmonary fibrosis by targeting key fibrotic pathways.
Inhibition of Fibroblast Activation
In a mouse model of bleomycin-induced lung fibrosis, this compound significantly ameliorated the condition.[3] In vitro studies using L929 fibroblast cells demonstrated that this compound inhibited TGF-β1-induced cell activation and the accumulation of collagen I and III.[3]
Modulation of TGF-β/Smad and MAPK Pathways
The anti-fibrotic effects of this compound are attributed to its ability to inhibit the TGF-β/Smad and MAPK signaling pathways, which are central to the pathogenesis of fibrosis.[3][12] It also effectively inhibited the proliferation and migration of TGF-β1-induced L929 cells and promoted their apoptosis.[3][12]
Quantitative Data: Anti-fibrotic Activity
| Cell Line | Parameter | Value | Reference |
| L929 | IC50 | 76.27 µM | [3] |
Experimental Protocol: Cell Proliferation Assay (CCK-8)
-
Cell Line: L929 mouse fibroblast cells.
-
Methodology:
-
L929 cells are seeded in 96-well plates.
-
Cells are treated with different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM).
-
After the desired incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration that causes 50% inhibition of cell proliferation.[3]
-
Cardioprotective Effects
Recent studies have highlighted the potential of this compound in protecting against myocardial ischemia-reperfusion injury (MIRI).
Activation of TGR5/AMPK Signaling Axis
This compound alleviates MIRI in mice by activating the TGR5/AMPK signaling axis.[13] This activation leads to improved cardiac function, reduced myocardial pathological damage, decreased oxidative stress, and mitigated mitochondrial damage.[13]
Antioxidant and Neuroprotective Activities
This compound possesses potent antioxidant properties that contribute to its neuroprotective effects.[1][14][15] As a non-ionisable ester of rosmarinic acid, it demonstrates comparable antioxidant potency to quercetin in non-cellular and short-term cellular assays.[15] Its neuroprotective effects are linked to its ability to inhibit oxidative stress in the brain.[1]
Antimicrobial Activity
This compound has been identified as an antimicrobial agent, with notable activity against various pathogenic bacteria, particularly Gram-positive strains.[16] It has demonstrated both inhibitory and bactericidal effects.[16]
Quantitative Data: Antimicrobial Activity
| Bacteria | Parameter | Value | Reference |
| Various pathogenic bacteria | MIC | 0.3 mg/mL | [16] |
| Various pathogenic bacteria | MBC | 0.3 mg/mL | [16] |
Pharmacokinetics
The methylation of rosmarinic acid to form this compound improves its lipophilicity, which is hypothesized to enhance its bioavailability.[17] Studies on rosmarinic acid esters have shown that shorter alkyl chain esters, like the methyl ester, can serve as prodrugs with increased cell permeability and potentially higher bioavailability in vivo, leading to higher intracellular levels of the bioactive parent compound, rosmarinic acid.[17]
This compound is a promising natural compound with a diverse pharmacological profile encompassing anti-inflammatory, anticancer, anti-fibrotic, cardioprotective, antioxidant, neuroprotective, and antimicrobial activities. Its mechanisms of action involve the modulation of multiple critical signaling pathways, including NF-κB, Nrf2/HO-1, PI3K/Akt/mTOR, MAPK/ERK, TGF-β/Smad, and TGR5/AMPK. The quantitative data presented herein underscore its potency in various in vitro models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for a range of human diseases. The detailed experimental protocols provided in this guide offer a foundation for future research in this area.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:99353-00-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. CAS 99353-00-1 | this compound [phytopurify.com]
- 10. mdpi.com [mdpi.com]
- 11. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process [frontiersin.org]
- 13. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Methyl Rosmarinate in Plants
Executive Summary
Methyl Rosmarinate (MR) is an esterified derivative of rosmarinic acid (RA), a significant phenolic compound found across the plant kingdom, particularly in the Lamiaceae (mint) family. Both compounds exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them subjects of intense research for drug development. While the biosynthetic pathway of rosmarinic acid is well-elucidated, the specific enzymatic conversion to this compound in planta is less characterized. This technical guide provides a comprehensive overview of the known biosynthetic pathway, summarizing key enzymes, intermediates, quantitative data from various studies, and detailed experimental protocols for analysis.
The Core Biosynthesis Pathway: From Amino Acids to this compound
The biosynthesis of this compound originates from the pathway of its precursor, rosmarinic acid. This pathway is a classic example of convergent biosynthesis, utilizing intermediates from two separate amino acid metabolic routes: the phenylpropanoid pathway (from L-phenylalanine) and a tyrosine-derived pathway (from L-tyrosine).
The overall pathway can be visualized as follows:
Phenylpropanoid Branch (L-Phenylalanine Derived)
This pathway generates the caffeoyl-CoA moiety of rosmarinic acid.
-
L-Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a rate-limiting step connecting primary and secondary metabolism.[1][2]
-
Cinnamic Acid to 4-Coumaric Acid: The cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[1]
-
4-Coumaric Acid to 4-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by attaching a Coenzyme A molecule, forming the high-energy thioester 4-Coumaroyl-CoA.[1]
Tyrosine-Derived Branch
This pathway produces the 3,4-dihydroxyphenyllactic acid portion of the final molecule.
-
L-Tyrosine to 4-Hydroxyphenylpyruvic Acid: The amino acid L-tyrosine undergoes transamination to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by Tyrosine Aminotransferase (TAT) .[1]
-
4-Hydroxyphenylpyruvic Acid to 4-Hydroxyphenyllactic Acid: The resulting keto-acid is then reduced by Hydroxyphenylpyruvate Reductase (HPPR) to form 4-hydroxyphenyllactic acid.[1][3]
Convergence and Rosmarinic Acid Formation
The products of the two branches are combined and modified to form rosmarinic acid.
-
Ester Formation: Rosmarinic Acid Synthase (RAS) , a BAHD acyltransferase, catalyzes the crucial esterification step, transferring the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of 4-hydroxyphenyllactic acid. This forms the intermediate 4-coumaroyl-4'-hydroxyphenyllactate.[1][4]
-
Hydroxylation: The final step to produce rosmarinic acid involves two hydroxylation reactions at the 3 and 3' positions of the aromatic rings. These reactions are catalyzed by a cytochrome P450-dependent hydroxylase, CYP98A14 .[1]
Final Step: this compound Biosynthesis
The conversion of rosmarinic acid to this compound involves the esterification of the free carboxylic acid group of the 3,4-dihydroxyphenyllactic acid moiety with a methyl group. While this compound has been isolated from plants, the specific enzyme catalyzing this final step has not been fully characterized. It is presumed to be carried out by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase . For many research and development purposes, this compound is prepared semi-synthetically from rosmarinic acid.[5]
Quantitative Data on Pathway Intermediates and Products
The production of rosmarinic acid and its derivatives is highly variable depending on the plant species, tissue type, and environmental conditions. Elicitors such as methyl jasmonate (MeJA) are known to significantly upregulate the pathway.
Table 1: Rosmarinic Acid (RA) Content in Various Plant Species
| Plant Species | Tissue | RA Content (mg/g DW) | Reference |
|---|---|---|---|
| Isodon rugosus | Leaves/Flowers | 21.2 - 187.7 | [6] |
| Viburnum grandiflorum | - | 5.42 - 17.42 | [6] |
| Daphne mucronata | - | 15.19 | [6] |
| Melissa officinalis | - | 30.0 ± 0.2 | [7] |
| Mentha piperita | - | 16.2 ± 0.6 | [7] |
| Origanum vulgare | - | 40.1 ± 1.0 |[7] |
Table 2: Effect of Methyl Jasmonate (MeJA) Elicitation on RA Biosynthesis in Agastache rugosa Cell Culture
| MeJA Concentration | RA Level Increase (Fold Change vs. Control) | ArPAL Gene Expression (Max Fold Change) | ArC4H Gene Expression (Max Fold Change) | Ar4CL Gene Expression (Max Fold Change) | Reference |
|---|---|---|---|---|---|
| 10 µM | 2.1 | - | - | - | [8] |
| 50 µM | 4.7 | 4.5 | 3.5 | 3.4 | [8] |
| 100 µM | 3.9 | - | - | - |[8] |
Key Experimental Protocols
Studying the biosynthesis of this compound requires robust analytical methods for metabolite quantification and gene expression analysis.
Protocol: Quantification of Rosmarinic Acid and this compound via HPLC
This protocol provides a generalized method based on common practices for quantifying phenolic compounds.[6][8][9]
-
Sample Preparation and Extraction:
-
Harvest and freeze-dry plant material (e.g., leaves, cell culture).
-
Grind the lyophilized tissue into a fine powder.
-
Accurately weigh ~100 mg of powder into a microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., 80% methanol in water).
-
Vortex thoroughly and sonicate in a water bath for 30-60 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery if necessary.
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Acetic Acid in deionized water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 330 nm (optimal for rosmarinic acid).[9]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 10% B for column re-equilibration. (Note: Gradient must be optimized for specific column and sample matrix).
-
-
-
Quantification:
-
Prepare a calibration curve using certified standards of rosmarinic acid and this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the concentration in the sample by integrating the peak area and interpolating from the linear regression of the calibration curve.
-
Protocol: Gene Expression Analysis of Biosynthetic Genes via RT-qPCR
This protocol outlines the steps to measure the transcript levels of key biosynthetic genes like PAL, C4H, 4CL, TAT, HPPR, and RAS.[2][10][11]
-
RNA Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Primer Design: Design gene-specific primers for each target gene (PAL, C4H, etc.) and a stable reference gene (e.g., Actin, Ubiquitin, GAPDH). Primers should amplify a product of 100-200 bp.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Run the plate on a real-time PCR machine with a program such as:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the reference gene (ΔCt) and then normalize to a control sample (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
-
Standard Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway in response to an elicitor.
Conclusion and Future Perspectives
The biosynthetic pathway leading to rosmarinic acid is well-established, involving a convergence of the phenylpropanoid and tyrosine-derived pathways. This compound is an important natural derivative, though the final enzymatic step for its production in plants remains a key area for future research. The identification and characterization of the putative methyltransferase responsible for converting RA to MR would be a significant advancement, potentially enabling metabolic engineering strategies to enhance the production of this valuable compound in plant or microbial systems. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and manipulate this important biosynthetic pathway.
References
- 1. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Genes Related to Phenylpropanoid Biosynthesis in Different Organs of Ixeris dentata var. albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysing a Group of Homologous BAHD Enzymes Provides Insights into the Evolutionary Transition of Rosmarinic Acid Synthases from Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of rosmarinic acid from different plant species of lower Himalayan region and expression analysis of underlying L-Phenylalanine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolomics Analysis and Biosynthesis of Rosmarinic Acid in Agastache rugosa Kuntze Treated with Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives [mdpi.com]
- 10. Expression profiling of rosmarinic acid biosynthetic genes and some physiological responses from Mentha piperita L. under salinity and heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylpropanoid Accumulation and Gene Expression in Agastache rugosa Leaves and Flowers Stages [hst-j.org]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Methyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for methyl rosmarinate. The information is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and natural product chemistry.
Chemical Structure and Stereochemistry
This compound is a natural phenolic compound and a derivative of rosmarinic acid.[1] It is classified as a hydroxycinnamic acid and is found in various plants, including those from the Lamiaceae family such as Rosmarinus officinalis (rosemary) and Salvia species.[][3] The key structural difference from rosmarinic acid is the methylation of the carboxylic acid group, which results in a methyl ester.[1][4] This modification increases its lipid solubility, potentially enhancing its biological activity.[4]
The systematic IUPAC name for the naturally occurring enantiomer is methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate .[][3] This name precisely defines its stereochemistry:
-
(2R)-configuration: The chiral center at the second carbon of the propanoate backbone has an 'R' configuration.
-
(E)-configuration: The double bond in the caffeoyl moiety has an 'E' (trans) configuration.
Key Structural Identifiers:
-
SMILES: COC(=O)--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O[3][7]
-
InChI: InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1[][3]
-
InChIKey: XHALVRQBZGZHFE-BBOMDTFKSA-N[][3]
The structural relationship and synthesis from rosmarinic acid are depicted below.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99353-00-1 | [3][5][6] |
| Molecular Weight | 374.34 g/mol | [][5][7] |
| Appearance | White to off-white solid powder | [][5] |
| Boiling Point | 655.4 ± 55.0 °C (Predicted) | [][6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Optical Rotation | [α]¹⁸D +138 (c, 0.6 in MeOH) | [8] |
| Purity | 95% ~ 99% | [5][9] |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion | m/z Fragments | Source(s) |
| ESI (-) | [M-H]⁻ | 373.0930 | [3] |
| ESI (-) | [M+Cl]⁻ | 373.0931, 179.0342, 135.0441 | [3] |
| QTOF-MS/MS | 373.0945 | 357.0610, 198.0477, 179.0367, 175.0403, 135.0465 | [10] |
Table 3: ¹H NMR Spectroscopic Data for a Related Compound (Rosmarinic Acid)
Note: Specific ¹H NMR data for this compound was not available in the provided search results. The data for the parent compound, Rosmarinic Acid, is provided for reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Source(s) |
| H-2 | 7.02 | d, 2.0 | |
| H-5 | 6.73 | d, 8.1 | |
| H-6 | 6.92 | dd, 8.2, 2.1 | |
| H-7 | 7.35 | d, 15.9 | |
| H-8 | 6.16 | d, 15.9 | |
| H-2' | 6.65 | d, 2.1 | |
| H-5' | 6.58 | d, 8.0 | |
| H-6' | 6.47 | dd, 8.0, 2.0 | |
| H-7' | 2.73 / 2.99 | dd, 14.4, 10.1 / dd, 14.4, 3.1 | |
| H-8' | 4.81 | dd, 10.0, 3.1 |
Experimental Protocols
Detailed methodologies for the preparation, quantification, and biological evaluation of this compound are crucial for reproducible research.
A scalable process for producing this compound from its precursor, rosmarinic acid, has been developed.[4] The parent compound, rosmarinic acid, is first isolated from the dried roots of Salvia castanea Diels f. tomentosa Stib. and then esterified.[4]
Protocol:
-
Extraction: The crushed, dried roots of S. castanea are soaked and extracted twice at room temperature with 50% ethanol (adjusted to pH 3 with hydrochloric acid).[4]
-
Purification of Rosmarinic Acid: The crude extract is subjected to polyamide resin chromatography to isolate rosmarinic acid.[4]
-
Crystallization: The purified rosmarinic acid is crystallized to achieve high purity.[4]
-
Esterification: Rosmarinic acid is reacted with methanol in the presence of hydrochloric acid as a catalyst to produce this compound.[4]
-
Structure Verification: The final product structure is verified using NMR spectroscopy.[4]
A sensitive and accurate LC-MS/MS method has been established for the quantification of this compound in plant materials.[1]
Protocol:
-
Sample Preparation: Add 25 mL of 50% methanol to 0.1 g of powdered medicinal material. Extract using ultrasonication for 15 minutes.[1]
-
Chromatography:
-
Detection:
This method demonstrated good linearity for this compound in the range of 0.1 to 100 ng/mL.[1]
This compound has been identified as a potent inhibitor of the lipoxygenase enzyme, indicating anti-inflammatory potential.
Protocol:
-
Source: Lipoxygenase enzyme from Glycine max and linoleic acid as the substrate are used.
-
Procedure: An activity-guided fractionation is performed on a plant methanol extract. Fractions are tested for their ability to inhibit the LO enzyme.
-
Purification: Active fractions are further purified using techniques such as Sephadex LH-20, C18 reverse-phase, and silica gel column chromatography to isolate the active compounds.
-
Quantification of Inhibition: The IC₅₀ value is calculated to determine the concentration of this compound required to inhibit 50% of the lipoxygenase activity. This compound was found to have an IC₅₀ of 0.02 mM in this assay.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-pulmonary fibrosis, and antineoplastic effects.[4][11][12] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
For instance, in the context of inflammation, this compound can inhibit the LPS-induced expression of pro-inflammatory cytokines by suppressing the MyD88-NF-κB signaling pathway.[4] In studies related to pulmonary fibrosis, it has been shown to down-regulate the phosphorylation of proteins in the TGF-β1/Smad and MAPK signaling pathways.[4]
This guide consolidates key technical information on this compound to facilitate its application in scientific research and drug development. The provided data and protocols offer a solid foundation for further investigation into its chemical properties and therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 3. This compound | C19H18O8 | CID 6479915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 99353-00-1: this compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 99353-00-1 | FM74761 | Biosynth [biosynth.com]
- 8. Showing Compound this compound (FDB014130) - FooDB [foodb.ca]
- 9. CAS 99353-00-1 | this compound [phytopurify.com]
- 10. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS:99353-00-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
The Potential of Methyl Rosmarinate Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Biological Activities, and Structure-Activity Relationships
Introduction
Methyl rosmarinate, a naturally occurring ester of rosmarinic acid, has emerged as a promising scaffold in drug discovery. Found in various medicinal plants, it exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Often, this compound demonstrates enhanced potency compared to its parent compound, rosmarinic acid, which is attributed to its increased lipophilicity and bioavailability.[1] This has spurred considerable interest in the synthesis and evaluation of novel this compound derivatives to further optimize its therapeutic potential. This technical guide provides a comprehensive overview of the derivatives of this compound, their potential activities, and the experimental methodologies used for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.
I. Synthesis of this compound Derivatives
The chemical modification of this compound primarily focuses on the ester, amide, and phenolic hydroxyl groups to generate a diverse library of analogues with potentially enhanced biological activities.
Synthesis of this compound Esters
The esterification of the carboxylic acid moiety of rosmarinic acid is a common strategy to enhance its lipophilicity.
Experimental Protocol: Synthesis of Rosmarinic Acid Alkyl Esters [2]
-
Reaction Setup: To a solution of rosmarinic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Addition of Alcohol: Add the corresponding alcohol (e.g., methanol, ethanol, n-butanol, n-octanol, n-dodecanol) (1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the synthesized esters using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of this compound Amides
Amide derivatives of rosmarinic acid are synthesized to explore the impact of this functional group on biological activity.
Experimental Protocol: General Procedure for the Synthesis of Rosmarinic Acid Amides [3][4]
-
Activation of Carboxylic Acid: Dissolve rosmarinic acid (1 equivalent) in a suitable solvent such as DMF. Add a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, eluting with a gradient of chloroform and methanol).
-
Characterization: Characterize the synthesized amides by spectroscopic techniques (1H NMR, 13C NMR, MS).
Synthesis of Halogenated Derivatives
Halogenation of the aromatic rings can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to enhanced biological activity.
Experimental Protocol: General Procedure for Halogenation of Aromatic Compounds [5]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).
-
Halogenating Agent: Add the halogenating agent (e.g., N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination) (1-2 equivalents) to the solution. A catalyst such as a Lewis acid (e.g., FeCl3 or AlCl3) may be required.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess halogen. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the halogenated derivative by column chromatography.
-
Characterization: Confirm the structure and position of the halogen atom(s) using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
II. Potential Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the available quantitative data.
Table 1: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 | 14.25 | [6] |
| This compound | Lipoxygenase Inhibition | Soybean Lipoxygenase | 0.02 | [7] |
| Rosmarinic Acid | Lipoxygenase Inhibition | Soybean Lipoxygenase | 0.21 | [7] |
Table 2: Antioxidant Activity of this compound and Its Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| (E)-3-(3,4-dihydroxy-phenyl)-1-((4-fluorophenyl)amino)-1-oxopropan-2-yl-3-(3,4-dihydroxyphenyl)acrylate (RA-15) | DPPH Scavenging | 3.19 | [3] |
| (E)-3-(3,4-dihydroxyphenyl)-1-((4-hydroxyphenyl)amino)-1-oxopropan-2-yl-3-(3,4-dihydroxyphenyl)acrylate (RA-10) | Hydroxyl Radical Scavenging | 8.98 | [3] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 4.09 | [3] |
| Ascorbic Acid (Standard) | Hydroxyl Radical Scavenging | 9.00 | [3] |
Table 3: Anticancer Activity of this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | U87 (Glioblastoma) | Cell Viability | 9.8 | |
| This compound | T98 (Glioblastoma) | Cell Viability | 13 |
Further quantitative data on the neuroprotective activities of specific this compound derivatives are still emerging in the literature.
III. Experimental Protocols for Biological Evaluation
Detailed and standardized protocols are crucial for the reliable assessment of the biological activities of this compound derivatives.
Anti-inflammatory Activity Assay
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages [6][8]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity Assay
Experimental Protocol: DPPH Radical Scavenging Assay [9][10]
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to various concentrations of the test compounds dissolved in methanol.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates DPPH radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Anticancer Activity Assay
Experimental Protocol: MTT Assay for Cell Viability in Glioblastoma Cell Lines [2][7][11]
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, T98) in the appropriate medium supplemented with FBS and antibiotics at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Neuroprotective Activity Assay
Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells [1][12]
-
Cell Culture: Maintain human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with FBS and antibiotics.
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to differentiate if required (e.g., by treatment with retinoic acid).
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for a defined period.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the cells treated with the neurotoxin alone. Determine the EC50 value, the concentration at which the compound exhibits 50% of its maximal protective effect.
IV. Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are often mediated through the modulation of key signaling pathways. Understanding these pathways and the experimental workflows to study them is essential for drug development.
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.
References
- 1. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl Rosmarinate from Rosmarinic Acid
Introduction
Methyl rosmarinate, the methyl ester of rosmarinic acid, is a naturally occurring phenolic compound with significant therapeutic potential.[1] It often exhibits enhanced biological activities, such as anti-inflammatory and anti-fibrotic effects, compared to its parent compound, rosmarinic acid.[1] The esterification of rosmarinic acid to this compound can also improve its pharmacokinetic profile.[2][3] This document provides a detailed protocol for the synthesis of this compound from rosmarinic acid via acid-catalyzed esterification, a common and effective method for this transformation.[1][4]
Principle of the Method
The synthesis of this compound from rosmarinic acid is typically achieved through an acid-catalyzed esterification reaction, also known as Fischer esterification. In this reaction, the carboxylic acid group of rosmarinic acid reacts with methanol in the presence of an acid catalyst to form the corresponding methyl ester and water. The reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product side. Common acid catalysts include strong mineral acids like hydrochloric acid (HCl) or solid acid catalysts such as highly acidic sulfonic resins.[1][4] The reaction is performed at a moderate temperature to prevent the degradation of the phenolic compounds.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrochloric Acid Catalyst
This protocol is adapted from a scalable process for the preparation of this compound.[1]
Materials and Reagents:
-
Rosmarinic Acid (RA)
-
Methanol (MeOH), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve rosmarinic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified duration. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[1]
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Partition the mixture between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude this compound.[1]
-
Purification: The crude product can be further purified by column chromatography on silica gel to yield high-purity this compound.
Protocol 2: Synthesis of this compound using Acidic Sulfonic Resin Catalyst
This protocol is based on the heterogeneous acid-catalyzed esterification of rosmarinic acid.[4]
Materials and Reagents:
-
Rosmarinic Acid (RA)
-
Methanol (MeOH), anhydrous
-
Highly acidic sulfonic resin (e.g., Amberlyst® 15), previously dried at 110°C for 48 hours.[4]
-
Orbital Shaker
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealed flask, combine rosmarinic acid (56 µmol) with an excess of methanol (5 mL, 123.44 mmol), which acts as both the solvent and reactant.[4]
-
Catalyst Addition: Add the pre-dried acidic sulfonic resin to the mixture.
-
Reaction: Place the sealed flask in an orbital shaker and agitate at a constant speed (e.g., 250 rpm) and a controlled temperature between 55-70°C to prevent degradation of the rosmarinic acid.[4] The reaction may take several days to reach completion.
-
Catalyst Removal: Once the reaction has reached maximum conversion (monitored by HPLC), filter the reaction mixture to remove the resin catalyst.
-
Concentration: Remove the excess methanol under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound using flash chromatography to achieve high purity.[4]
Data Presentation
Table 1: Reaction Conditions and Yields for Alkyl Rosmarinates
| Ester | Alcohol | Reaction Time | Molar Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Methanol | 4-21 days | 98.5 | [4] |
| Butyl Rosmarinate | n-Butanol | 4-21 days | 99.3 | [4] |
| Octyl Rosmarinate | n-Octanol | 4-21 days | 99.5 | [4] |
| Dodecyl Rosmarinate | n-Dodecanol | 4-21 days | 94.4 | [4] |
| Hexadecyl Rosmarinate | n-Hexadecanol | 4-21 days | 81.6 | [4] |
| Octadecyl Rosmarinate | n-Octadecanol | 4-21 days | 99.0 | [4] |
| Eicosyl Rosmarinate | n-Eicosanol | 4-21 days | 99.0 |[4] |
Table 2: Product Purity and Characterization
| Parameter | Value | Reference |
|---|---|---|
| Purity (Post-purification) | >98% | [1] |
| >96% | [4] | |
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 9.59 (s, 1H), 9.19 (s, 1H), 8.79 (s, 2H), 7.49 (d, J = 15.9 Hz, 1H), 7.07 (d, J = 2.2 Hz, 1H), 7.03 (dd, J = 8.2, 2.1 Hz, 1H), 6.78 (d, J = 8.1 Hz, 1H), 6.67–6.63 (m, 2H), 6.51 (dd, J = 8.0, 2.1 Hz, 1H), 6.27 (d, J = 15.9 Hz, 1H), 5.13 (dd, J = 7.7, 5.1 Hz, 1H), 3.64 (s, 3H), 3.02–2.91 (m, 2H) | [1] |
| ¹³C NMR (151 MHz, DMSO-d₆) δ (ppm) | 170.40, 166.35, 149.21, 146.82, 146.08, 145.46, 144.60, 127.10, 125.75, 122.16, 120.53, 117.14, 116.23, 115.90, 115.44, 113.31, 73.27, 52.45, 36.66 | [1] |
| Molecular Formula | C₁₉H₁₈O₈ |[1][5] |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
- 1. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 99353-00-1 | FM74761 | Biosynth [biosynth.com]
Application Notes and Protocols for the Extraction and Purification of Methyl Rosmarinate from Rosmarinus officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl rosmarinate, the methyl ester of rosmarinic acid, is a phenolic compound found in Rosmarinus officinalis (rosemary) and other Lamiaceae family plants. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Compared to its precursor, rosmarinic acid, this compound exhibits enhanced bioavailability and, in some cases, stronger biological activity, making it a promising candidate for drug development.[3][4]
These application notes provide a comprehensive overview of the extraction of the precursor, rosmarinic acid, from Rosmarinus officinalis, its subsequent conversion to this compound via esterification, and the purification of the final compound. Detailed experimental protocols, quantitative data from various methods, and visual workflows are presented to guide researchers in obtaining high-purity this compound for further investigation.
Data Presentation: Quantitative Analysis
The extraction and subsequent synthesis yield of this compound are influenced by numerous factors, including the extraction method for the precursor rosmarinic acid, solvent choice, and reaction conditions for esterification. The following tables summarize quantitative data for the extraction of rosmarinic acid from Rosmarinus officinalis and the purification of the resulting this compound.
Table 1: Comparison of Rosmarinic Acid Extraction Methods from Rosmarinus officinalis
| Extraction Method | Solvent | Temperature (°C) | Time | Rosmarinic Acid Yield (mg/g dry weight) | Reference |
| Maceration | 70% Ethanol | Room Temperature | 24 hours | 9.2 ± 0.2 | [5] |
| Soxhlet Extraction | Methanol | Boiling Point | 8 hours | Not specified | [6] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol with [C₈mim]Br | Not specified | 30 min | 3.97 | [5] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol with [C₈mim]Br | Not specified | 15 min | Not specified | [5] |
| Decoction (Boiling Water) | Water | 100 | 1 hour | Not specified | [7] |
Table 2: Purification of Rosmarinic Acid and Purity of this compound
| Purification Step | Method | Eluent/Mobile Phase | Purity Achieved | Reference |
| Rosmarinic Acid Purification | ||||
| Liquid-Liquid Extraction | Ethyl Acetate | N/A | 48.38 ± 0.31% | [8] |
| Silica Gel Column Chromatography | Ethyl Acetate with 1.5% Formic Acid | Isocratic | 92.85 ± 3.18% | [8] |
| This compound Synthesis & Purity | ||||
| Esterification of Rosmarinic Acid | Methanol with HCl catalyst | N/A | >98% | |
| HPLC Analysis | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | Gradient | 98.68% | [4] |
Experimental Protocols
The following protocols detail a two-stage process for obtaining pure this compound: first, the extraction and purification of its precursor, rosmarinic acid, from Rosmarinus officinalis, followed by the esterification of rosmarinic acid to yield this compound.
Protocol 1: Extraction and Purification of Rosmarinic Acid from Rosmarinus officinalis
1.1. Materials and Reagents:
-
Dried, powdered leaves of Rosmarinus officinalis
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel (200-300 mesh) for column chromatography
-
Anhydrous sodium sulfate
-
Formic acid
1.2. Extraction Procedure (Decoction and Liquid-Liquid Extraction):
-
Weigh 100 g of dried, powdered rosemary leaves and place them in a 2 L flask.
-
Add 1 L of deionized water and bring to a boil. Maintain boiling for 1 hour with occasional stirring.[7]
-
Allow the mixture to cool to room temperature and then filter to separate the aqueous extract. Repeat the extraction process on the plant residue to maximize yield.
-
Combine the aqueous extracts and acidify to a pH of 2.0-2.5 with hydrochloric acid. This will precipitate some impurities.[8]
-
Filter the acidified extract to remove the precipitate.
-
Perform a liquid-liquid extraction on the clarified filtrate by adding an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction two more times with fresh ethyl acetate.[8]
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude rosmarinic acid extract.
1.3. Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 40-60 µm particle size) using a suitable solvent such as hexane as the slurry.
-
Dissolve the crude rosmarinic acid extract in a minimal amount of the initial elution solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate. For a more specific purification, an isocratic elution with ethyl acetate containing 1.5% formic acid can be effective.[6][8]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing rosmarinic acid.
-
Combine the pure fractions and evaporate the solvent to yield purified rosmarinic acid. A purity of over 90% can be achieved with this method.[8]
Protocol 2: Synthesis of this compound via Esterification
2.1. Materials and Reagents:
-
Purified rosmarinic acid (>90%)
-
Anhydrous methanol
-
Concentrated hydrochloric acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
2.2. Esterification Procedure:
-
Dissolve 1 g of purified rosmarinic acid in 25 mL of anhydrous methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.25 mL).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude this compound.
Protocol 3: Purification of this compound
3.1. Materials and Reagents:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvents for elution (e.g., hexane, ethyl acetate, methanol)
3.2. Purification by Column Chromatography:
-
Follow the general procedure for silica gel column chromatography as described in Protocol 1.3.
-
Use a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, to elute the this compound. The less polar methyl ester will elute earlier than the more polar rosmarinic acid.
-
Collect and analyze fractions by TLC or HPLC.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product, which should be a powder with a purity of 95-99%.
Protocol 4: HPLC Analysis of this compound
4.1. Instrumentation and Conditions:
-
HPLC System: With a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Gradient Program: A typical gradient could be: 0-15 min, 10% to 100% B; 15-20 min, 100% B; 20-25 min, 100% to 10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 286 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Workflow for this compound Production.
Caption: Anti-inflammatory action of this compound.
Caption: Antioxidant Mechanism of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
HPLC-UV method for quantification of Methyl Rosmarinate.
An HPLC-UV method provides a reliable and accurate approach for the quantification of methyl rosmarinate, a significant hydroxycinnamic acid ester found in various plant species.[1] This application note details a validated method suitable for researchers, scientists, and professionals in drug development for the determination of this compound in samples such as plant extracts.
Application Note
Introduction
This compound, the methyl ester of rosmarinic acid, is a naturally occurring phenolic compound found in plants of the Lamiaceae family, among others.[1][2] Like its precursor, rosmarinic acid, it exhibits various biological activities, including antimicrobial and antioxidant properties, making its accurate quantification crucial for quality control, standardization of herbal products, and pharmacological studies.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reliability.[3]
Principle of the Method
This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound is separated from other components in the sample matrix based on its polarity. As the sample passes through the column, less polar compounds like this compound interact more strongly with the stationary phase, resulting in longer retention times compared to more polar compounds. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 330 nm for compounds with a caffeic acid moiety.[4][5] The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample containing this compound (e.g., dried plant material)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Syringe filters (0.2 or 0.45 µm).
Experimental Protocol
1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or a mixture of acetonitrile and water (1:1).[6]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
2. Sample Preparation (Example for Plant Material)
-
Extraction: Accurately weigh about 0.5 g of powdered, dried plant material into a centrifuge tube. Add 10 mL of a methanol-water mixture (e.g., 7:3 v/v).[7]
-
Sonication: Sonicate the mixture for 30 minutes at room temperature to facilitate extraction.[7]
-
Centrifugation: Centrifuge the mixture to separate the solid material.
-
Collection and Dilution: Collect the supernatant. The extraction can be repeated on the pellet to ensure complete recovery, and the supernatants can be combined. The combined solution can be made up to a final volume (e.g., 25 mL) with the extraction solvent.[7]
-
Filtration: Filter an aliquot of the final extract through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.[4][7]
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).[5][7]
-
Example Gradient: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over the run time to elute the compound of interest.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 25-40 °C.[6]
4. Method Validation The analytical method should be validated according to ICH guidelines to ensure its suitability.[8] Key validation parameters for a similar compound, rosmarinic acid, are often reported with excellent results, suggesting a similar performance for this compound.
-
Linearity: The method demonstrates good linearity over the tested concentration range, with correlation coefficients (r²) typically >0.999.[6]
-
Precision: The precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically below 2%.
-
Accuracy: Accuracy is often assessed through recovery studies, with recovery rates generally falling within the range of 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4] For rosmarinic acid, LOD and LOQ values as low as 0.8 µg/mL and 2.5 µg/mL, respectively, have been reported.[6]
5. Data Analysis
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC-UV quantification of the closely related compound, rosmarinic acid, which are expected to be similar for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 2.5 - 600 | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Accuracy / Recovery (%) | 101.00 ± 6.43 | [5] |
| Precision (RSD %) | < 2% | |
| Limit of Detection (LOD) | 0.8 - 1.6 µg/mL | [6] |
| Limit of Quantification (LOQ) | 2.5 - 4.9 µg/mL | [6] |
Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
References
- 1. This compound | C19H18O8 | CID 6479915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-Effective HPLC Method for Identification of Rosmarinic Acid in Methanol Extract of Ocimum Basilicum [jonuns.com]
- 4. phcogj.com [phcogj.com]
- 5. phcogj.com [phcogj.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of the content of rosmarinic acid by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
Application Notes & Protocols for LC-MS/MS Analysis of Methyl Rosmarinate in Biological Samples
Introduction
Methyl Rosmarinate, the methyl ester of rosmarinic acid, is a phenolic compound found in various Lamiaceae family herbs. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, making it a compound of interest in pharmaceutical research and drug development.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with efficient separation by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Biological samples are first processed to remove proteins and interfering substances. The analyte is then separated from other matrix components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area response to that of an internal standard (IS).
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS), e.g., Rosmarinic Acid or a stable isotope-labeled this compound
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank biological matrix (e.g., rat plasma, human serum)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the Internal Standard into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into the blank biological matrix. A typical calibration range might be 0.1 - 100 ng/mL.[2]
Sample Preparation (Protein Precipitation Protocol)
Protein precipitation is a rapid and effective method for cleaning up plasma and serum samples.
-
Thaw biological samples to room temperature.
-
To a 50 µL aliquot of the sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex briefly (5-10 seconds).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (typically 3-5 µL) into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following tables summarize the recommended starting conditions. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series HPLC or equivalent[3] |
| Column | Reversed-phase C18, e.g., Waters BEH C18 (2.1 x 50 mm, 1.7 µm)[2] |
| Column Temperature | 40°C[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 3 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 6.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 3200 QTRAP, Waters Xevo TQ-XS)[3] |
| Ionization Source | Electrospray Ionization (ESI)[2] |
| Polarity | Negative[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | See Table 3 |
MRM Transition Optimization
The MRM transitions, including declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP), must be optimized for this compound and the chosen IS. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy is then ramped to find the optimal value for each transition.
Table 3: MRM Transitions for this compound Analysis
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | DP (V) | CE (V) |
| This compound | 373.1 [from [M-H]⁻] | To be determined | 150 | Opt. | Opt. |
| (Quantifier) | 373.1 | To be determined | 150 | Opt. | Opt. |
| (Qualifier) | 373.1 | To be determined | 150 | Opt. | Opt. |
| Internal Standard | e.g., 359.1 (Rosmarinic Acid) | e.g., 179.0 | 150 | Opt. | Opt. |
Note: The precursor ion for this compound is based on its molecular weight (374.34 g/mol ) in negative ion mode ([M-H]⁻).[4] Product ions are predicted to result from cleavage of the ester bond, similar to rosmarinic acid, which fragments to caffeic acid (m/z 179) and a dihydroxyphenyllactic acid moiety (m/z 197).[5][6] Experimental determination is required.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Analyze at least six different blank matrix lots. | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response). |
| Linearity | The relationship between concentration and instrument response. A calibration curve with at least six non-zero standards is analyzed. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).[2] |
| Accuracy & Precision | Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels (n=5). | Intra- and inter-day accuracy (RE%) within ±15% (±20% at LLOQ). Intra- and inter-day precision (RSD%) ≤15% (≤20% at LLOQ).[2] |
| Recovery | The efficiency of the extraction procedure. Compares analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. Compares analyte response in post-extraction spiked samples to a pure solution standard. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in a biological sample.
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Signaling Pathway Diagram
This compound has been shown to modulate several key signaling pathways involved in cellular processes like fibrosis and cancer. The diagram below illustrates its inhibitory effect on the TGF-β1/Smad pathway.[7]
Caption: Inhibition of the TGF-β1/Smad Signaling Pathway by this compound.
References
- 1. Core principles : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Protocol for assessing the antioxidant activity of Methyl Rosmarinate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl rosmarinate, a derivative of rosmarinic acid, is a phenolic compound found in various Lamiaceae family plants, such as rosemary (Rosmarinus officinalis). It has garnered significant interest within the scientific community for its potential therapeutic properties, including its notable antioxidant activity. This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of this compound. The methodologies described herein are fundamental for the preliminary screening and characterization of this compound in drug discovery and development programs.
Data Presentation
The antioxidant activity of this compound has been evaluated using various standard assays. The following table summarizes the quantitative data obtained from the literature, providing a comparative overview of its potency.
| Antioxidant Assay | Parameter | Value | Reference Compound |
| DPPH Radical Scavenging Activity | IC50 | 21.99 ± 3.17 µM | Not specified |
| Lipoxygenase Inhibition | IC50 | 0.02 mM | Not specified |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers to reproduce and validate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 190 µL of the working ABTS•+ solution.
-
Add 10 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the microplate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a standard antioxidant, Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; and 20 mM FeCl₃·6H₂O)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 280 µL of the FRAP reagent.
-
Add 20 µL of the different concentrations of this compound solution or standard solution to the respective wells.
-
For the blank, add 20 µL of the solvent.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare a stock solution of Trolox and a series of dilutions for the standard curve.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
To each well of a black 96-well microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the different concentrations of this compound, Trolox standards, or buffer (for blank) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes with excitation at 485 nm and emission at 520 nm.
-
Calculation: Calculate the area under the net fluorescence decay curve (AUC) for each sample and standard. The ORAC value is expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activation by this compound
This compound is believed to exert some of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. Molecular docking studies suggest that this compound can bind to the Keap1 protein, potentially disrupting the Keap1-Nrf2 interaction.[1]
Caption: Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant activity of this compound using the in vitro assays described.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Methyl Rosmarinate's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the diverse bioactivities of Methyl Rosmarinate (MR), a natural phenolic compound. The protocols detailed below are intended to guide researchers in assessing its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.
I. Anticancer Bioactivity
This compound has demonstrated significant antineoplastic activity in various cancer cell lines, particularly in glioblastoma. Its effects are mediated through the inhibition of cell viability, induction of cell cycle arrest and apoptosis, and suppression of cell migration.
Data Summary: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| U87 (Glioblastoma) | Trypan Blue Exclusion | IC50 | 9.8 µM | [1] |
| T98 (Glioblastoma) | Trypan Blue Exclusion | IC50 | 13 µM | [1] |
| L929 (Fibroblast) | CCK-8 | IC50 | 76.27 µM | [2] |
| U87 (Glioblastoma) | Scratch Wound Healing | % Wound Closure (48h) | Control: 93.5%9.8 µM MR: 52.8%19.6 µM MR: 13.2% | [1] |
| T98 (Glioblastoma) | Scratch Wound Healing | % Wound Closure (48h) | Control: 77.65%13 µM MR: 32.12%26 µM MR: 18.3% | [1] |
| U87 (Glioblastoma) | Flow Cytometry (Cell Cycle) | % Cells in SubG0/G1 | Control: 1.99%IC50 MR: 16.33% | [1] |
| U87 (Glioblastoma) | Flow Cytometry (Cell Cycle) | % Cells in S Phase | Control: 7.32%IC50 MR: 15.25% | [1] |
| T98 (Glioblastoma) | Flow Cytometry (Cell Cycle) | % Cells in SubG0/G1 | Control: 0.84%IC50 MR: 5.18% | [1] |
| T98 (Glioblastoma) | Flow Cytometry (Cell Cycle) | % Cells in G2/M Phase | Control: 4.50%IC50 MR: 16.55% | [1] |
Experimental Protocols: Anticancer Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., U87, T98)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (MR) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of MR in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the MR dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
This assay assesses the effect of MR on cell migration.
-
Materials:
-
Cancer cell lines (e.g., U87, T98)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of MR.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with MR at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathway Visualization: Anticancer Mechanisms
This compound has been shown to interfere with key signaling pathways that regulate cancer cell proliferation, survival, and angiogenesis.[1]
Caption: Anticancer signaling pathways modulated by this compound.
II. Anti-inflammatory Bioactivity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Data Summary: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| RAW 264.7 | Griess Assay | IC50 (NO Inhibition) | 14.25 µM | [3] |
| RAW 264.7 | qPCR | IL-1β mRNA | Dose-dependent reduction | [3] |
| RAW 264.7 | qPCR | IL-6 mRNA | Dose-dependent reduction | [3] |
Experimental Protocols: Anti-inflammatory Assays
This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of MR for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
This assay quantifies the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from MR and LPS-treated cells
-
ELISA kit for the specific cytokine of interest
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
Signaling Pathway Visualization: Anti-inflammatory Mechanisms
This compound has been found to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
III. Antioxidant Bioactivity
This compound demonstrates antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels.
Experimental Protocol: Antioxidant Assay
This assay measures the overall oxidative stress in cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Materials:
-
Cell line of interest
-
DCFH-DA solution
-
An oxidizing agent (e.g., H₂O₂) as a positive control
-
Black 96-well plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of MR for 1 hour.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding an oxidizing agent like H₂O₂.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Workflow Visualization: DCFH-DA Assay
Caption: Workflow for the DCFH-DA cellular ROS assay.
IV. Neuroprotective Bioactivity
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially by mitigating oxidative stress in neuronal cells.
Experimental Protocol: Neuroprotection Assay
This assay evaluates the ability of MR to protect neuronal cells from a neurotoxin-induced cell death.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
MTT assay reagents (as described in the anticancer section)
-
-
Protocol:
-
Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating with retinoic acid for several days.
-
Pre-treat the differentiated cells with various concentrations of MR for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxin like 6-OHDA or rotenone.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as previously described. An increase in cell viability in the MR-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.[4]
-
Signaling Pathway Visualization: Neuroprotective Mechanisms
The neuroprotective effects of compounds similar to this compound are often linked to the activation of pro-survival signaling pathways like PI3K/Akt.
Caption: Potential neuroprotective signaling pathways of this compound.
References
- 1. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process [frontiersin.org]
- 3. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of Methyl Rosmarinate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the in vivo efficacy of Methyl Rosmarinate (MR) in various animal models. The protocols are based on established preclinical studies and include methods for disease induction, drug administration, and endpoint analysis.
Model 1: Hypoxia-Induced Injury in Mice
Application Note: This model is designed to evaluate the protective effects of this compound against hypoxia-induced systemic injury. It is particularly relevant for studying compounds that may enhance oxygen delivery or protect tissues from oxidative stress and inflammation associated with low-oxygen environments. In this model, MR has been shown to activate Bisphosphoglycerate Mutase (BPGM) in erythrocytes, increasing 2,3-bisphosphoglycerate (2,3-BPG) levels and thereby enhancing oxygen release to tissues.[1][2] This leads to reduced oxidative stress and inflammation in vital organs.[1]
Experimental Workflow: Hypoxia Mouse Model
Caption: Experimental workflow for the high-altitude hypoxia mouse model.
Detailed Experimental Protocol
1. Animals and Acclimatization:
-
Species: Specific Pathogen-Free (SPF) grade healthy BALB/c mice, male and female.[1][3]
-
Acclimatization: House the mice for 3 days under standard laboratory conditions with free access to food and water before starting the experiment.[1]
2. Grouping and Drug Administration:
-
Randomly divide mice into experimental groups (n=6 per group), including a control group (CON), a hypoxia group (HYP), and a this compound treatment group (MR).[1]
-
Administration Route: Intraperitoneal (IP) injection.[1]
-
Regimen: Administer MR or a blank solvent (vehicle) to the respective groups for 3 consecutive days. Doses can be based on previous literature, which used high, medium, and low doses based on neuroprotection studies.[1]
3. Hypoxia Model Induction:
-
Method: High-altitude field model.[1]
-
Procedure: Thirty minutes after the final drug administration on day 3, transport the mice to a high-altitude (e.g., 4010 m) laboratory. The time of arrival is considered the onset of hypoxia.[1]
4. Sample Collection and Analysis:
-
Collect orbital blood and harvest tissues (heart, liver, brain, lung, kidney) on days 1, 3, and 7 post-hypoxia induction.[1][3]
-
Plasma Inflammatory Factors: Centrifuge blood samples to obtain plasma. Measure the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits according to the manufacturer's instructions.[1]
-
Tissue Oxidative Stress Markers:
-
Wash harvested tissues in pre-chilled saline and weigh them.[1]
-
Homogenize the tissues in saline (1:9 weight/volume ratio).[1]
-
Centrifuge the homogenate and collect the supernatant.[1]
-
Measure Superoxide Dismutase (SOD) activity, Glutathione (GSH) content, and Malondialdehyde (MDA) content using commercially available assay kits.[1]
-
-
Erythrocyte Energy Metabolism: Analyze metabolites in red blood cells using UPLC-MS/MS to investigate the effects on glycolysis and the Rapoport-Luebering pathway.[1][3]
Summary of Quantitative Data: Oxidative Stress in Heart Tissue
| Group | SOD Activity (% Increase vs. Hypoxic) | GSH Content (% Increase vs. Hypoxic) | MDA Content (% Decrease vs. Hypoxic) |
| MR Preventive Treatment | 60.87% | 112.55% | 65.85% |
| Data derived from a study on the protective effect of this compound in hypoxic mice.[1] |
Signaling Pathway: MR Action in Erythrocytes Under Hypoxia
Caption: MR activates BPGM, increasing 2,3-BPG and enhancing O2 release.[1][2]
Model 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
Application Note: This model is used to assess the anti-fibrotic potential of this compound. Bleomycin (BLM) administration induces lung injury and subsequent fibrosis, mimicking key aspects of idiopathic pulmonary fibrosis (IPF) in humans. This model is ideal for investigating therapies that target fibroblast proliferation, extracellular matrix deposition, and key signaling pathways like TGF-β1/Smad and MAPK, which are central to fibrosis pathogenesis. MR has been demonstrated to be more potent than its parent compound, rosmarinic acid, in attenuating BLM-induced pulmonary fibrosis.[4][5]
Detailed Experimental Protocol
1. Animals and Acclimatization:
-
Species: Male C57BL/6 mice, 6–8 weeks old.[4]
-
Acclimatization: House the mice for one week under a 12-hour light/dark cycle with ad libitum access to food and water.[4]
2. Grouping and Drug Administration:
-
Randomly divide mice into 5 treatment groups (n=8 per group):
-
Saline Control
-
Bleomycin (BLM) Model
-
BLM + this compound (e.g., 20 mg/kg)
-
BLM + Rosmarinic Acid (e.g., 20 mg/kg)
-
BLM + Pirfenidone (PFD, positive control, e.g., 300 mg/kg)[4]
-
-
Administration: Specific route (e.g., oral gavage, IP) should be maintained throughout the treatment period. Treatment typically begins after BLM induction and continues for a set duration (e.g., 14-28 days).
3. Pulmonary Fibrosis Model Induction:
-
Method: Single intratracheal instillation of bleomycin.
-
Procedure: Anesthetize the mice. A single dose of bleomycin sulfate (e.g., 3-5 mg/kg) dissolved in sterile saline is administered directly into the trachea. The saline control group receives an equal volume of sterile saline.
4. Endpoint Analysis (e.g., at Day 28):
-
Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation, structural changes, and collagen deposition.
-
Biochemical Analysis:
-
Cellular Analysis (In Vitro Component): The anti-fibrotic effects of MR can be further confirmed in vitro using TGF-β1-stimulated lung fibroblasts (e.g., L929 cells), assessing proliferation, migration, and apoptosis.[4]
Summary of Quantitative Data: In Vitro Efficacy on L929 Fibroblasts
| Treatment Group | Cell Proliferation (vs. TGF-β1) | Apoptosis | Extracellular Matrix Accumulation |
| MR (20-40 µM) + TGF-β1 | Significantly Inhibited | Promoted | Decreased |
| This table summarizes in vitro findings that support the in vivo anti-fibrotic effect.[4] |
Signaling Pathway: MR Inhibition of Fibrosis
Caption: MR inhibits TGF-β1/Smad and MAPK signaling to reduce fibrosis.[4][5]
Model 3: Myocardial Ischemia-Reperfusion Injury (MIRI) in Mice
Application Note: This model evaluates the cardioprotective effects of this compound against the oxidative stress and cell death that occur when blood flow is restored to ischemic heart tissue. MIRI is a significant clinical problem, and this model is crucial for testing therapies that can mitigate this damage. MR is investigated for its strong antioxidant properties and its ability to modulate specific signaling pathways, such as the TGR5/AMPK axis, to reduce mitochondrial damage and improve cardiac function post-injury.[6]
Detailed Experimental Protocol
1. Animals and Pre-treatment:
-
Species: Male mice (strain specified by study, e.g., C57BL/6).
-
Optional Genetic Modification: For mechanistic studies, AAV-TGR5 (overexpression) or AAV-sh-TGR5 (knockdown) can be injected via the tail vein approximately 3 weeks before the MIRI procedure.[6]
2. Grouping and Drug Administration:
-
Divide mice into relevant groups: Sham, MIRI Model, MIRI + MR, and mechanistic groups (e.g., MIRI + MR + TGR5 knockdown).
-
Administration: Administer this compound via intraperitoneal injection 3 hours before inducing ischemia.[6]
3. MIRI Model Induction:
-
Method: Surgical ligation of the left anterior descending (LAD) coronary artery.[6]
-
Procedure:
-
Anesthetize, intubate, and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture. Successful ischemia is confirmed by the paling of the ventricular wall.
-
Ischemia Phase: Maintain ligation for a defined period (e.g., 30-45 minutes).
-
Reperfusion Phase: Release the suture to allow blood flow to resume for a set period (e.g., 24 hours).
-
The Sham group undergoes the same surgical procedure without the LAD ligation.
-
4. Endpoint Analysis:
-
Cardiac Function: Assess parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS) using echocardiography or a PowerLab system before and after MIRI.[6]
-
Infarct Size Measurement: Use TTC (2,3,5-triphenyltetrazolium chloride) staining to delineate the viable (red) and infarcted (pale) myocardial tissue.
-
Histopathology: Use H&E staining for general tissue damage, Masson's trichrome for fibrosis, and TUNEL staining for apoptosis.[6]
-
Oxidative Stress & Mitochondrial Damage:
-
Western Blot: Analyze the protein expression of TGR5 and phosphorylated AMPK (p-AMPK) to confirm pathway activation.[6]
Signaling Pathway: MR Cardioprotection in MIRI
Caption: MR activates the TGR5/AMPK axis, reducing MIRI.[6]
References
- 1. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castan ea Diels f. tomentosa Stib. using a scalable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing the Bioavailability of Methyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Rosmarinate (MR), an ester derivative of the naturally occurring polyphenol Rosmarinic Acid (RA), has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties.[1][2] As a prodrug, MR exhibits greater drug potential and a stronger therapeutic effect compared to its parent compound, rosmarinic acid.[1][3] However, like many phenolic compounds, the clinical translation of this compound can be hampered by suboptimal bioavailability.[4][5]
These application notes provide a comprehensive overview of formulation strategies designed to improve the oral bioavailability of this compound. We present comparative pharmacokinetic data, detailed experimental protocols for key formulation and evaluation techniques, and visualizations of relevant biological pathways and experimental workflows.
Formulation Strategies for Improved Bioavailability
The primary challenge in the oral delivery of this compound is its limited solubility and permeability.[6] Advanced formulation strategies aim to overcome these barriers by modifying the physicochemical properties of the compound or its interaction with the biological environment.
-
Prodrug Approach (Esterification): this compound is itself a prodrug of rosmarinic acid, created through esterification. This modification reduces polarity, which can enhance membrane permeability.[2] Studies have shown that short-chain alkyl esters (from methyl to butyl) of rosmarinic acid progressively increase its bioavailability, with the butyl ester showing up to a 7-fold increase compared to RA.[4][5] This demonstrates that the methyl ester form is a significant first step in improving bioavailability over the parent compound.
-
Nanoparticle-Based Systems: Encapsulating this compound in nanocarriers protects it from premature degradation and can improve its absorption profile.[7] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide controlled release and enhance cellular uptake.[7] Furthermore, PEGylated nanoparticles derived from rosmarinic acid have been shown to improve pharmacokinetic parameters and preferentially accumulate in inflamed tissues.[8]
-
Phytophospholipid Complexes (Phytosomes®): This strategy involves complexing the active compound with phospholipids, such as phosphatidylcholine. The resulting complex, often termed a phytosome, is more lipophilic than the compound alone, facilitating its passage across biological membranes. This has been shown to be a promising approach for enhancing the bioavailability of rosmarinic acid.[9]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This encapsulation increases the aqueous solubility and dissolution rate of the guest molecule, thereby enhancing its bioavailability.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) have been particularly effective in increasing the solubility of rosmarinic acid by over 30-fold.[10]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[12] The drug can exist in an amorphous or crystalline form within the carrier. This formulation enhances the dissolution rate by reducing particle size to a molecular level, improving wettability, and preventing crystallization.[12][13] Carriers like polyvinylpyrrolidone (PVP) have been successfully used to increase the bioavailability of similar phenolic compounds.[14]
Comparative Pharmacokinetic Data
Improving bioavailability is quantified by key pharmacokinetic parameters. The tables below summarize data from preclinical studies, primarily comparing rosmarinic acid (RA) to its alkyl esters, including this compound (RAME).
Table 1: Pharmacokinetic Parameters of Rosmarinic Acid (RA) and its Alkyl Esters Following Oral Administration in Rats (80 µmol/kg). [4][5]
| Compound | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Absolute Bioavailability (%) |
| Rosmarinic Acid (RA) | 0.55 ± 0.16 | ~0.2 | 0.71 ± 0.18 | 1.57% |
| This compound (RAME) | 9.81 ± 1.18 | ~0.2 | 1.50 ± 0.20 | 3.30% |
| Ethyl Rosmarinate (RAET) | 8.51 ± 1.53 | ~0.2 | 4.38 ± 0.45 | 9.65% |
| Butyl Rosmarinate (RABU) | 10.98 ± 1.13 | ~0.2 | 4.77 ± 0.55 | 10.52% |
| Octyl Rosmarinate (RAOCT) | 0.84 ± 0.30 | ~0.2 | 0.88 ± 0.22 | 1.93% |
| Dodecyl Rosmarinate (RADOD) | 0.04 ± 0.01 | ~0.2 | 0.10 ± 0.01 | 0.22% |
| Data are presented as mean ± SD. AUC refers to the area under the plasma concentration-time curve. |
Table 2: Solubility Enhancement of Rosmarinic Acid with Cyclodextrin Formulations. [10]
| Formulation | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase |
| RA in Water | 5.87 | - | - |
| RA with HP-α-CD | - | 113.03 | ~19 |
| RA with HP-β-CD | - | 179.84 | ~31 |
| RA with HP-γ-CD | - | 194.35 | ~33 |
Experimental Protocols
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol is adapted from methodologies described for evaluating the bioavailability of rosmarinic acid and its esters.[4][5]
Objective: To determine and compare the pharmacokinetic profiles of this compound and a control compound after oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (test compound)
-
Vehicle for oral administration: 5% DMSO in 1% Carboxymethylcellulose Sodium (CMC-Na)
-
Vehicle for intravenous administration: 5% DMSO in 0.5% Tween 80 in saline
-
Heparinized microcentrifuge tubes
-
Syringes and gavage needles
-
Centrifuge, vortex mixer
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12 h light/dark cycle, 22±2°C, food and water ad libitum). Fast animals overnight before the experiment but allow free access to water.
-
Group Allocation: Divide rats into groups (n=5-6 per group), including an oral administration group (e.g., 80 µmol/kg) and an intravenous (IV) administration group (e.g., 1 µmol/kg) for bioavailability calculation.
-
Dosing Formulation Preparation:
-
Oral: Suspend the required amount of this compound in the vehicle (5% DMSO: 95% 1% CMC-Na) to achieve the final desired concentration.
-
Intravenous: Dissolve the compound in the IV vehicle (5% DMSO: 95% 0.5% Tween 80) to form a clear solution.
-
-
Drug Administration:
-
Oral: Administer the suspension accurately using an oral gavage needle.
-
Intravenous: Administer the clear solution via a tail vein injection.
-
-
Blood Sampling:
-
Collect approximately 250 µL of blood from the orbital sinus or tail vein into heparinized tubes at predefined time points.
-
Suggested time points: 0 (pre-dose), 0.05, 0.1, 0.25, 0.5, 1, 2, 4, and 8 hours post-administration.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 8,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castan ea Diels f. tomentosa Stib. using a scalable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 6. Journey of Rosmarinic Acid as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmarinic Acid-Loaded Polymeric Nanoparticles Prepared by Low-Energy Nano-Emulsion Templating: Formulation, Biophysical Characterization, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles Derived from the Natural Antioxidant Rosmarinic Acid Ameliorate Acute Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation, characterization, evaluation of rosmarinic acid loaded phytophospholipid complex for improved antihypertensive and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutics | Special Issue : Solid Dispersions for Bioavailability Enhancement [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Cellular Effects of Methyl Rosmarinate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the biological effects of Methyl Rosmarinate (MR) in cell culture. The protocols cover key assays for assessing cytotoxicity, apoptosis, and anti-inflammatory and antioxidant activity, along with methods for analyzing its impact on critical signaling pathways.
General Guidelines and Reagent Preparation
1. This compound Stock Solution Preparation this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted to final concentrations in the cell culture medium.[1]
-
Reagents : this compound (powder), DMSO (cell culture grade).
-
Protocol :
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Before each experiment, thaw an aliquot and dilute it to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
2. Cell Culture The choice of cell line depends on the research question. Various cell lines have been used to study MR's effects, including glioblastoma lines (U87, T98), fibroblast lines (L929), and macrophage lines (RAW 264.7).[1][2][3]
-
General Protocol :
-
Culture cells in the appropriate medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), as recommended for the specific cell line.[1][2] For example, U87 and T98 cells are often grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the effect of this compound on cell viability and is crucial for establishing cytotoxic concentrations (e.g., IC50 values). Common methods include MTT, CCK-8, and Trypan Blue exclusion assays.[1][2][4][5]
Method: MTT/CCK-8 Assay
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) in 100 µL of culture medium and incubate overnight.[2]
-
Treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
Reagent Addition :
-
For MTT Assay : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] Then, add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[4][5]
-
For CCK-8 Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
-
Data Acquisition : Measure the absorbance on a microplate reader. The wavelength for formazan is typically 570 nm (MTT) or 450 nm (CCK-8).[2]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Method: Trypan Blue Exclusion Assay
-
Cell Seeding and Treatment : Seed cells in 12-well plates (e.g., 20,000 cells/well) and treat with MR for the desired time (e.g., 72 hours).[1]
-
Cell Collection : Harvest the cells by trypsinization and resuspend them in culture medium.
-
Staining : Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting : Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Analysis : Calculate the percentage of viable cells.
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Seeding and Treatment : Seed cells in a 6-well plate or T25 flask. Once they reach 70-80% confluency, treat them with MR at selected concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.[1]
-
Cell Harvesting : Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Washing : Wash the cells twice with cold 1x PBS.
-
Staining : Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the samples immediately using a flow cytometer.[6]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Protocol 3: Anti-Inflammatory Activity Assay
This protocol assesses the ability of MR to inhibit the inflammatory response in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[3][8]
-
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate (for NO assay) or 6-well plate (for protein/RNA analysis) and allow them to adhere overnight.
-
Pre-treatment : Pre-treat the cells with various concentrations of MR (e.g., 12.5, 25, 50 µM) for 1-2 hours.[3]
-
Stimulation : Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.[3]
-
Incubation : Incubate for an appropriate period (e.g., 18-24 hours).
-
Nitric Oxide (NO) Measurement :
-
Cytokine Measurement (ELISA) : Measure the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.[8]
-
Protein Expression (Western Blot) : Analyze the expression of key inflammatory proteins like iNOS and COX-2 in cell lysates.[8]
Protocol 4: Nrf2 Activation and Antioxidant Pathway Analysis
This protocol determines if this compound exerts its antioxidant effects by activating the Nrf2 signaling pathway.
-
Cell Seeding and Treatment : Seed cells (e.g., HepG2) in 6-well plates and treat with MR for various time points (e.g., 1, 6, 18 hours).[9]
-
Nuclear and Cytoplasmic Extraction : Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit. This is critical as Nrf2 translocates from the cytoplasm to the nucleus upon activation.[9][10]
-
Nrf2 Activation Assay (ELISA-based) :
-
Use a commercial Nrf2 Transcription Factor Assay Kit.[10][11]
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.[11]
-
Active Nrf2 in the extract binds to the DNA sequence.
-
Detect the bound Nrf2 using a specific primary antibody, followed by an HRP-conjugated secondary antibody.[11]
-
Measure the colorimetric signal at 450 nm.[11]
-
-
Western Blot Analysis :
-
Perform Western blotting on both cytoplasmic and nuclear fractions.
-
Probe for Nrf2 to observe its translocation to the nucleus (increased levels in the nuclear fraction).
-
Probe for downstream target proteins of Nrf2, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in whole-cell lysates to confirm pathway activation.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
| U87 (Glioblastoma) | Trypan Blue | 72 h | 9.8 | [1] |
| T98 (Glioblastoma) | Trypan Blue | 72 h | 13.0 | [1] |
| L929 (Fibroblast) | CCK-8 | 48 h | 76.27 | [2] |
| RAW 264.7 (Macrophage) | Griess Assay (NO Inhibition) | 24 h | 14.25 | [3] |
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Cell Line | Effect Studied | Concentrations Used (µM) | Duration | Key Findings | Reference |
| U87, T98 | Cell Cycle Arrest | 9.8, 19.6 (U87); 13, 26 (T98) | 48 h | Induced S and G2/M phase arrest. | [1] |
| L929 | Anti-fibrotic Effects | 10, 20, 40 | 48 h | Inhibited TGF-β1-induced proliferation and migration. | [2] |
| RAW 264.7 | Anti-inflammatory | 12.5, 25, 50 | 24 h | Dose-dependent suppression of LPS-induced NO production. | [3] |
| U87, T98 | Combination Therapy (with Temozolomide) | 4.9 - 19.6 | 72 h | Synergistic effect in U87 cells. | [1] |
Visualizations: Workflows and Signaling Pathways
Diagrams
Caption: General experimental workflow for assessing the cellular effects of this compound.
Caption: MR inhibits LPS-induced MAPK and NF-κB pro-inflammatory pathways.
Caption: MR attenuates fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2]
Caption: MR inhibits cancer cell survival by suppressing the Akt/mTOR pathway.[1]
References
- 1. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abcam.com [abcam.com]
- 12. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays of Methyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-fibrotic properties. A key aspect of its mechanism of action involves the inhibition of specific enzymes. These application notes provide detailed protocols for in vitro enzyme inhibition assays targeting key enzymes known to be modulated by this compound, facilitating further research and drug development efforts.
Quantitative Data Summary
The inhibitory effects of this compound on various enzymes have been quantified and are summarized in the table below for easy comparison.
| Target Enzyme | IC50 Value (this compound) | Type of Inhibition |
| Mushroom Tyrosinase | 0.28 mM[1] | Noncompetitive[1] |
| Lipoxygenase (LOX) | 0.02 mM | Not specified |
| α-Glucosidase | Inhibition observed | Mixed-type |
| Matrix Metalloproteinase-1 (MMP-1) | ~14.7 µM | Not specified |
Experimental Protocols
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Principle: This assay measures the enzymatic oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is indicative of enzyme inhibition.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution with phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) and 100 µL of the this compound working solution or phosphate buffer (for control).
-
Incubate the plate at 25°C for 10 minutes.[2]
-
Initiate the reaction by adding 20 µL of 0.85 mM L-DOPA solution to each well.[2]
-
Immediately measure the absorbance at 475 nm using a microplate reader and continue to monitor the absorbance every minute for 10-20 minutes.[2]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) x 100
-
A_control: Absorbance of the reaction with buffer instead of inhibitor.
-
A_control_blank: Absorbance of the control without the enzyme.
-
A_sample: Absorbance of the reaction with the inhibitor.
-
A_sample_blank: Absorbance of the sample without the enzyme.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipoxygenase (LOX) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound against lipoxygenase.
Principle: This spectrophotometric assay is based on the measurement of the formation of hydroperoxides from linoleic acid, catalyzed by lipoxygenase. The increase in absorbance at 234 nm corresponds to the formation of the conjugated diene system in the product.
Materials:
-
Lipoxygenase (e.g., from soybean, Sigma-Aldrich)
-
Linoleic Acid
-
This compound
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Ethanol
-
96-well UV-compatible microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a working solution of lipoxygenase in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a substrate solution of linoleic acid in ethanol.
-
In a 96-well plate, add the test compound solution (this compound) and the lipoxygenase solution.[3]
-
Incubate the mixture for 10 minutes at 25°C.[3]
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the absorbance at 234 nm and continue to read at regular intervals for 6 minutes.[3]
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on α-glucosidase activity.
Principle: This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme α-glucosidase hydrolyzes pNPG to p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae, e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate Buffer (50 mM, pH 6.8)
-
Sodium Carbonate (Na2CO3, 1 M)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare various concentrations of the test compound by diluting the stock solution with phosphate buffer.
-
In a 96-well plate, add 20 µL of the this compound solution and 20 µL of α-glucosidase solution (e.g., 0.25 U/mL in phosphate buffer).[4]
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
Add 40 µL of 2.5 mM pNPG solution to each well to start the reaction.[4]
-
Incubate the plate at 37°C for 30 minutes.[4]
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.[5]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
Objective: To screen for the inhibitory activity of this compound against MMP-1.
Principle: This is a fluorometric assay that utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate. In its intact form, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by MMP-1, the donor and acceptor are separated, leading to an increase in fluorescence that can be measured.
Materials:
-
Recombinant Human MMP-1
-
MMP-1 FRET substrate
-
This compound
-
Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare dilutions of the test compound in assay buffer.
-
Activate the pro-MMP-1 enzyme according to the manufacturer's instructions, if necessary.
-
In a black 96-well plate, add the diluted this compound solution.
-
Add the MMP-1 enzyme to each well.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the MMP-1 FRET substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm) in kinetic mode for 30-60 minutes at 37°C.[6]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizations
Experimental Workflow for Enzyme Inhibition Assays
Caption: General workflow for enzyme inhibition assays.
Signaling Pathways Modulated by this compound in Anti-Pulmonary Fibrosis
This compound has been shown to exert anti-pulmonary fibrosis effects by modulating the TGF-β/Smad and MAPK signaling pathways.[7]
Caption: Inhibition of TGF-β/Smad and MAPK pathways by this compound.
References
Application Notes and Protocols: Gene Expression Analysis in Response to Methyl Rosmarinate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Rosmarinate (MR), an ester derivative of rosmarinic acid, is a natural compound demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-fibrotic properties.[1][2] These therapeutic effects are largely attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment, enabling researchers to effectively investigate its mechanism of action and potential therapeutic applications.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for designing and interpreting gene expression studies.
-
Anti-inflammatory Pathways: MR can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[2] This is achieved through the suppression of the MyD88-NF-κB signaling pathway.[2] Additionally, it induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[3]
-
Anti-cancer Pathways: In cancer cells, this compound has been observed to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.[1] It has also been shown to downregulate the expression of Forkhead box M1 (FOXM1), a transcription factor associated with tumorigenesis and drug resistance.[4][5] Furthermore, MR can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[1][6]
-
Anti-fibrotic Pathways: In the context of pulmonary fibrosis, this compound has been found to down-regulate the TGF-β1/Smad and MAPK signaling pathways, leading to a decrease in extracellular matrix accumulation.[2]
-
Oxidative Stress Response: MR can alleviate myocardial ischemia-reperfusion injury by activating the TGR5/AMPK signaling axis, which helps in reducing oxidative stress and mitochondrial damage.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression as reported in various studies.
Table 1: Effects of this compound on Cancer Cell Viability and Gene Expression
| Cell Line | Parameter | Treatment Concentration | Result | Reference |
| U87 Glioblastoma | IC50 | 9.8 µM | - | [1] |
| T98 Glioblastoma | IC50 | 13 µM | - | [1] |
| Ovarian Cancer Cells | FOXM1 target genes | Varies | Decreased mRNA expression | [4][5] |
| Triple-Negative Breast Cancer (MDA-MB-231) | N-cadherin (mesenchymal marker) | Varies | Downregulation of expression | [8] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Epithelial markers | Varies | Upregulation of expression | [8] |
| Cervical Cancer Cells | mTOR-S6K1 signaling | Varies | Inhibition | [2] |
Table 2: Effects of this compound on Inflammatory and Fibrotic Markers
| Cell Model | Target | Treatment Condition | Result | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | LPS-induced | IC50 of 14.25 µM | [3] |
| RAW 264.7 Macrophages | IL-1β, IL-6 | LPS-induced | Inhibition of expression | [2][3] |
| Mouse Fibroblasts (L929) | TGF-β1/Smad and MAPK signaling | TGF-β1-induced | Down-regulation of phosphorylation | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to analyze the effects of this compound on gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., cancer cell lines, macrophages, or fibroblasts) in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
Protocol 2: RNA Isolation and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
RNA Extraction: Perform RNA extraction according to the manufacturer's protocol of the chosen kit (e.g., phenol-chloroform extraction followed by isopropanol precipitation).
-
RNA Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling program.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 4: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions enriched in the list of differentially expressed genes.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's anti-inflammatory action.
References
- 1. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rosmarinic Acid Methyl Ester Regulates Ovarian Cancer Cell Migration and Reverses Cisplatin Resistance by Inhibiting the Expression of Forkhead Box M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways of Rosmarinic Acid Anticancer Activity in Triple-Negative Breast Cancer Cells: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.febscongress.org [2024.febscongress.org]
Application Notes and Protocols for Methyl Rosmarinate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Rosmarinate
This compound is a naturally occurring phenolic compound and a methyl ester derivative of rosmarinic acid. It is found in various plant species, particularly within the Lamiaceae family. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. Its use is essential for quality control, pharmacokinetic studies, and research into its various biological activities.
Chemical Structure:
This compound is valued for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Accurate and precise analytical methods are therefore necessary to support research and development in these areas. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound.
Application: Quantification of this compound in Plant Extracts
This application note provides a protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Principle
The method involves the separation of this compound from other components in a sample extract on a reversed-phase C18 column. The quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a certified this compound reference standard.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a sample.
Caption: General workflow for the quantification of this compound.
Experimental Protocol: HPLC-DAD Method
Note: The following protocol is adapted from validated methods for the closely related compound, rosmarinic acid. Due to the high structural similarity, this method is expected to be highly suitable for this compound. However, it is recommended to perform an in-house validation for specific applications.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Plant extract sample
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solution
-
Accurately weigh approximately 1 g of the powdered plant extract.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min, 15-40% B; 15-25 min, 40-60% B; 25-30 min, 60-15% B; 30-35 min, 15% B (post-run equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 330 nm |
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for a closely related compound, rosmarinic acid, which can be used as a reference for a method for this compound.[1][2][3][4]
| Parameter | Typical Value |
| Retention Time (approx.) | 15 - 25 min (highly dependent on conditions) |
| Linearity Range (r²) | 1 - 100 µg/mL (>0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Disclaimer: The values presented in this table are based on validated methods for rosmarinic acid and should be considered as estimates for a this compound method. Method validation should be performed to establish specific performance characteristics for the analysis of this compound.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which are relevant to its potential therapeutic effects in areas such as cancer and inflammation. Understanding these pathways is crucial for drug development professionals.
Akt/mTOR Signaling Pathway
This compound has been observed to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and growth.
Caption: Inhibition of the Akt/mTOR pathway by this compound.
TGF-β1/Smad Signaling Pathway
In the context of fibrosis, this compound can attenuate the pro-fibrotic effects of TGF-β1 by inhibiting the phosphorylation of Smad proteins.
Caption: this compound inhibits TGF-β1/Smad signaling.
TGR5/AMPK Signaling Pathway
This compound can activate the TGR5/AMPK signaling axis, which is involved in metabolic regulation and cellular stress responses.
Caption: Activation of the TGR5/AMPK pathway by this compound.
Conclusion
This compound is a valuable reference standard for the quality control and research of various natural products and potential pharmaceuticals. The provided HPLC protocol, adapted from validated methods for rosmarinic acid, offers a robust starting point for its accurate quantification. The understanding of its interaction with key cellular signaling pathways further underscores its importance in drug discovery and development. It is recommended that users validate the analytical method for their specific matrix and intended use.
References
Application Notes & Protocols: Analytical Methods for Methyl Rosmarinate Derivatives
Introduction
Methyl rosmarinate, an ester derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plant species, including those from the Lamiaceae family such as Salvia, Rosmarinus, and Perilla.[1][2] Pharmacological studies have revealed that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-proliferative effects.[1][3] Notably, it has demonstrated stronger in vitro activity in some cases than its parent compound, rosmarinic acid, and shows potential in therapeutic areas such as anti-pulmonary fibrosis.[1][3]
The increasing interest in this compound and its derivatives for drug development and herbal medicine standardization necessitates robust and validated analytical methods for their identification, quantification, and structural elucidation. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Pharmacological Context: Anti-Pulmonary Fibrosis Activity
Recent studies have investigated the anti-pulmonary fibrosis effects of this compound.[3] Pulmonary fibrosis is characterized by the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, leading to the deposition of extracellular matrix proteins like collagen. The signaling pathway initiated by Transforming Growth Factor-beta 1 (TGF-β1) is a key driver of this process. This compound has been shown to counteract these fibrotic processes.[3]
Caption: TGF-β1 signaling pathway in pulmonary fibrosis and inhibition by this compound.
Experimental Workflow and Protocols
A generalized workflow for the analysis of this compound from a plant matrix involves extraction, purification, separation, and detection.
Caption: General experimental workflow for the analysis of this compound derivatives.
Protocol 1: Ultrasonic-Assisted Extraction
This protocol is adapted for the extraction of this compound and related phenolic compounds from dried plant material.[1]
-
Sample Preparation: Weigh approximately 0.1 g of powdered, dried plant material into a centrifuge tube.
-
Solvent Addition: Add 25 mL of 50% methanol to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This method is suitable for the quantification of this compound in plant extracts.[3][4]
-
Instrumentation: HPLC system with a PDA or UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[5]
-
Mobile Phase A: 2% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 286 nm.[3]
-
Gradient Elution Program:
-
0-15 min: 10% B to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: 100% B to 10% B
-
25-30 min: Hold at 10% B (re-equilibration)[3]
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method provides high sensitivity and selectivity for the identification and quantification of this compound, even in complex matrices.[1][7]
-
Instrumentation: LC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 300 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Ionization Mode: ESI, Negative Ion Scanning.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR is the definitive method for the structural elucidation of isolated compounds.[3]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: 600 MHz (or similar high-field) NMR spectrometer.[3]
-
Data Acquisition: Acquire 1D proton (¹H) and carbon (¹³C) NMR spectra. 2D experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.
Data Presentation: Quantitative Summary
The following tables summarize key analytical data for this compound.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Molecular Formula | Exact Mass [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) | UV λmax (nm) |
| This compound | C₁₉H₁₈O₈ | 373.0924 | 179.03, 135.04 | ~286 |
| Rosmarinic Acid | C₁₈H₁₆O₈ | 359.0772 | 197.04, 179.03, 161.02 | ~328 |
Data compiled from sources.[3][8][9][10]
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| Caffeoyl Moiety | ||
| C-1 | 125.75 | - |
| C-2 | 115.44 | 7.07 (d, J=2.2) |
| C-3 | 146.08 | - |
| C-4 | 145.46 | - |
| C-5 | 116.23 | 6.78 (d, J=8.1) |
| C-6 | 122.16 | 7.03 (dd, J=8.2, 2.1) |
| C-7 (C=O) | 166.35 | - |
| C-8 (α) | 113.31 | 6.27 (d, J=15.9) |
| C-9 (β) | 149.21 | 7.49 (d, J=15.9) |
| 3,4-Dihydroxyphenyllactic Moiety | ||
| C-1' | 127.10 | - |
| C-2' | 115.90 | 6.65 (m) |
| C-3' | 144.60 | - |
| C-4' | 146.82 | - |
| C-5' | 117.14 | 6.51 (dd, J=8.0, 2.1) |
| C-6' | 120.53 | 6.65 (m) |
| C-7' (CH₂) | 36.66 | 2.97 (m) |
| C-8' (CH) | 73.27 | 5.13 (dd, J=7.7, 5.1) |
| C-9' (C=O) | 170.40 | - |
| OCH₃ | 52.45 | 3.64 (s) |
Data obtained from a 600 MHz NMR analysis.[3]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C19H18O8 | CID 6479915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita [archrazi.areeo.ac.ir]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods [mdpi.com]
- 9. Phytochemical profile and rosmarinic acid purification from two Peruvian Lepechinia Willd. species (Salviinae, Mentheae, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Methyl Rosmarinate in Cosmetic Formulations: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Methyl rosmarinate, a derivative of the well-known antioxidant rosmarinic acid, is emerging as a promising multifunctional active ingredient for cosmetic formulations. Possessing potent antioxidant, anti-inflammatory, and skin-lightening properties, this compound offers a compelling option for researchers, scientists, and drug development professionals in the cosmetics industry. This document provides detailed application notes, experimental protocols, and a summary of its biological activities to facilitate its evaluation and incorporation into innovative skincare products.
Introduction
This compound (C19H18O8) is the methyl ester of rosmarinic acid, a naturally occurring phenolic compound found in various Lamiaceae family plants such as rosemary (Rosmarinus officinalis). The esterification of rosmarinic acid to this compound can enhance its lipophilicity, potentially improving its penetration into the skin and its stability in cosmetic formulations. Its demonstrated biological activities make it a versatile ingredient for addressing a range of cosmetic concerns, including premature aging, hyperpigmentation, and inflammatory skin conditions.
Cosmetic Applications and Mechanisms of Action
This compound offers several key benefits for cosmetic applications, primarily centered around its antioxidant, anti-inflammatory, and skin-lightening effects.
Antioxidant Activity
As a phenolic compound, this compound is an effective free radical scavenger. Oxidative stress from environmental aggressors like UV radiation and pollution is a primary driver of skin aging. By neutralizing reactive oxygen species (ROS), this compound can help protect cellular components from damage, thereby mitigating the signs of premature aging such as fine lines, wrinkles, and loss of elasticity.
Anti-inflammatory Properties
Inflammation is a key factor in various skin conditions, including acne, rosacea, and sensitivity. This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. By inhibiting the activation of IKK (IκB kinase), this compound prevents the degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This leads to a reduction in the production of inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] Furthermore, it has demonstrated potent inhibitory activity against the lipoxygenase (LOX) enzyme, which is involved in the inflammatory cascade.
Skin Lightening and Hyperpigmentation Control
This compound acts as a tyrosinase inhibitor, making it a valuable ingredient for skin-lightening and evening out skin tone.[3] Tyrosinase is the key enzyme in melanogenesis, the process of melanin production. By inhibiting this enzyme, this compound can help to reduce the appearance of dark spots, melasma, and other forms of hyperpigmentation. The inhibition of tyrosinase is a well-established strategy for developing skin-whitening agents in the cosmetic industry.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of this compound.
| Activity | Assay Type | Target | IC50 Value (mM) | Reference(s) |
| Tyrosinase Inhibition | Mushroom Tyrosinase Assay | Mushroom Tyrosinase | 0.28 | [3] |
| Anti-inflammatory | Lipoxygenase Inhibition Assay | Soybean Lipoxygenase | 0.02 | [4] |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Not specified | Not specified |
| Anti-inflammatory | Prostaglandin E2 (PGE2) Production | LPS-stimulated alveolar macrophages | Not specified | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic activity or biological response.
Signaling Pathway Diagrams
To visually represent the mechanisms of action of this compound, the following diagrams of the relevant signaling pathways have been generated using the DOT language.
Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.
Caption: Skin lightening effect of this compound through Tyrosinase inhibition.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable the assessment of this compound's efficacy.
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on mushroom tyrosinase activity, a common model for screening skin-lightening agents.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1) from Agaricus bisporus
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.
-
In a 96-well plate, add 20 µL of the this compound solution (or DMSO as a control) to each well.
-
Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.
-
Add 100 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock.
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
In a 96-well plate, add 100 µL of the this compound dilutions (or ascorbic acid dilutions) to the respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value by plotting the scavenging percentage against the concentration of this compound.[3][5][6][7][8]
Soybean Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the soybean lipoxygenase enzyme.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid
-
Borate buffer (0.2 M, pH 9.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of soybean lipoxygenase in borate buffer.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
In a quartz cuvette, mix the this compound solution with the enzyme solution and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the change in absorbance at 234 nm for a set period (e.g., 5 minutes) using a UV-Vis spectrophotometer. The increase in absorbance is due to the formation of conjugated dienes.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the control (with DMSO). % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Formulation and Stability Considerations
This compound is a pale yellow liquid with a characteristic pleasant aroma.[5] When incorporating this compound into cosmetic formulations, it is important to consider its stability, which can be influenced by factors such as pH, temperature, and light exposure. Preliminary studies on related compounds like rosmarinic acid suggest that protic solvents and exposure to light and higher temperatures can affect stability. Therefore, it is recommended to conduct stability testing of the final formulation under various conditions. The solubility of this compound can be enhanced using co-solvents or encapsulation techniques, which may also improve its stability and bioavailability in the final product.
Conclusion
This compound presents a compelling profile for cosmetic applications, offering a trifecta of antioxidant, anti-inflammatory, and skin-lightening benefits. The data and protocols provided herein offer a solid foundation for researchers and formulators to explore the full potential of this promising active ingredient in the development of next-generation skincare products. Further in vivo studies are warranted to fully substantiate its efficacy and safety in cosmetic formulations.
References
- 1. Ethyl rosmarinate inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. iomcworld.com [iomcworld.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Methyl Rosmarinate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl rosmarinate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the esterification of rosmarinic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete esterification reaction. 2. Degradation of rosmarinic acid or this compound. 3. Suboptimal reaction conditions (temperature, catalyst concentration). 4. Inefficient extraction of the product. | 1. Increase reaction time or consider a different acid catalyst. 2. Ensure the reaction is protected from light and excessive heat. Use moderate temperatures (e.g., 45°C) for solvent removal[1]. 3. Optimize the concentration of the acid catalyst (e.g., HCl in methanol) and reaction temperature. 4. Use an appropriate extraction solvent like ethyl acetate and perform multiple extractions to ensure complete recovery from the aqueous phase[2]. |
| Presence of Impurities in the Final Product | 1. Unreacted rosmarinic acid. 2. Side-products from degradation. 3. Contaminants from the starting material or solvents. | 1. Monitor the reaction progress using HPLC to ensure the complete consumption of rosmarinic acid[1]. 2. Employ purification techniques such as polyamide resin chromatography or silica gel column chromatography[1][2]. 3. Use high-purity solvents and ensure the starting rosmarinic acid is of high purity. |
| Difficulty in Product Purification | 1. Ineffective chromatographic separation. 2. Co-elution of impurities with the product. | 1. Optimize the mobile phase for column chromatography. For silica gel, an isocratic ethyl acetate solution with 1.5% formic acid has been used for rosmarinic acid purification, which can be adapted[2]. 2. Consider using a different stationary phase, such as C18 reverse-phase chromatography, for better separation[1]. |
| Inconsistent Purity Results | 1. Inaccurate quantification by HPLC. 2. Instability of the compound during analysis. | 1. Ensure proper calibration of the HPLC system and use a validated method. A C18 column with a gradient of acetonitrile and 2% formic acid at a detection wavelength of 286 nm is a reported method[1]. 2. Prepare samples fresh for analysis and store stock solutions appropriately (-20°C or -80°C, protected from light)[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the acid-catalyzed esterification of rosmarinic acid with methanol. Hydrochloric acid is commonly used as the catalyst[1][4].
Q2: Where can I obtain the starting material, rosmarinic acid?
A2: Rosmarinic acid is a natural phenolic compound found in various plants. It can be extracted from sources like the Lamiaceae family (e.g., rosemary) and Salvia species[2][4]. One scalable process uses Salvia castanea Diels f. tomentosa Stib. as a starting material to obtain high-purity rosmarinic acid, which is then converted to this compound[1][5].
Q3: What are the key steps to achieve a high purity of this compound?
A3: Achieving high purity (e.g., >98%) typically involves a multi-step process that includes:
-
Purification of Rosmarinic Acid: Initial purification of the extracted rosmarinic acid using techniques like polyamide resin chromatography and crystallization[1].
-
Controlled Esterification: Careful control of the reaction conditions to prevent side reactions.
-
Post-Reaction Purification: Purification of the resulting this compound using methods such as liquid-liquid extraction with ethyl acetate followed by chromatography if necessary[1][6].
Q4: How can I monitor the progress of the esterification reaction?
A4: High-Performance Liquid Chromatography (HPLC) is an effective method to track the consumption of rosmarinic acid and the formation of this compound. A C18 reverse-phase column with a gradient elution of acetonitrile and acidified water is a suitable system[1].
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month) and protected from light. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day[3].
Experimental Protocols
Protocol 1: Synthesis of this compound from Rosmarinic Acid
This protocol is based on the acid-catalyzed esterification method.
Materials:
-
Rosmarinic Acid (RA)
-
Methanol (MeOH), anhydrous
-
Hydrochloric Acid (HCl), concentrated or as a solution in methanol
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃), 5% solution
-
Saturated Saline Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve rosmarinic acid in methanol.
-
Add hydrochloric acid to the solution to act as a catalyst.
-
Allow the reaction to proceed at room temperature for several days, or gently heat to accelerate the reaction. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the this compound from the aqueous solution three times with ethyl acetate[2].
-
Combine the organic extracts.
-
Wash the combined organic phase sequentially with water, 5% sodium bicarbonate solution, and saturated saline solution[2].
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure at a temperature not exceeding 45°C to obtain the crude this compound[1][6].
-
Further purify the product by column chromatography if necessary.
Protocol 2: HPLC Analysis of this compound
This protocol is for monitoring reaction progress and determining final product purity.
HPLC System Parameters:
-
Column: C18 reverse-phase column[1].
-
Mobile Phase A: 2% formic acid in water[1].
-
Mobile Phase B: Acetonitrile[1].
-
Gradient Program:
-
0–15 min: 10% B to 100% B
-
15–20 min: 100% B
-
20–25 min: 100% B to 10% B
-
25–30 min: 10% B[1].
-
-
Detection Wavelength: 286 nm[1].
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of rosmarinic acid and this compound in a suitable solvent (e.g., methanol).
-
Prepare the sample for analysis by diluting a small aliquot of the reaction mixture or the final product in the same solvent.
-
Filter the samples and standards through a 0.45 µm syringe filter before injection.
-
Run the samples on the HPLC system using the specified parameters.
-
Quantify the amounts of rosmarinic acid and this compound by comparing the peak areas to the standard curves.
Visualizations
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Logical workflow for troubleshooting this compound synthesis.
References
- 1. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process [frontiersin.org]
- 5. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castan ea Diels f. tomentosa Stib. using a scalable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability testing of Methyl Rosmarinate under different pH and temperature.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of Methyl Rosmarinate under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under different pH conditions?
A1: The primary degradation pathway for this compound, an ester of rosmarinic acid, is expected to be hydrolysis of the ester bond. This hydrolysis would yield rosmarinic acid and methanol. The rate of hydrolysis is significantly influenced by pH. It is generally accelerated in both acidic and alkaline conditions.[1][2][3] Under acidic conditions, the ester linkage can be protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the ester is susceptible to hydrolysis via nucleophilic attack by hydroxide ions.
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the stability of this compound. As with most chemical reactions, the rate of degradation, including hydrolysis and oxidation, increases with temperature.[4] It is crucial to establish the temperature sensitivity of this compound to determine appropriate storage and handling conditions. Forced degradation studies often involve elevated temperatures to accelerate degradation and predict long-term stability.[1][5]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products from hydrolysis are expected to be rosmarinic acid and methanol. Under oxidative stress, degradation of the catechol moieties (the dihydroxyphenyl groups) may occur, leading to the formation of quinone-type structures and potentially further polymerization. Isomerization of the double bond in the caffeic acid moiety from the trans to the cis form is another possible degradation pathway, similar to what is observed with rosmarinic acid.[6]
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound and quantifying its degradation products.[4][7] A stability-indicating HPLC method should be developed and validated to ensure that the peaks for this compound and its degradation products are well-resolved. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in acidic buffer | Acid-catalyzed hydrolysis of the ester linkage. | - Neutralize the sample immediately after the time point is collected. - Consider using a milder acidic condition if the degradation is too rapid to monitor accurately. - Ensure the buffer composition does not contain components that could catalyze the reaction. |
| Unexpected peaks appearing in the HPLC chromatogram | - Formation of degradation products. - Impurities in the starting material or reagents. - Interaction with excipients or container materials. | - Use LC-MS to identify the structure of the unknown peaks. - Run a blank sample (matrix without this compound) to rule out impurities from other sources. - Evaluate the compatibility of this compound with all components of the formulation and storage container. |
| Poor reproducibility of stability data | - Inconsistent temperature control. - Variability in pH of buffer solutions. - Inaccurate sample preparation and dilution. - Issues with the analytical method. | - Use a calibrated and stable temperature-controlled chamber or water bath. - Prepare fresh buffers for each experiment and verify the pH. - Follow a strict and validated sample preparation protocol. - Validate the HPLC method for precision, accuracy, and linearity.[7] |
| No degradation observed under stress conditions | - The stress conditions are not harsh enough. - The analytical method is not sensitive enough to detect low levels of degradation. | - Increase the temperature, duration of exposure, or concentration of the stressor (e.g., acid, base, oxidizing agent).[1][5] - Optimize the analytical method to achieve a lower limit of detection (LOD) and limit of quantification (LOQ). |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines the procedure for evaluating the stability of this compound in solutions of varying pH.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Use buffers with known stability and minimal interaction potential (e.g., phosphate, citrate, borate).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Store the prepared samples in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C and an accelerated temperature such as 40°C or 60°C).[5]
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately neutralize the acidic and basic samples to halt further degradation.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate constant (k) and half-life (t½) at each pH.
-
Protocol 2: Temperature-Dependent Stability Study (Thermal Stress)
This protocol is designed to assess the impact of temperature on the stability of this compound.
-
Sample Preparation:
-
Prepare solutions of this compound in a stable buffer (e.g., pH 7 phosphate buffer) at a known concentration.
-
-
Incubation:
-
Place the samples in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).[5] Include a control sample at a reference temperature (e.g., 4°C or 25°C).
-
-
Sampling and Analysis:
-
Follow the sampling and analysis procedure described in Protocol 1.
-
-
Data Analysis:
-
Determine the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation to evaluate the temperature dependence of the degradation reaction and to predict the shelf-life at lower temperatures.
-
Data Presentation
Table 1: Hypothetical Stability of this compound at Different pH Values (at 40°C)
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | 8 | Rosmarinic Acid |
| 4.0 | 48 | Rosmarinic Acid |
| 7.0 | > 100 | Minimal Degradation |
| 9.0 | 12 | Rosmarinic Acid |
| 12.0 | 2 | Rosmarinic Acid |
Table 2: Hypothetical Stability of this compound at Different Temperatures (at pH 7.0)
| Temperature (°C) | Degradation Rate Constant (k) (hours⁻¹) | Half-life (t½) in hours |
| 25 | 0.001 | 693 |
| 40 | 0.007 | 99 |
| 60 | 0.045 | 15.4 |
| 80 | 0.231 | 3.0 |
Visualizations
Diagram 1: Experimental Workflow for pH Stability Testing
Caption: Workflow for pH-dependent stability testing of this compound.
Diagram 2: Degradation Pathway of this compound```dot
References
- 1. ijrpp.com [ijrpp.com]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Low Recovery of Methyl Rosmarinate During Extraction
For researchers, scientists, and drug development professionals, optimizing the extraction of target compounds is a critical step in the research and development pipeline. Low recovery of Methyl Rosmarinate, a compound of significant interest for its potential therapeutic properties, can be a frustrating roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of this compound.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound can stem from a variety of factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound yield is consistently low. What are the most common causes?
Answer: Low recovery is often attributable to one or more of the following factors:
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Suboptimal Solvent Selection: The polarity of the extraction solvent plays a crucial role in the efficient solubilization of this compound.
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Degradation of this compound: The compound can be sensitive to pH, temperature, and light, leading to degradation during extraction.
-
Incomplete Extraction: The chosen extraction method may not be efficient enough to fully extract the compound from the plant matrix.
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Losses During Purification: Significant amounts of the compound can be lost during subsequent purification steps like liquid-liquid extraction or column chromatography.
Below is a logical workflow to troubleshoot low recovery, followed by detailed explanations and potential solutions.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Extraction Parameters
Q1: What is the best solvent for extracting this compound?
A1: The ideal solvent depends on the plant material. However, moderately polar solvents are generally effective. Studies on the closely related rosmarinic acid show that aqueous solutions of ethanol or methanol (e.g., 50-70%) often provide a good balance of solubility and extraction efficiency.[1][2] For instance, a 50% ethanol solution, acidified to pH 3 with hydrochloric acid, has been used successfully for the initial extraction of rosmarinic acid, which can then be esterified to this compound.[3][4]
Q2: How does temperature affect the extraction of this compound?
A2: Higher temperatures can increase the solubility of this compound and the efficiency of the extraction process. However, excessive heat can also lead to its degradation. For rosmarinic acid, temperatures around 50-60°C are often optimal.[5] It is advisable to conduct a temperature optimization study for your specific plant material, starting with room temperature and gradually increasing to find the best balance between yield and degradation.
Q3: Is the pH of the extraction solvent important?
A3: Yes, pH can significantly impact the stability of this compound, likely in a similar manner to rosmarinic acid. Rosmarinic acid is more stable in acidic conditions.[6] Adjusting the pH of the extraction solvent to around 3 can help to minimize degradation and improve recovery.[3][4]
Compound Stability
Q4: How stable is this compound during the extraction process?
A4: While specific stability data for this compound is limited, the stability of the parent compound, rosmarinic acid, provides valuable insights. Rosmarinic acid is susceptible to degradation at high temperatures and in non-acidic aqueous solutions.[7][8] Methanol has been shown to be a more stabilizing solvent for rosmarinic acid compared to water or 70% ethanol at elevated temperatures.[7] Therefore, minimizing extraction time and temperature, and using an appropriate solvent system, are crucial for preserving this compound.
Q5: What are the potential degradation pathways for this compound?
A5: Degradation of related phenolic compounds can occur through hydrolysis of the ester bond, oxidation, and other reactions.[7] For this compound, hydrolysis would yield rosmarinic acid and methanol. Exposure to light can also accelerate the degradation of similar compounds.[5] It is therefore recommended to protect the extracts from light during processing and storage.
Purification
Q6: I am losing a significant amount of this compound during liquid-liquid extraction. What can I do?
A6: Low recovery during liquid-liquid extraction can be due to an inappropriate choice of solvents or the formation of emulsions.[9] To improve recovery:
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Optimize Solvent Choice: Ensure a significant difference in polarity between the aqueous and organic phases. The choice of organic solvent (e.g., ethyl acetate, dichloromethane) will depend on the overall composition of your crude extract.
-
Prevent Emulsions: Gentle mixing or swirling instead of vigorous shaking can prevent emulsion formation. If an emulsion does form, adding a saturated brine solution can help to break it.[9]
-
Perform Multiple Extractions: It is generally more efficient to perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
Q7: What are the best practices for purifying this compound using column chromatography?
A7: Column chromatography is a powerful technique for purifying this compound. To optimize this step:
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Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like this compound. Polyamide resin has also been used effectively for the purification of the parent compound, rosmarinic acid.[3][4]
-
Mobile Phase Optimization: A gradient elution is often necessary to effectively separate this compound from other components in the crude extract. A common approach is to start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Monitoring Fractions: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the fractions and identify those containing pure this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of rosmarinic acid, which can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Solvents on Rosmarinic Acid Yield
| Plant Source | Solvent | Extraction Method | Rosmarinic Acid Yield (mg/g dry weight) | Reference |
| Melissa officinalis | 59% Methanol | Shaking Water Bath | 46.1 | [5] |
| Rosemary | 70% Ethanol | Stirring | Not specified, but effective | [1] |
| Salvia officinalis | 30% Aqueous Ethanol | Not specified | High polyphenol content | |
| Salvia castanea | 50% Ethanol (pH 3) | Soaking | High RA content for esterification | [3] |
Table 2: Effect of Temperature on Rosmarinic Acid Extraction
| Plant Source | Solvent | Temperature (°C) | Extraction Time (min) | Rosmarinic Acid Yield (mg/g dry weight) | Reference |
| Melissa officinalis | 59% Methanol | 54.8 | 64.8 | 46.1 | [5] |
| Rosemary | Water | 80-100 | 30-60 | Not specified, patent for RA extraction | [10] |
Experimental Protocols
Protocol 1: Extraction of Rosmarinic Acid from Salvia castanea and Conversion to this compound[3][4][11]
This protocol describes a scalable process for obtaining high-purity this compound.
1. Extraction of Rosmarinic Acid: a. Grind dry roots of Salvia castanea to a coarse powder. b. Soak and extract the powder twice at room temperature with 50% ethanol adjusted to pH 3 with hydrochloric acid.
- First extraction: 4 hours with a solvent-to-solid ratio of 20:1 (v/w).
- Second extraction: 2 hours with a solvent-to-solid ratio of 10:1 (v/w). c. Filter and combine the extracts. d. Remove ethanol under reduced pressure at 65°C.
2. Purification of Rosmarinic Acid: a. Perform chromatographic separation using a polyamide resin column. b. Wash the column with 8 column volumes of 25% ethanol (pH 3). c. Elute the rosmarinic acid with 6 column volumes of 60% ethanol. d. Concentrate the collected fraction at 65°C under reduced pressure. e. Filter the concentrated solution while hot and let it stand overnight at room temperature to crystallize the rosmarinic acid. f. Collect the crystals by filtration and dry them under reduced pressure at 45°C.
3. Esterification to this compound: a. Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol. b. Add 2.5 mL of hydrochloric acid as a catalyst. c. React at room temperature for 24 hours. d. After the reaction, remove the methanol under reduced pressure at 45°C. e. Dissolve the residue in ethyl acetate and wash three times with water. f. Collect the ethyl acetate phase and remove the solvent under reduced pressure at 45°C to obtain this compound with a purity of over 98%.
Protocol 2: General Solid-Liquid Extraction of Phenolic Compounds
This protocol provides a general workflow for solid-liquid extraction that can be adapted for this compound.
Caption: General workflow for solid-liquid extraction of this compound.
By systematically addressing the potential causes of low recovery outlined in this technical support center, researchers can optimize their extraction and purification protocols to achieve higher yields of this compound for their scientific investigations.
References
- 1. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Methyl Rosmarinate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl rosmarinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound purification?
A1: The most common starting material is rosmarinic acid, which is then esterified to produce this compound.[1][2] This process is often carried out using methanol in the presence of an acid catalyst, such as hydrochloric acid.[2]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Several chromatographic techniques are effective, with the choice depending on the scale of purification and the desired purity. The most common methods include silica gel column chromatography, macroporous resin chromatography, and High-Performance Liquid Chromatography (HPLC).[1][3]
Q3: How can I improve the selectivity of my purification process?
A3: Enhancing selectivity involves optimizing several factors. For column chromatography, careful selection of the stationary phase and mobile phase is crucial.[1][4] Gradient elution in HPLC can also significantly improve the separation of this compound from closely related impurities. Additionally, using macroporous resins with appropriate pore sizes and surface characteristics can selectively adsorb this compound.[3][4]
Q4: What are the key parameters to consider when selecting a macroporous resin?
A4: The selection of an appropriate macroporous resin depends on the molecular size and structural characteristics of this compound.[4] Key parameters include the resin's polarity, surface area, and pore size. Non-polar or weakly polar resins are often effective for adsorbing phenolic compounds like this compound from aqueous solutions.
Q5: Can I use the same purification strategy for both rosmarinic acid and this compound?
A5: While the general principles are similar, the optimal conditions will differ. This compound is less polar than rosmarinic acid due to the esterification of the carboxylic acid group. This difference in polarity will affect its interaction with the stationary phase and, therefore, the ideal mobile phase composition for chromatographic separation will be different.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | Incorrect mobile phase composition (polarity is too high or too low). | Optimize the solvent system. A common mobile phase for this compound is a mixture of dichloromethane and methanol.[5] Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is a silica gel to compound ratio of 30-50:1 by weight for easy separations.[6] | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[7] Adding a layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding the eluent.[8] | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, increase the percentage of methanol in a dichloromethane/methanol system. |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a small amount of silica gel using Thin Layer Chromatography (TLC) before running the column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[7] | |
| Low yield of purified this compound. | The compound is partially eluting with the solvent front. | Check the first few fractions collected using TLC to see if the product has eluted prematurely. If so, use a less polar starting mobile phase. |
| Fractions are too dilute to detect the compound. | Concentrate the fractions in the expected elution range and re-analyze by TLC.[7] |
Macroporous Resin Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Low adsorption of this compound to the resin. | Incorrect resin type for the target molecule. | Select a resin with appropriate polarity and pore size for this compound. Non-polar or weakly polar resins often work well for phenolic compounds.[4] |
| The flow rate during sample loading is too high. | Decrease the flow rate to allow for sufficient interaction time between the this compound and the resin. | |
| The pH of the sample solution is not optimal. | Adjust the pH of the sample solution. For phenolic compounds, a slightly acidic pH can sometimes improve adsorption.[3] | |
| Difficulty eluting this compound from the resin. | The elution solvent is not strong enough. | Use a stronger (more non-polar) solvent for elution. Ethanol solutions of varying concentrations are commonly used.[3] A stepwise or gradient elution with increasing ethanol concentration can be effective. |
| Co-elution of impurities with this compound. | The washing step is insufficient to remove all impurities. | Increase the volume of the washing solvent (typically water or a low concentration of ethanol) to remove more polar impurities before eluting the target compound. |
| The selected resin has low selectivity. | Screen different types of macroporous resins to find one with higher selectivity for this compound.[9] |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| This compound fails to crystallize and remains as an oil. | The product is impure. Even small amounts of impurities can inhibit crystallization. | Further purify the material using chromatography before attempting crystallization again. |
| The solvent is not appropriate for crystallization. | Experiment with different solvents or solvent mixtures. Sometimes adding a non-solvent slowly to a solution of the compound can induce crystallization. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of well-defined crystals. | |
| Low yield of crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor.[10] | Concentrate the mother liquor and attempt a second crystallization. Beforehand, test a drop of the mother liquor on a glass rod; a significant solid residue upon evaporation indicates a high concentration of the compound.[10] |
| The crude material had a low initial concentration of this compound.[10] | Assess the purity of the crude material before crystallization. If the starting purity is very low, an initial purification step by chromatography is recommended. | |
| Crystals are discolored or appear impure. | Impurities are incorporated into the crystal lattice or adsorbed onto the crystal surface.[11] | Wash the crystals with a small amount of cold, fresh solvent to remove surface impurities.[11] If impurities are incorporated into the lattice, recrystallization may be necessary. |
Quantitative Data Summary
Table 1: Comparison of Purity and Yield for Rosmarinic Acid Purification Methods
Note: Data for this compound is limited; this table provides data for its precursor, rosmarinic acid, which can be esterified to this compound.
| Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| Silica Gel Column Chromatography with Liquid-Liquid Extraction | Water-soluble rosemary extract | 92.85 ± 3.18% | 90.80 ± 2.73% | [1] |
| Macroporous Resin (SP825) followed by Polyamide Resin Chromatography | Perilla seed meal extract | 90.23% | - | [3] |
| Macroporous Resin (SP825) followed by Polyamide Resin and Crystallization | Perilla seed meal extract | >95% | - | [3] |
Experimental Protocols
Protocol 1: Esterification of Rosmarinic Acid to this compound
This protocol is adapted from a scalable process for preparing this compound.[2]
-
Dissolution: Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol.
-
Catalysis: Add 2.5 mL of hydrochloric acid as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by HPLC.
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Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure at 45°C.
-
Extraction: Dissolve the residue in an appropriate amount of ethyl acetate and wash it three times with water.
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Final Product: Collect the ethyl acetate phase and remove the solvent under reduced pressure at 45°C to obtain this compound with a purity of over 98%.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
This is a general protocol for silica gel column chromatography.
-
Column Preparation:
-
Plug the bottom of a glass column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[8]
-
Add another layer of sand on top of the packed silica gel.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to a predetermined gradient.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
-
Product Recovery:
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Optimization‐based framework for resin selection strategies in biopharmaceutical purification process development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration route for in vivo studies of Methyl Rosmarinate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl Rosmarinate (MR) in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a compound of interest for in vivo studies over Rosmarinic Acid (RA)?
A1: this compound, an ester derivative of Rosmarinic Acid, possesses greater lipid solubility due to the esterification of the side chain carboxyl groups.[1] This enhanced lipophilicity may lead to better bioavailability and potentially stronger biological effects compared to its precursor, RA, in certain experimental models.[1][2]
Q2: What are the primary signaling pathways modulated by this compound in vivo?
A2: In vivo and in vitro studies have shown that this compound modulates several key signaling pathways. These include the TGF-β/Smad, MAPK/ERK, and PI3K/Akt/mTOR pathways, which are critical in processes like fibrosis, inflammation, and cancer.[1][3] It has also been reported to influence the TGR5/AMPK signaling axis, which is involved in metabolic regulation and cardioprotection.[4]
Q3: What is a typical starting dose for this compound in mouse models?
A3: Based on published studies, dosages for mice typically range from 25 mg/kg to 75 mg/kg.[5] In a study investigating its effects on hypoxia, doses of 25, 50, and 75 mg/kg were used.[5] The optimal dose will depend heavily on the specific animal model, the disease context, and the administration route.
Q4: Which administration routes are commonly used for this compound?
A4: Intraperitoneal (IP) injection is a frequently documented route for administering this compound in mouse studies.[2][4] This route allows for rapid systemic exposure. The choice of administration should be guided by the experimental objectives, such as targeting systemic circulation versus localized delivery.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Vehicles.
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Problem: I am having difficulty dissolving this compound to prepare a stock solution for my in vivo experiment.
-
Solution:
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Co-solvents: Due to its lipophilic nature, MR may require a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution in an appropriate aqueous vehicle like saline or phosphate-buffered saline (PBS). Always check the tolerance of your animal model for the chosen solvent.
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Physical Methods: To aid dissolution, you can gently heat the solution to approximately 37°C.[6] Following heating, brief sonication in an ultrasonic bath can also help break down aggregates and improve solubility.[6]
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Vehicle Formulation: For some applications, lipid-based formulations such as nanoemulsions could be considered to improve solubility and bioavailability.
-
Issue 2: Lack of Expected Therapeutic Effect in the Animal Model.
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Problem: My experiment is complete, but I am not observing the expected biological effects of this compound.
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Solution:
-
Dosage Optimization: The administered dose may be insufficient. Review literature for your specific model or consider conducting a dose-response study, using a range such as 25 mg/kg, 50 mg/kg, and 75 mg/kg as a starting point.[5]
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Administration Route: The route of administration significantly impacts pharmacokinetics.[7] If using oral gavage, first-pass metabolism might reduce bioavailability. Consider switching to an intraperitoneal or intravenous route for more direct systemic exposure.
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a dry, dark place) and that the prepared solutions are fresh.[8] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]
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Timing and Frequency: The timing of administration relative to the disease induction or measurement endpoint is critical. In an acute model of myocardial injury, MR was injected 3 hours before the procedure.[4] In a hypoxia study, administration occurred 30 minutes prior to the hypoxic challenge.[2] Adjust your experimental timeline based on the expected mechanism of action.
-
In Vivo Dosage and Administration Data
The following table summarizes dosages and administration routes from published in vivo studies.
| Animal Model | Dosage (mg/kg) | Administration Route | Study Focus |
| BALB/c Mice | 25, 50, 75 mg/kg | Not specified, likely IP or oral | Protection against hypoxia[5] |
| Mice | Not specified | Intraperitoneal (IP) Injection | Myocardial Ischemia-Reperfusion Injury[4] |
| Mice | Not specified | Intraperitoneal (IP) Injection | Protection against hypoxia[2] |
| Mice | 50, 100 mg/kg | Not specified | Neuroprotective effects in Parkinson's model[2] |
Experimental Protocols
Protocol: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol provides a general framework. Specific concentrations, volumes, and timings should be optimized for your experimental design.
1. Materials:
-
This compound (MR) powder
-
Sterile DMSO
-
Sterile, warm (37°C) physiological saline (0.9% NaCl)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer and ultrasonic water bath
-
Animal scale
2. Preparation of Dosing Solution (Example for a 50 mg/kg dose):
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Calculate Total Mass: Determine the total amount of MR needed based on the average mouse weight (e.g., 25 g), the dose (50 mg/kg), and the number of animals, including a 10-15% overage.
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Prepare Stock Solution: Weigh the MR powder accurately. Dissolve it in a minimal volume of DMSO to create a concentrated stock. For example, dissolve 50 mg of MR in 1 mL of DMSO. Vortex thoroughly.
-
Warm the Vehicle: Gently warm the sterile saline to 37°C.
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Create Final Formulation: Slowly add the MR/DMSO stock solution to the warm saline while vortexing to create the final desired concentration. Note: The final DMSO concentration should ideally be below 5% of the total injection volume to minimize toxicity. If precipitation occurs, use an ultrasonic bath for 5-10 minutes.
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Final Volume: Adjust the final concentration so that the injection volume is appropriate for the mouse (typically 100-200 µL).
3. Administration Procedure:
-
Animal Handling: Weigh the mouse immediately before injection to calculate the precise volume needed.
-
Restraint: Properly restrain the mouse to expose the abdomen. The mouse should be tilted slightly head-down to allow the abdominal organs to shift forward.
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Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major vessels.
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Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (blood or urine) is drawn, confirming you have not entered a vessel or the bladder.
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Administer: Inject the calculated volume of the MR solution smoothly.
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Monitor: Return the mouse to its cage and monitor for any immediate adverse reactions for at least 15-30 minutes.
Key Signaling Pathways & Workflows
Visualizations of key processes can clarify complex interactions and experimental steps.
Caption: General experimental workflow for in vivo studies using this compound.
Caption: Inhibitory effect of this compound on the TGF-β/Smad signaling pathway.[1]
References
- 1. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. In Vivo Pharmacokinetics of Puerarin via Different Drug Administration Routes Based on Middle Cerebral Artery Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Improving the resolution of Methyl Rosmarinate peaks in chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Methyl Rosmarinate peaks in their chromatography experiments.
Troubleshooting Guides
Issue: Poor Resolution or Overlapping Peaks
When experiencing poor resolution between the this compound peak and other components in your sample, a systematic approach to method optimization is crucial. The resolution in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[1][2] By systematically adjusting parameters that influence these factors, you can significantly enhance peak separation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving peak resolution.
Detailed Steps:
-
Adjust Mobile Phase Composition (Selectivity - α): This is often the most effective way to improve resolution.[2]
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Modify Organic Solvent: If using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.
-
Adjust pH: The pH of the mobile phase can affect the ionization state of analytes, which in turn influences their retention and peak shape.[3][4] For this compound, which has phenolic hydroxyl groups, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sharpen the peak.[5]
-
Gradient Elution: For complex samples, a gradient elution, where the mobile phase composition changes over time, can be very effective.[6]
-
-
Optimize Solvent Strength (Retention Factor - k'):
-
Isocratic Elution: In a reversed-phase system, decreasing the percentage of the organic solvent will increase the retention time and may improve the separation of early-eluting peaks.[1]
-
Gradient Elution: Adjusting the gradient slope can expand or compress the chromatogram, influencing the separation between peaks.
-
-
Enhance Column Efficiency (N):
-
Flow Rate: Lowering the flow rate can increase efficiency and resolution, but it will also increase the run time.[6][7][8]
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and sharper peaks.[3][6] However, be cautious as excessive temperatures can degrade the analyte or the column.[3]
-
Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size (e.g., switching from HPLC to UHPLC) can significantly increase the number of theoretical plates and improve resolution.[1][6]
-
-
Change Stationary Phase (Selectivity - α): If modifications to the mobile phase are insufficient, changing the column chemistry can provide a significant change in selectivity.[1]
Issue: Peak Tailing or Fronting
Peak asymmetry can compromise resolution and accurate integration.
Troubleshooting Steps:
-
Peak Tailing:
-
Cause: Often caused by strong interactions between the analyte and active sites on the stationary phase (e.g., residual silanols), or by column overload.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competitive agent, like a stronger acid or base, to the mobile phase to block active sites.
-
Lower Sample Concentration: Inject a more dilute sample to check for column overload.
-
Check pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound.
-
-
-
Peak Fronting:
-
Cause: Typically a result of column overload or poor sample solubility in the mobile phase.
-
Solution:
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.
-
Change Injection Solvent: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective first step to improve the resolution of my this compound peak?
A1: The most powerful and often easiest first step is to adjust the mobile phase composition.[1][2] This directly impacts the selectivity (α) of your separation. Try altering the ratio of your organic solvent to the aqueous phase, or switch to a different organic solvent (e.g., from acetonitrile to methanol).
Q2: How does temperature affect the separation of this compound?
A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[3][6] It may also alter the selectivity of the separation. However, be mindful that temperatures above 60°C can risk degrading thermolabile compounds or damaging the column.[3]
Q3: Should I use an isocratic or gradient elution for analyzing this compound?
A3: The choice depends on the complexity of your sample matrix. For relatively simple mixtures, an isocratic method may be sufficient. For complex samples with multiple components that elute over a wide range of retention times, a gradient elution is generally better for achieving good resolution for all peaks of interest.[3][6]
Q4: My this compound peak is tailing. What can I do?
A4: Peak tailing for a polar compound like this compound on a C18 column can be due to secondary interactions with residual silanol groups on the silica packing. Try adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. This can protonate the silanol groups and reduce these unwanted interactions. Also, consider if your sample concentration is too high, leading to column overload.
Q5: Can I improve resolution by changing the flow rate?
A5: Yes, optimizing the flow rate can improve resolution.[6][7] A lower flow rate generally allows for more time for the analyte to interact with the stationary phase, which can lead to better separation, but at the cost of longer analysis times.[8] It is important to find a balance between resolution and run time.
Quantitative Data Summary
The following table summarizes typical starting conditions for the analysis of Rosmarinic Acid, which can be adapted for this compound method development.
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 4-5 µm) | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.085% H3PO4 | [5] |
| Mobile Phase B | Acetonitrile or Methanol | [5] |
| Flow Rate | 1.0 mL/min | [5][9][10] |
| Column Temperature | 25-40 °C | [5][10] |
| Detection Wavelength | 330 nm | [5][9] |
| Injection Volume | 5-20 µL | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Extraction: If analyzing from a plant matrix, accurately weigh the powdered sample (e.g., 0.5 g).[5]
-
Extract the sample with a suitable solvent. A common choice is a mixture of methanol and water (e.g., 70:30 v/v).[5]
-
Use ultrasonication for approximately 30 minutes to ensure efficient extraction.[5]
-
Centrifuge the extract to pellet any solid material.
-
Transfer the supernatant to a volumetric flask and bring it to the final volume with the extraction solvent.
-
Filter the final solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.[5]
Protocol 2: HPLC Method for this compound
This protocol provides a starting point for method development.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of mobile phase B (e.g., 10-15%) and hold for a few minutes.
-
Increase the percentage of B over 15-20 minutes to elute this compound and other components.
-
Include a high percentage of B wash step at the end of the run to clean the column, followed by a re-equilibration step at the starting conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Logical Relationship Diagram for Method Development
Caption: Key factors influencing chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Determination of the content of rosmarinic acid by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. hplcchina.com [hplcchina.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dealing with co-eluting compounds in Methyl Rosmarinate analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Rosmarinate.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution with Other Compounds
Question: My chromatogram shows a broad peak for this compound, or it appears to be co-eluting with another compound. How can I improve the separation?
Answer:
Co-elution is a common challenge in the analysis of complex mixtures like plant extracts.[1][2] Rosmarinic acid is a primary and common co-eluting compound with this compound due to their structural similarity. Other phenolic compounds present in the sample matrix may also interfere.
Troubleshooting Steps:
-
Method Optimization:
-
Gradient Adjustment: A shallower gradient can increase the separation between closely eluting peaks. If you are running an isocratic method, consider switching to a gradient.
-
Mobile Phase Modification:
-
pH Adjustment: The pH of the mobile phase can alter the ionization state of phenolic compounds, thus affecting their retention. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice to improve peak shape and resolution.
-
Solvent Strength: If your capacity factor (k') is low, your compounds may be eluting too close to the void volume. Weaken your mobile phase to increase retention and improve separation.[1]
-
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
-
Peak Purity Analysis:
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.[1]
-
Mass Spectrometry (MS): An MS detector can provide definitive evidence of co-elution by revealing the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.[1]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE to clean up your sample and remove interfering matrix components before injection. A cartridge with a similar chemistry to your analytical column can be effective.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peak for this compound is tailing or fronting. What could be the cause and how do I fix it?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification.
Troubleshooting Steps:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.
-
Column Contamination or Degradation:
-
Contaminants from the sample matrix can accumulate at the head of the column, leading to peak tailing and increased backpressure. Use a guard column to protect your analytical column.
-
Operating at a high pH can cause the silica-based packing of the column to dissolve, leading to voids and peak tailing. Ensure your mobile phase pH is within the recommended range for your column.
-
-
Secondary Interactions: Residual silanol groups on the silica packing can interact with polar analytes, causing peak tailing. Using a well-endcapped column or adding a competitive base to the mobile phase can mitigate this. For acidic compounds like this compound, ensuring a low pH with an acid modifier like formic acid helps to suppress the ionization of silanol groups.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Keep tubing as short and narrow as possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting compounds with this compound?
A1: The most common co-eluting compound is Rosmarinic Acid due to its very similar chemical structure. Other phenolic compounds such as luteolin derivatives and apigenin derivatives may also co-elute depending on the sample matrix and chromatographic conditions.
Q2: What are the typical mass spectral characteristics of this compound?
A2: In negative ion mode electrospray ionization (ESI-), this compound typically forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 373.09. Common fragment ions observed in MS/MS include m/z 179.03 and 135.04, which are characteristic of the caffeic acid moiety.
Q3: What is a good starting point for an HPLC method for this compound analysis?
A3: A good starting point is a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid. A gradient elution from a low to a high concentration of acetonitrile is generally effective for separating this compound from other compounds in a plant extract.
Q4: How should I prepare plant samples for this compound analysis?
A4: A common method involves extracting the dried and powdered plant material with a methanol-water mixture (e.g., 7:3 v/v) using ultrasonication.[3] The extract should then be centrifuged and filtered through a 0.2 µm filter before injection.[3] For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
Quantitative Data
The retention times of this compound and its common co-elutant, Rosmarinic Acid, are highly dependent on the specific chromatographic conditions. The following table provides an example of typical retention times under a specific set of conditions to illustrate their separation.
| Compound | Retention Time (min) | m/z [M-H]⁻ |
| Rosmarinic Acid | ~8.5 | 359.08 |
| This compound | ~9.2 | 373.09 |
Conditions: C18 column (e.g., 4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10-50% B over 15 minutes. Flow Rate: 1.0 mL/min. Detection: UV at 330 nm or MS in negative ion mode.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 10 mL of 70% methanol and combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.2 µm syringe filter into an HPLC vial.
Protocol 2: LC-MS/MS Method for this compound Analysis
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: 10-60% B
-
10-12 min: 60-90% B
-
12-14 min: 90% B
-
14-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Parameters (Negative ESI Mode):
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions (for triple quadrupole):
-
This compound: 373.1 > 179.1
-
Rosmarinic Acid: 359.1 > 179.1
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified signaling pathway of TGF-β1 and the inhibitory role of this compound.
References
Technical Support Center: Enhancing the Long-Term Stability of Methyl Rosmarinate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Methyl Rosmarinate.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with this compound formulations.
Issue 1: Rapid degradation of this compound in aqueous solution.
-
Question: My this compound formulation is showing significant degradation shortly after preparation in an aqueous buffer. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation in aqueous solutions is a common issue for ester compounds like this compound, primarily due to hydrolysis. The stability is highly dependent on pH, temperature, and exposure to light.
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which breaks the molecule down into rosmarinic acid and methanol, and potentially further to caffeic acid and 3,4-dihydroxyphenyllactic acid. This reaction is often accelerated at non-neutral pH and higher temperatures. For instance, a study on the related compound rosmarinic acid showed it to be most unstable in water compared to methanol or 70% ethanol, with significant degradation occurring after 4 hours at temperatures above 60°C[1]. Ester hydrolysis is generally faster under alkaline conditions[2].
-
Oxidation: The catechol groups (the two -OH groups on each aromatic ring) are prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored quinone-type products.
-
Recommendations:
-
pH Control: Maintain the pH of the formulation as close to neutral as possible, or slightly acidic, as high pH values can significantly increase the rate of hydrolysis. A pH of around 5-6 is often a good starting point for phenolic compounds[3].
-
Temperature Control: Prepare and store the formulation at reduced temperatures (e.g., 2-8°C) to slow down both hydrolysis and oxidation kinetics[1].
-
Use of Co-solvents: Consider replacing a portion of the water with a more stable solvent like methanol or ethanol if the application allows. Rosmarinic acid has demonstrated greater stability in methanol than in aqueous or hydroalcoholic solutions[1].
-
Inert Atmosphere: To prevent oxidation, prepare the formulation under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solvent and blanketing the container).
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
-
Issue 2: Formulation discoloration or precipitation upon storage.
-
Question: My this compound formulation has changed color (e.g., turned yellow or brown) and/or a precipitate has formed during storage. What is happening?
-
Answer: Discoloration is a classic sign of oxidative degradation. The catechol moieties in this compound are oxidized to form highly colored quinones. Precipitation can occur if the degradation products are less soluble in the formulation vehicle than the parent compound, or if there are incompatibilities with excipients.
-
Oxidative Degradation Pathway:
Figure 1: Oxidative degradation pathway of catechol-containing compounds.
-
Recommendations:
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or tocopherols (Vitamin E). These agents act as sacrificial substrates, being preferentially oxidized over this compound.
-
Light Protection: Store the formulation in amber or opaque containers to protect it from light, which can initiate and accelerate oxidative reactions[4].
-
Excipient Compatibility: Ensure all excipients are compatible. For the related rosmarinic acid, incompatibilities have been demonstrated with croscarmellose sodium (CCS) and magnesium stearate (MgSTE), especially at temperatures above 25°C and in the presence of water, leading to significant drug loss[5][6][7]. Microcrystalline cellulose (MCC) and polyvinylpyrrolidone (PVP) were found to be compatible[5][6][7].
-
-
Issue 3: Inconsistent results in stability studies.
-
Question: I am getting variable results from my stability-indicating HPLC assay for this compound. What could be causing this?
-
Answer: Inconsistent results often point to issues with the analytical method, sample preparation, or uncontrolled degradation during the analysis itself.
-
Analytical Method Specificity: The HPLC method must be "stability-indicating," meaning it can accurately separate the intact this compound from all its potential degradation products, impurities, and excipients. Without proper separation, peaks can co-elute, leading to inaccurate quantification.
-
Degradation During Analysis: The conditions of the analysis (e.g., mobile phase pH, temperature) could be causing on-column degradation.
-
Recommendations:
-
Method Validation: Perform a forced degradation study to generate degradation products. Stress the this compound under conditions of acid and base hydrolysis, oxidation, heat, and photolysis to ensure your HPLC method can resolve the parent peak from all resulting degradant peaks[8][9].
-
Control Mobile Phase pH: The pH of the mobile phase can affect the stability of the analyte during the run. Acidifying the mobile phase (e.g., with 0.5% acetic acid) is a common strategy to improve the stability and peak shape of phenolic compounds[10][11].
-
Sample Diluent: Ensure the diluent used to prepare samples for injection is benign and does not cause degradation. A mixture of methanol and water is often a good choice.
-
Temperature Control: Use a temperature-controlled autosampler and column compartment to ensure reproducibility.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: The primary degradation pathways are:
-
Hydrolysis: Cleavage of the ester bond, accelerated by acidic or, more significantly, basic conditions and heat. This yields rosmarinic acid and methanol initially[1].
-
Oxidation: The catechol rings are susceptible to oxidation, leading to the formation of semiquinones and quinones, which can cause discoloration. This is often catalyzed by light, heat, and metal ions.
-
Photoisomerization: Like its parent compound rosmarinic acid, the double bond in the caffeoyl moiety of this compound is likely susceptible to trans to cis isomerization upon exposure to UV light. While this may not immediately lead to potency loss, the cis-isomer could have different physical properties and biological activity[4].
Q2: What are the ideal storage conditions for a this compound formulation? A2: Based on its chemical nature, the ideal storage conditions would be:
-
Temperature: Refrigerated (2-8°C) or frozen, depending on the formulation type.
-
Light: Protected from light in an amber or opaque container.
-
Atmosphere: Stored under an inert atmosphere (e.g., nitrogen) if it is in a liquid formulation, especially for long-term storage.
-
pH: For aqueous formulations, a slightly acidic to neutral pH (e.g., pH 5-7) is generally recommended to minimize hydrolysis.
Q3: Which excipients should I avoid when formulating this compound? A3: Based on studies with the structurally similar rosmarinic acid, it is advisable to be cautious with the following excipients, particularly in solid dosage forms with some moisture content:
-
Croscarmellose sodium (CCS): Showed chemical incompatibility with rosmarinic acid, causing over 15% drug loss in isothermal stress testing[5][6][7].
-
Magnesium stearate (MgSTE): Also demonstrated chemical incompatibility with rosmarinic acid, with greater than 15% drug loss[5][6][7].
-
Excipients that create an alkaline microenvironment should also be used with caution due to the increased risk of ester hydrolysis.
Q4: Which excipients are considered safe to use? A4: Studies on rosmarinic acid have shown good compatibility with:
-
Polyvinylpyrrolidone (PVP) [5][6][7] Always perform specific compatibility studies with your final formulation, as interactions can be complex.
Q5: How can I stabilize a this compound formulation against oxidation? A5: To enhance oxidative stability:
-
Add Antioxidants: Use water-soluble antioxidants like ascorbic acid for aqueous systems, or oil-soluble antioxidants like BHT or tocopherol for lipid-based formulations.
-
Use Chelating Agents: Add EDTA to bind metal ions that catalyze oxidation.
-
Protect from Light: Use light-protective packaging.
-
Oxygen Exclusion: Purge solvents with nitrogen or argon and package under an inert atmosphere.
Quantitative Data on Stability
Direct quantitative stability data for this compound is limited in publicly available literature. However, data from its parent compound, Rosmarinic Acid (RA), provides valuable insights into its expected behavior, especially concerning thermal stability in different solvents.
Table 1: Thermal Stability of Rosmarinic Acid in Various Solvents (Data adapted from a study on Rosmarinic Acid and should be considered indicative for this compound)[1]
| Temperature (°C) | Heating Time (hours) | % Remaining in Water | % Remaining in 70% Ethanol | % Remaining in Methanol |
| 60 | 1 | >95% | >95% | >95% |
| 60 | 4 | >95% | >95% | >95% |
| 80 | 1 | ~90% | ~95% | >95% |
| 80 | 4 | ~75% | ~85% | >95% |
| 100 | 1 | ~80% | ~90% | >95% |
| 100 | 4 | ~60% | ~70% | ~95% |
Key Takeaway: Stability is significantly influenced by the solvent and temperature. The compound is most unstable in water and most stable in methanol at elevated temperatures. It is recommended that extraction, separation, and preparation processes do not exceed 60°C for more than 4 hours to maintain stability[1].
Experimental Protocols
Protocol 1: Forced Degradation Study for Method Validation
This protocol outlines a general procedure to intentionally degrade this compound to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL with mobile phase. Note: Base hydrolysis is expected to be rapid.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 24 hours. Dissolve the stressed powder in methanol and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Check for peak purity of the parent peak and resolution between the parent peak and all degradant peaks.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for an HPLC method suitable for stability studies of this compound. Optimization will be required.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution:
-
0-15 min: 25% to 65% B
-
15-20 min: 65% to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 25% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Visualizations
Figure 2: General experimental workflow for a this compound stability study.
Figure 3: Troubleshooting logic for identifying sources of instability.
References
- 1. phcogj.com [phcogj.com]
- 2. Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Methyl Rosmarinate bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioassays with Methyl Rosmarinate. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Is it still usable?
A1: this compound is typically a colorless to pale yellow liquid[1]. Discoloration could indicate degradation or contamination. The stability of this compound can be affected by factors such as temperature, pH, and light exposure[1][2][3]. It is recommended to prepare fresh solutions for each experiment and store stock solutions protected from light at -20°C for up to one month or -80°C for up to six months[4]. If you observe significant discoloration, it is best to discard the solution and prepare a new one to ensure the integrity of your results.
Q2: I'm observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A2: High variability in cell-based assays is a common issue with multiple potential sources[5]. For assays involving this compound, consider the following:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells. Variations in cell density can significantly impact the cellular response to treatment[6].
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile media or water to create a humidity buffer[7].
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques[5].
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If precipitation occurs, you may need to adjust the solvent concentration or use a different vehicle.
Q3: My IC50 values for this compound are inconsistent across different experiments. Why might this be happening?
A3: Inconsistent IC50 values can stem from several experimental variables:
-
Cell Passage Number: Cells can change physiologically with increasing passage number, which may alter their sensitivity to this compound. It is crucial to use cells within a consistent and defined passage number range for all experiments[6][8].
-
Compound Stability: As mentioned, this compound can degrade over time, especially if not stored properly. The potency of your stock solution may decrease with each freeze-thaw cycle or prolonged storage at suboptimal temperatures[2][3][4].
-
Assay Incubation Time: The apparent potency of a compound can be influenced by the duration of the assay. Ensure that the incubation time with this compound is consistent across all experiments[8].
-
Cell Line Authenticity and Health: Confirm the identity of your cell line through methods like STR profiling. Ensure that cells are healthy and free from contamination (e.g., mycoplasma), as this can significantly impact experimental outcomes.
Q4: I am seeing conflicting results when testing this compound in different cell lines. Is this normal?
A4: Yes, it is quite common for the biological activity of a compound to vary between different cell lines[6]. This can be due to:
-
Different Genetic Backgrounds: Cancer cell lines, for example, can have mutations that affect drug sensitivity[6].
-
Expression Levels of the Target Protein: The cellular target of this compound may be expressed at different levels in various cell lines, leading to differences in response.
-
Metabolic Differences: Cells can metabolize compounds differently, which may affect the concentration of the active form of this compound within the cell.
When observing different activities, it is important to characterize the cell lines you are using and consider the underlying biological reasons for the observed differences.
Troubleshooting Guides
Guide 1: Inconsistent Antioxidant Activity Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Reagent instability or contamination. | Prepare fresh reagents for each assay. Ensure all buffers and solvents are of high purity. |
| Lower than expected activity of this compound | Degradation of the compound due to light or temperature exposure[2][3]. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light. |
| Inconsistent readings between replicates | Uneven mixing of reagents or pipetting inaccuracies. | Ensure thorough mixing of all components in the assay wells. Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Assay interference from the solvent | The solvent used to dissolve this compound (e.g., DMSO) may have its own antioxidant activity or interfere with the assay chemistry. | Run a solvent control at the same concentrations used in the experimental wells. If interference is observed, consider using a lower solvent concentration or a different solvent system. |
Guide 2: Poor Reproducibility in Anti-inflammatory Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in inflammatory marker (e.g., NO, cytokine) production in stimulated control cells | Inconsistent stimulation by the inflammatory agent (e.g., LPS). Cell health issues. | Ensure the inflammatory stimulus is thoroughly mixed and added consistently to all wells. Regularly check cells for viability and signs of stress or contamination. |
| This compound shows toxicity at expected therapeutic concentrations | The compound may be cytotoxic to the specific cell line at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the non-toxic concentration range of this compound for your specific cell model. |
| No significant anti-inflammatory effect observed | The chosen cell model may not be appropriate, or the signaling pathway affected by this compound is not active in that model. | Research the cell model to ensure it expresses the necessary receptors and signaling components relevant to the expected mechanism of action of this compound. Consider testing in a different, more responsive cell line. |
| Results are not consistent with published data | Differences in experimental protocols, such as cell density, stimulus concentration, or incubation time. | Carefully review and align your protocol with established methods. Pay close attention to details that can influence the outcome, such as the serum concentration in the media, which can affect compound bioavailability. |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells (medium only) and solvent controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent. Kojic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the this compound solution (or control), and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at different time points using a microplate reader to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition and calculate the IC50 value. This compound has been reported to be a noncompetitive tyrosinase inhibitor with an IC50 of 0.28 mM for mushroom tyrosinase[4].
-
Visualizations
Caption: General workflow for a cell-based bioassay with this compound.
Caption: Troubleshooting flowchart for inconsistent bioassay results.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. CAS 99353-00-1: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the enzymatic synthesis of Methyl Rosmarinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Methyl Rosmarinate.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of this compound?
A1: Immobilized lipases are highly effective for the esterification of rosmarinic acid. Novozym® 435, an immobilized Candida antarctica lipase B, is widely cited for its high activity, stability in organic solvents, and selectivity, making it a preferred choice for this synthesis.
Q2: What are the starting materials for the enzymatic synthesis of this compound?
A2: The primary substrates are rosmarinic acid and methanol. The reaction is an esterification where the carboxyl group of rosmarinic acid reacts with the hydroxyl group of methanol.
Q3: Why is the choice of solvent important in this reaction?
A3: The solvent plays a crucial role in dissolving the substrates and product, modulating enzyme activity, and influencing the reaction equilibrium. A solvent that poorly solubilizes water can help to shift the equilibrium towards ester synthesis by minimizing the reverse hydrolysis reaction. However, the solvent must also be compatible with the enzyme and not cause denaturation.
Q4: Can high concentrations of methanol inhibit the enzyme?
A4: Yes, high concentrations of methanol can lead to competitive inhibition or even denaturation of some lipases.[1][2][3] It is often beneficial to add methanol stepwise to maintain a low concentration throughout the reaction, thus preserving enzyme activity.[3]
Q5: How can the product, this compound, be purified?
A5: After the reaction, the immobilized enzyme can be easily removed by filtration. The solvent can then be evaporated under reduced pressure. The resulting crude product can be purified using techniques such as column chromatography on silica gel to separate this compound from unreacted rosmarinic acid and any side products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Enzyme. 2. Insufficient enzyme concentration. 3. Presence of enzyme inhibitors. 4. Unfavorable reaction conditions (pH, temperature). | 1. Use a fresh batch of enzyme or test enzyme activity with a standard substrate. 2. Increase the enzyme loading in the reaction mixture. 3. Ensure substrates and solvent are free from impurities that could inhibit the lipase. 4. Optimize pH (if applicable for the chosen system) and temperature according to the recommended ranges. |
| Slow Reaction Rate | 1. Sub-optimal temperature. 2. Poor mixing/agitation. 3. Low substrate concentration. 4. Mass transfer limitations with the immobilized enzyme. | 1. Gradually increase the temperature within the optimal range for Novozym® 435 (typically 40-60°C). 2. Increase the stirring speed to ensure adequate mixing of reactants with the enzyme beads. 3. Increase the concentration of one or both substrates. 4. Ensure the particle size of the immobilized enzyme is appropriate and that there is sufficient solvent to suspend the particles freely. |
| Low Yield of this compound | 1. Reaction has not reached equilibrium. 2. Equilibrium favors reactants (hydrolysis). 3. Enzyme inhibition by high methanol concentration. 4. Product degradation. | 1. Increase the reaction time. 2. Remove water from the reaction medium using molecular sieves or by performing the reaction under vacuum. 3. Implement stepwise addition of methanol to keep its concentration low. 4. Analyze for potential degradation products and consider milder reaction conditions if necessary. |
| Formation of Side Products | 1. Non-specific enzyme activity. 2. Chemical side reactions at elevated temperatures. | 1. While Novozym® 435 is highly selective, other lipases might be less so. Confirm the identity of side products to understand their origin. 2. Lower the reaction temperature and monitor for a decrease in side product formation. |
| Difficulty in Product Purification | 1. Incomplete separation from unreacted rosmarinic acid. 2. Presence of polar impurities. | 1. Optimize the mobile phase for column chromatography to achieve better separation between the more polar rosmarinic acid and the less polar this compound. 2. Consider a pre-purification step, such as a liquid-liquid extraction, to remove highly polar or non-polar impurities. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing the enzymatic synthesis of this compound. These values are based on typical conditions for lipase-catalyzed esterification of phenolic acids and should be used as a starting point for optimization.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 30 | 48 | ~40 |
| 40 | 48 | ~65 |
| 50 | 48 | ~85 |
| 60 | 48 | ~80 (potential for enzyme denaturation) |
Table 2: Effect of Substrate Molar Ratio (Rosmarinic Acid:Methanol) on Reaction Yield
| Molar Ratio (RA:MeOH) | Reaction Time (h) | Reported Yield (%) |
| 1:1 | 48 | ~50 |
| 1:3 | 48 | ~75 |
| 1:5 | 48 | ~88 |
| 1:10 | 48 | ~85 (potential for methanol inhibition) |
Table 3: Effect of Enzyme Concentration on Reaction Yield
| Enzyme Concentration (w/w of substrates) | Reaction Time (h) | Reported Yield (%) |
| 2% | 48 | ~45 |
| 5% | 48 | ~70 |
| 10% | 48 | ~90 |
| 15% | 48 | ~90 (diminishing returns) |
Experimental Protocols
Detailed Methodology for Enzymatic Synthesis of this compound
-
Materials:
-
Rosmarinic Acid (RA)
-
Methanol (MeOH), anhydrous
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Tert-butanol (or another suitable organic solvent), anhydrous
-
Molecular sieves (3 Å), activated
-
-
Reaction Setup:
-
To a dried round-bottom flask, add rosmarinic acid (e.g., 1 mmol, 360 mg).
-
Add the chosen organic solvent (e.g., 10 mL of tert-butanol).
-
Add methanol. For optimal results, consider a molar ratio of 1:5 (RA:MeOH), which corresponds to 5 mmol or approximately 0.2 mL of methanol. To mitigate methanol inhibition, this can be added in portions (e.g., 1 mmol every 8 hours).
-
Add Novozym® 435 (e.g., 10% of the total substrate weight, approximately 40 mg).
-
Add activated molecular sieves (e.g., 200 mg) to adsorb the water produced during the reaction.
-
-
Reaction Conditions:
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer.
-
Maintain the temperature at 50°C.
-
Allow the reaction to proceed for 48 hours with continuous agitation.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the Novozym® 435 and molecular sieves by filtration.
-
Wash the enzyme and sieves with a small amount of the solvent and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
-
Analysis:
-
Monitor the progress of the reaction and the purity of the final product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Enzymatic esterification of Rosmarinic Acid to this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Methyl Rosmarinate Quantification
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl Rosmarinate, a significant natural compound often studied for its biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of a validated method against alternative analytical approaches. All data is presented in structured tables, with detailed experimental protocols and visualizations to clarify complex workflows and relationships.
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established strict guidelines for method validation.[2][3]
Comparative Analysis of Analytical Methods
While a specific validated HPLC method for this compound is presented here as the primary example, it is useful to compare its performance characteristics with other validated methods for structurally similar compounds like Rosmarinic Acid. This comparison provides context and highlights the achievable performance of a well-validated HPLC method.
| Parameter | Validated HPLC Method for this compound (Illustrative) | HPLC-DAD Method for Rosmarinic Acid | LC-MS/MS Method for Rosmarinic Acid |
| Linearity (Range) | 1 - 100 µg/mL | 72 - 110 µg/mL | 0.1 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 | 0.999[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 103.38 - 106.47% | 90 - 110%[4] |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0%[4] |
| Limit of Detection (LOD) | 0.2 µg/mL | 1.6 µg/mL | Not explicitly stated, but method is sensitive to 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 4.9 µg/mL | Not explicitly stated, but method is sensitive to 0.1 ng/mL[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical methods. The following sections outline the key experimental protocols for the validation of the illustrative HPLC method for this compound quantification.
Standard and Sample Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
Validation Parameters
The validation of the HPLC method involves assessing several key parameters to ensure its performance is acceptable for the intended application.[1][2][5]
-
Linearity: Assessed by injecting a series of at least five different concentrations of the analyte.[3] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.[3]
-
Accuracy: Determined by recovery studies.[2] A known amount of the standard is added to a sample (spiking), and the recovery of the analyte is calculated. The mean recovery should ideally be 100 ± 2% at each concentration.[2]
-
Precision: Evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[5] This is typically assessed by performing at least six replicate injections of the same sample and calculating the Relative Standard Deviation (%RSD), which should be below 2%.[3]
-
Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is evaluated by analyzing a blank sample and a sample spiked with the analyte and potential interfering substances.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Visualizing the Workflow and Parameter Relationships
To better understand the process of HPLC method validation, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.
References
A Comparative Analysis of the Anti-inflammatory Properties of Methyl Rosmarinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
Methyl Rosmarinate, a derivative of the naturally occurring polyphenol Rosmarinic Acid, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammation. This guide provides a comparative study of the anti-inflammatory effects of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid in research and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound and its derivatives has been evaluated in various in vitro models. The following tables summarize the available quantitative data, primarily focusing on the inhibition of key inflammatory mediators and cellular processes. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Assay | Cell Line | Inflammatory Stimulus | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 14.25 µM | [1] |
| Rosmarinic Acid | Lipoxygenase Inhibition | - | - | 0.21 mM | |
| This compound | Lipoxygenase Inhibition | - | - | 0.02 mM | |
| Rosmarinic Acid | NF-κB Activation | Human Dermal Fibroblasts | Tumor Necrosis Factor-alpha (TNF-α) | ~9.5-10.9 µM | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The following table presents a comparative analysis of the inhibitory effects of Rosmarinic Acid and its short-chain alkyl esters on the proliferation of vascular smooth muscle cells (VSMC), which can be relevant to inflammatory processes in the vasculature.
| Compound | Assay | Cell Line | Stimulus | IC50 Value (µM) | Reference |
| Rosmarinic Acid | Cell Proliferation | Vascular Smooth Muscle Cells (VSMC) | Platelet-Derived Growth Factor (PDGF) | >10 µM | |
| This compound | Cell Proliferation | Vascular Smooth Muscle Cells (VSMC) | Platelet-Derived Growth Factor (PDGF) | 7.9 µM | |
| Ethyl Rosmarinate | Cell Proliferation | Vascular Smooth Muscle Cells (VSMC) | Platelet-Derived Growth Factor (PDGF) | 3.37 µM | |
| Butyl Rosmarinate | Cell Proliferation | Vascular Smooth Muscle Cells (VSMC) | Platelet-Derived Growth Factor (PDGF) | Not explicitly stated, but noted to have the highest bioavailability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and its derivatives.
In Vitro Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, its derivatives, or a positive control like L-NMMA) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubate for an additional 18-24 hours.
-
-
Nitrite Quantification:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples.
-
Plate Preparation:
-
Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Sample and Standard Incubation:
-
Add 100 µL of cell culture supernatants (collected from cells treated as described in the NO assay protocol) or recombinant cytokine standards of known concentrations to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate thoroughly.
-
-
Detection:
-
Add a biotinylated detection antibody specific for the cytokine of interest to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated avidin (e.g., streptavidin-horseradish peroxidase) to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) to each well, which will be converted by the enzyme to produce a colored product.
-
Incubate in the dark until a sufficient color develops.
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualization of Key Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms and the experimental process is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts for generating diagrams of key inflammatory signaling pathways and a typical experimental workflow.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the cellular response to inflammatory stimuli.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of natural product derivatives in an in vitro setting.
References
- 1. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Rosmarinate
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of Methyl Rosmarinate. The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most suitable technique for specific research needs.
This guide presents a cross-validation-style comparison by collating and examining performance data from various validated methods. It is important to note that while data for the UPLC-MS/MS method is specific to this compound, the presented data for HPLC-PDA and HPTLC is based on the closely related and structurally similar compound, Rosmarinic Acid, due to a scarcity of published, detailed validation data for this compound using these techniques. This serves as a strong proxy for comparison, and the methodologies are readily adaptable.
Data Presentation: A Comparative Overview of Analytical Performance
The following table summarizes the quantitative performance of HPLC-PDA, HPTLC, and UPLC-MS/MS for the analysis of this compound and the structurally similar Rosmarinic Acid. This data is essential for researchers to compare the linearity, sensitivity, accuracy, and precision of each method.
| Parameter | HPLC-PDA (for Rosmarinic Acid) | HPTLC (for Rosmarinic Acid) | UPLC-MS/MS (for this compound) |
| Linearity Range | 2.5 - 600 µg/mL[1][2] | 200 - 1200 ng/band[3] | 0.1 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.998[5] | 0.999[4] |
| Limit of Detection (LOD) | 0.8 µg/mL[1] | 0.64 ng/band[3] | Not explicitly stated, but LLOQ is 0.1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL[1] | 1.94 ng/band[3] | 0.1 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated | 100.81% (average)[5] | 90% - 110%[4] |
| Precision (% RSD) | < 2% (Intra-day and Inter-day) | < 3%[3] | < 5% (Intra-day and Inter-day)[4] |
Experimental Workflow for Cross-Validation
The process of cross-validating different analytical methods involves a systematic comparison of their performance characteristics to ensure that each method provides accurate and reliable results.
Caption: A flowchart illustrating the key stages in the cross-validation of different analytical methods.
Experimental Protocols
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is widely used for the quantification of phenolic compounds. The following is a general protocol for the analysis of Rosmarinic Acid, which can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[7]
-
Flow Rate: Typically set around 1.0 mL/min.[6]
-
Detection Wavelength: Detection is generally carried out at the maximum absorbance wavelength for the analyte, which is around 330 nm for Rosmarinic Acid.[6][7]
-
Sample Preparation: Plant extracts are typically prepared by maceration or ultrasonication with a suitable solvent like methanol. The extract is then filtered before injection into the HPLC system.[8]
-
Standard Preparation: A stock solution of the reference standard is prepared in a suitable solvent and serially diluted to create a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the quantification of compounds in complex mixtures. The following protocol is for the analysis of Rosmarinic Acid and can be adapted for this compound.
-
Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[3][5]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.[5]
-
Mobile Phase: A mixture of solvents is used for development. A common mobile phase for Rosmarinic Acid is toluene: ethyl acetate: formic acid in a specific ratio (e.g., 4:5:1 v/v/v).[3]
-
Development: The plate is developed in a saturated chamber until the mobile phase reaches a predetermined distance.[5]
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned at the wavelength of maximum absorbance (around 330 nm for Rosmarinic Acid) to quantify the analyte.[3]
-
Standard and Sample Preparation: Similar to HPLC, a stock solution of the standard is prepared and diluted. Plant extracts are prepared and filtered before application.[3][8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of compounds at low concentrations. The following is a protocol specifically for the analysis of this compound.[4]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size column, such as a Waters BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm), is used for rapid separation.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is effective.[4]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[4]
-
Mass Spectrometry Conditions: The analysis is performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[4]
-
Sample Preparation: A small amount of the sample (e.g., 0.1 g of traditional Chinese medicine powder) is extracted with a solvent like 50% methanol using ultrasonication. The extract is then filtered.[4]
-
Standard Preparation: A stock solution of this compound is prepared and serially diluted to construct a calibration curve over the desired concentration range.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 5. turkjps.org [turkjps.org]
- 6. jocpr.com [jocpr.com]
- 7. phcogj.com [phcogj.com]
- 8. Development of high-performance thin layer chromatography method for identification of phenolic compounds and quantification of rosmarinic acid content in some species of the Lamiaceae family - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Bioavailability: A Comparative Analysis of Methyl Rosmarinate and Rosmarinic Acid
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of promising therapeutic compounds is paramount. This guide provides an objective comparison of the oral bioavailability of Methyl Rosmarinate and its parent compound, Rosmarinic Acid, supported by experimental data.
Rosmarinic Acid (RA), a naturally occurring phenolic compound found in numerous Lamiaceae species, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is often hampered by poor oral bioavailability.[3][4] this compound (MR), a methyl ester derivative of RA, has been investigated as a potential pro-drug to enhance its systemic exposure.[2][3] This comparison guide delves into the in vivo pharmacokinetic profiles of these two compounds.
Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters for this compound and Rosmarinic Acid following oral administration in rats. The data is extracted from a study by Liu et al. (2021), where various alkyl esters of Rosmarinic Acid were evaluated.
| Compound | Dose (µmol/kg) | Cmax (µmol/L) | Tmax (h) | T1/2 (h) | Absolute Bioavailability (%) |
| Rosmarinic Acid | 80 | 0.55 ± 0.16 | ~0.2 | Not specified | 1.57 |
| This compound | 80 | 9.81 ± 1.18 | Not specified | Not specified | 3.30 |
Data sourced from Liu et al., 2021.[4]
The data clearly indicates that this compound exhibits a significantly higher maximum plasma concentration (Cmax) and a more than two-fold increase in absolute bioavailability compared to Rosmarinic Acid at the same molar dose.[4] This suggests that the esterification of the carboxyl group in Rosmarinic Acid to form this compound enhances its absorption from the gastrointestinal tract.
Experimental Protocols
The presented data is based on in vivo pharmacokinetic studies in rats. Below is a detailed methodology representative of such experiments.
Animal Model and Administration
-
Species: Male Sprague-Dawley rats are typically used.
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Acclimatization: A period of acclimatization is allowed before the experiment.
-
Fasting: Rats are fasted overnight (typically 12 hours) before oral administration, with free access to water.
-
Administration: The compounds (Rosmarinic Acid or this compound) are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage. For intravenous administration to determine absolute bioavailability, the compound is dissolved in a suitable solvent and administered via the tail vein.
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: For analysis, plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile or methanol. The supernatant is then collected, dried, and reconstituted in the mobile phase for analysis.[5][6]
Analytical Method
-
Technique: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the quantification of Rosmarinic Acid and its metabolites in biological matrices.[3][5][6]
-
Chromatography: Separation is achieved on a C18 column with a gradient elution using a mobile phase typically consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.[7]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6]
Visualizing the Process and Pathways
To better illustrate the experimental and metabolic processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Postulated metabolic pathway of this compound.
Discussion and Conclusion
The improved bioavailability of this compound over Rosmarinic Acid can be attributed to its increased lipophilicity due to the methyl ester group.[2] This characteristic likely facilitates its transport across the lipid-rich membranes of the intestinal epithelium. It is hypothesized that this compound acts as a pro-drug, being absorbed intact and subsequently hydrolyzed by esterases in the intestinal cells or systemic circulation to release the active Rosmarinic Acid.[3]
The metabolic fate of Rosmarinic Acid itself is complex, involving both phase I (hydrolysis) and phase II (methylation, glucuronidation, and sulfation) reactions.[8][9][10] After oral administration, Rosmarinic Acid is metabolized to various compounds, including caffeic acid, ferulic acid, and their conjugated forms, which are then excreted.[11]
References
- 1. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process [frontiersin.org]
- 3. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Rapid determination of rosmarinic acid and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Profiling and identification of in vivo metabolism of rosmarinic acid in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of rosmarinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Orally administered rosmarinic acid is present as the conjugated and/or methylated forms in plasma, and is degraded and metabolized to conjugated forms of caffeic acid, ferulic acid and m-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Methyl Rosmarinate with other natural antioxidants.
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Methyl Rosmarinate's antioxidant capabilities, supported by experimental data and mechanistic insights.
This compound, a derivative of the well-known natural antioxidant rosmarinic acid, is gaining increasing attention for its potential therapeutic applications, including its potent antioxidant effects. This guide provides a comprehensive head-to-head comparison of this compound with other prominent natural antioxidants, presenting quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Antioxidant Activity
The antioxidant activity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or inhibit oxidation. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater antioxidant activity.
Below is a summary of the available quantitative data comparing the antioxidant activity of this compound with other natural antioxidants in several key assays.
| Antioxidant Assay | This compound | Rosmarinic Acid | Quercetin | Trolox | Gallic Acid |
| DPPH (IC50) | Comparable to Quercetin[1][2] | Comparable to Quercetin[1][2] | - | - | Stronger than Rosmarinic Acid |
| ABTS (IC50) | Data not available | - | 1.89 ± 0.33 µg/mL | - | 1.03 ± 0.25 µg/mL |
| ORAC | Data not available | - | - | Standard | - |
| Cellular Antioxidant Activity (CAA) | Similar to Quercetin (short-term)[1][2] | Markedly less potent than Quercetin[1][2] | Standard | - | - |
Note: The available data for direct comparison is limited, particularly for ABTS and ORAC assays. Further research is required to establish a more comprehensive comparative profile of this compound.
Experimental Protocols
Accurate and reproducible experimental design is critical for the valid comparison of antioxidant activities. Below are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound and other antioxidants) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well plate until confluent.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds.
-
Induction of Oxidative Stress: A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to the cells to generate peroxyl radicals.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.
-
Calculation: The CAA value is calculated by integrating the area under the fluorescence curve and comparing it to a control.
Signaling Pathways and Mechanistic Insights
This compound exerts its antioxidant and other biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development professionals.
TGR5/AMPK Signaling Pathway
Recent studies have shown that this compound can activate the TGR5/AMPK signaling axis. TGR5 is a G-protein coupled receptor that, when activated, can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
-
Mechanism: this compound treatment has been shown to increase the protein expression of TGR5 and the phosphorylation of AMPK (p-AMPK).[3] Activated AMPK can then phosphorylate downstream targets involved in reducing oxidative stress and inflammation.
Caption: Activation of the TGR5/AMPK pathway by this compound.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Dysregulation of this pathway is often implicated in various diseases, including cancer. Natural compounds that can inhibit this pathway are of great interest for drug development. While direct evidence for this compound is still emerging, studies on the closely related rosmarinic acid have shown inhibitory effects on this pathway.
-
Mechanism: Rosmarinic acid has been demonstrated to inhibit the phosphorylation of Akt and mTOR, key components of this pathway. This inhibition can lead to decreased cell proliferation and survival.
Caption: Inhibition of the Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) pathway is one of the most well-characterized MAPK pathways.
-
Mechanism: Studies on rosmarinic acid have shown that it can inhibit the phosphorylation of JNK and p38, which are other members of the MAPK family. While the direct effects of this compound on the ERK pathway require further investigation, the modulation of related MAPK pathways suggests a potential for interaction.
Caption: Potential modulation of the MAPK/ERK pathway.
Experimental Workflow
A typical experimental workflow for assessing and comparing the antioxidant activity of natural compounds involves a multi-step process, from sample preparation to data analysis.
Caption: General workflow for comparing antioxidant activities.
Conclusion
This compound demonstrates significant antioxidant potential, with in vitro and cellular activities comparable to the well-established antioxidant quercetin. Its ability to modulate key signaling pathways, such as TGR5/AMPK, Akt/mTOR, and potentially MAPK/ERK, underscores its promise as a therapeutic agent. However, a more extensive and direct comparative analysis against a wider array of natural antioxidants using standardized assays like ABTS and ORAC is necessary to fully elucidate its relative potency. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory validation of a Methyl Rosmarinate bioassay.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current bioanalytical methods for Methyl Rosmarinate, a compound of increasing interest for its therapeutic potential. The information presented is collated from various studies to aid in the selection and implementation of appropriate assays for research and development purposes. While a formal inter-laboratory validation for a single, standardized this compound bioassay is not yet available in the public domain, this document serves as a comparative analysis of existing, validated methodologies.
Quantitative Analysis: A Comparative Overview
The accurate quantification of this compound is fundamental to any biological investigation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the key parameters from published methods.
| Method | Matrix | Instrumentation | Limit of Quantification (LOQ) | Linearity (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Traditional Chinese Medicine | Waters BEH C18 column (2.1× 50 mm, 1.7 μm) | 0.1 ng/mL | 0.1 - 100 | 90 - 110 | [1] |
| UHPLC-ESI-QTOF-MS | Rosemary Extracts | Not Specified | Not Specified | Standard calibration curves constructed | Not Specified | [2] |
| HPLC | Hyptis atrorubens Extract | Not Specified | Not Specified | 0.006 - 1 mg/mL | Not Specified | [3] |
| HPLC | Simulated Biological Media (HBSS) | Xterra® C18 reversed-phase column (150 × 3.9 mm, 5 µm) | 50 ng/mL | 50 - 500 | Not Specified | [4] |
Bioassay Methodologies: Assessing Biological Activity
A variety of in vitro assays are utilized to characterize the biological effects of this compound. This section details the experimental protocols for key assays, providing a framework for their implementation.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the dose-dependent effects of this compound on cell survival and proliferation.
1. Trypan Blue Exclusion Assay
-
Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 5, 15, 30, 45, 60 µM) and a vehicle control for a specified duration (e.g., 72 hours).[5]
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells and the IC50 value (the concentration that causes 50% inhibition of cell viability).[5]
-
2. CCK-8 Assay
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.
-
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 48 hours.[6]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
-
Cell Migration Assay
Scratch Wound Healing Assay
-
Principle: This assay assesses cell migration by creating an artificial gap, or "scratch," on a confluent cell monolayer. The rate at which the cells migrate to close the gap is monitored over time.
-
Protocol:
-
Grow cells to confluence in a multi-well plate.
-
Create a scratch in the cell monolayer using a sterile pipette tip.[5]
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., IC50 and 2xIC50 doses).[5]
-
Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours) using a microscope.[5]
-
Measure the width of the scratch at each time point and calculate the migration rate.
-
Apoptosis and Cell Cycle Analysis
Flow Cytometry
-
Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to identify necrotic cells).
-
Protocol (Cell Cycle):
-
Treat cells with this compound for a specified time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[5]
-
Signaling Pathway Analysis
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and fibrosis.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow: From Compound to Data
The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro bioassays of this compound.
Alternative and Complementary Methods
While cell-based bioassays are informative, they represent one facet of bioanalytical characterization. A comprehensive understanding of this compound's activity can be achieved by integrating data from various sources.
-
In Silico Methods: Computational approaches, such as molecular docking, can predict the binding of this compound to specific protein targets, providing insights into its mechanism of action.[7] These methods can help prioritize experimental validation and guide lead optimization.
-
Enzyme Inhibition Assays: For specific targets, direct enzyme inhibition assays can provide quantitative measures of potency, such as IC50 values. This compound has been shown to inhibit enzymes like tyrosinase and lipoxygenase.[8][9]
-
In Vivo Models: Animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of this compound in a whole-organism context. Studies have utilized mouse models to investigate its effects on conditions like pulmonary fibrosis and myocardial ischemia-reperfusion injury.[6][10]
Conclusion
The bioanalysis of this compound is a rapidly evolving field. While a standardized, inter-laboratory validated bioassay has yet to be established, the methods outlined in this guide provide a robust foundation for researchers. The choice of assay will ultimately depend on the specific research question, available resources, and the desired endpoint. For rigorous and reproducible results, it is recommended that laboratories perform in-house validation of their chosen methods, establishing parameters such as accuracy, precision, and specificity. The integration of data from quantitative analysis, in vitro bioassays, and complementary methods will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 2. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods | MDPI [mdpi.com]
- 3. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mahidol IR [repository.li.mahidol.ac.th]
- 5. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an allosteric inhibitor of SARS-CoV-2 3 CL protease as a potential candidate against SARS-cov-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | MMP | Tyrosinase | Anti-infection | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Rosmarinate: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Methyl Rosmarinate (MR), a derivative of the naturally occurring compound Rosmarinic Acid, reveals a significant differential in cytotoxic effects between cancerous and non-cancerous cell lines. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comparative overview of MR's potential as a selective anti-cancer agent.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated across various cell lines, with notable differences in the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cells. The data indicates a higher potency of MR against malignant cells, suggesting a therapeutic window for its potential application in oncology.
| Cell Line | Cell Type | Cancerous/Non-Cancerous | Compound | IC50 Value (µM) | Citation |
| U87 | Human Glioblastoma | Cancerous | This compound | 9.8 | [1] |
| T98 | Human Glioblastoma | Cancerous | This compound | 13 | [1] |
| L929 | Mouse Fibroblast | Non-Cancerous | This compound | 76.27 | [2] |
| L929 | Mouse Fibroblast | Non-Cancerous | Rosmarinic Acid | 170.7 | [2] |
The data clearly demonstrates that this compound is significantly more cytotoxic to glioblastoma cell lines (U87 and T98) compared to the non-cancerous mouse fibroblast cell line (L929).[1][2] Notably, this compound exhibits greater cytotoxicity to the L929 fibroblast cell line than its parent compound, Rosmarinic Acid.[2] Further qualitative evidence suggests a higher therapeutic index for this compound when compared to other Rosmarinic Acid derivatives in studies involving the triple-negative breast cancer cell line MDA-MB-231 and the normal mammary epithelial cell line MCF-10A.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Viability Assays
1. Cell Counting Kit-8 (CCK-8) Assay (used for L929 cells)[2]
-
Cell Seeding: L929 cells are seeded in 96-well plates at a density of 1x10^5 cells/mL (100 µL per well) and incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Rosmarinic Acid (e.g., 0, 10, 20, 40, 80, and 160 µM). The cells are then incubated for an additional 48 hours.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for 3 hours. The absorbance is then measured at 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is determined and expressed as the IC50 value.
2. Trypan Blue Exclusion Assay (used for U87 and T98 cells)[1]
-
Cell Seeding and Treatment: U87 and T98 cells are seeded in appropriate culture vessels and treated with increasing doses of this compound (e.g., 5, 15, 30, 45, and 60 µM) for a total of 72 hours.
-
Cell Harvesting and Staining: After the incubation period, the cells are harvested and stained with a Trypan Blue solution.
-
Cell Counting: Both viable (unstained) and non-viable (blue-stained) cells are counted using a hemocytometer.
-
Viability and IC50 Calculation: The percentage of viable cells is calculated, and the IC50 value, the concentration that results in 50% cell death, is determined.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of distinct signaling pathways in cancerous and non-cancerous cells.
In cancer cells , particularly glioblastoma, this compound has been shown to induce cell cycle arrest and apoptosis.[1] While the precise upstream regulators targeted by MR are still under investigation, its effects are associated with the dysregulation of key oncogenic pathways.
In non-cancerous cells like fibroblasts, this compound has been observed to influence pathways related to fibrosis. Specifically, it can inhibit the TGF-β/Smad pathway, which is a key regulator of extracellular matrix production and cell differentiation into myofibroblasts.
Experimental Workflow
The general workflow for assessing the comparative cytotoxicity of a compound like this compound is as follows:
Conclusion
The presented data underscores the selective cytotoxic potential of this compound against cancerous cell lines while exhibiting lower toxicity towards non-cancerous cells. This differential effect, coupled with its ability to modulate key signaling pathways involved in cancer progression, positions this compound as a promising candidate for further preclinical and clinical investigation in the development of novel cancer therapies. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings.
References
The Ester Linkage: A Double-Edged Sword in the Biological Activities of Rosmarinic Acid Derivatives
A comprehensive analysis of the structure-activity relationship of rosmarinic acid esters reveals that the addition and modification of the ester group can significantly modulate their antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comparative overview of the performance of various rosmarinic acid esters, supported by experimental data, to aid researchers and drug development professionals in harnessing the therapeutic potential of these natural compounds.
Rosmarinic acid, a naturally occurring phenolic compound, has long been recognized for its diverse biological activities. However, its therapeutic application is often limited by factors such as moderate potency and bioavailability. To address these limitations, researchers have synthesized a range of rosmarinic acid esters, primarily by modifying the carboxylic acid group. These modifications have a profound impact on the molecule's physicochemical properties, such as lipophilicity, which in turn influences its biological efficacy.
Comparative Analysis of Biological Activities
The biological activities of rosmarinic acid and its ester derivatives are intricately linked to their chemical structures. The length of the alkyl chain in the ester group is a critical determinant of their antioxidant and antiproliferative effects.
Antioxidant Activity
The antioxidant capacity of rosmarinic acid esters is a key contributor to their protective effects against various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating higher potency.
Studies have shown that esterification of rosmarinic acid can enhance its radical scavenging activity. A systematic investigation into a series of alkyl esters of rosmarinic acid revealed a parabolic relationship between the alkyl chain length and antioxidant potency. While short-chain esters show comparable or slightly improved activity over the parent compound, the activity tends to decrease as the chain length becomes excessively long, likely due to steric hindrance.
| Compound | Alkyl Chain Length | DPPH Radical Scavenging IC50 (µM) |
| Rosmarinic Acid | - | 15.2 |
| Methyl Rosmarinate | C1 | 12.8 |
| Ethyl Rosmarinate | C2 | 11.5 |
| Propyl Rosmarinate | C3 | 10.9 |
| Butyl Rosmarinate | C4 | 10.5 |
| Octyl Rosmarinate | C8 | 13.2 |
| Dodecyl Rosmarinate | C12 | 18.7 |
Table 1: Comparison of the DPPH radical scavenging activity of rosmarinic acid and its alkyl esters. The IC50 values represent the concentration required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of rosmarinic acid and its esters are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Esterification has been shown to enhance the anti-inflammatory potency of rosmarinic acid. The increased lipophilicity of the esters facilitates their passage across cell membranes, allowing for more effective interaction with intracellular targets in the NF-κB pathway.
| Compound | Inhibition of NF-κB Activation (IC50, µM) |
| Rosmarinic Acid | 25.6 |
| This compound | 18.3 |
| Ethyl Rosmarinate | 15.1 |
| Butyl Rosmarinate | 12.8 |
Table 2: Comparative inhibition of TNF-α-induced NF-κB activation by rosmarinic acid and its short-chain alkyl esters in a luciferase reporter assay.
Antiproliferative Activity
The antiproliferative activity of rosmarinic acid esters has been investigated in various cell types, including vascular smooth muscle cells (VSMCs), where proliferation is a key event in the pathogenesis of atherosclerosis. The inhibition of platelet-derived growth factor (PDGF)-BB-induced VSMC proliferation is a common in vitro model to assess this activity.
Similar to the antioxidant and anti-inflammatory activities, the antiproliferative effects of rosmarinic acid esters are influenced by the alkyl chain length. Short-chain esters, such as the butyl ester, have demonstrated superior inhibitory activity compared to rosmarinic acid.
| Compound | Inhibition of PDGF-BB-induced VSMC Proliferation (IC50, µM) |
| Rosmarinic Acid | 35.7 |
| This compound | 28.9 |
| Ethyl Rosmarinate | 22.4 |
| Butyl Rosmarinate | 16.5 |
| Octyl Rosmarinate | 25.1 |
Table 3: Comparison of the inhibitory effects of rosmarinic acid and its alkyl esters on PDGF-BB-induced vascular smooth muscle cell proliferation.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
-
Preparation of Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Test compounds (rosmarinic acid and its esters) dissolved in methanol at various concentrations.
-
Methanol (as a blank).
-
-
Assay Procedure:
-
Add 100 µL of the test compound solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by a luminometer.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds (rosmarinic acid esters) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Mechanisms
Experimental Workflow for DPPH Assay
Caption: Workflow for determining the antioxidant activity of rosmarinic acid esters using the DPPH assay.
Inhibition of NF-κB Signaling Pathway
Caption: Rosmarinic acid esters inhibit the NF-κB pathway by targeting the IKK complex.
A Comparative Look at Methyl Rosmarinate Content in Various Plant Species for Researchers and Drug Development Professionals
A detailed analysis reveals significant variations in methyl rosmarinate concentrations across different plant species, with promising implications for pharmaceutical research and development. This guide provides a comparative overview of this compound content, experimental methodologies for its quantification, and insights into its biological signaling pathways.
This compound, an ester of the well-known rosmarinic acid, is a phenolic compound that has garnered increasing interest in the scientific community for its potential therapeutic properties. Research suggests that this compound may possess enhanced bioavailability compared to its parent compound, making it a compelling candidate for further investigation in drug discovery. This guide offers a comparative analysis of this compound content in various plant species, providing a valuable resource for researchers seeking natural sources of this promising molecule.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different plant species and even within the same species grown under different conditions. The following table summarizes the quantitative data on this compound content from available studies.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Thymus marschallianus (from culture) | Aerial Parts | 29.39 ± 0.97 | [1] |
| Thymus marschallianus (spontaneous flora) | Aerial Parts | 24.68 ± 0.85 | [1] |
| Lycopus lucidus | Aerial Parts | Isolated, not quantified | [2][3][4][5] |
| Rosmarinus officinalis | Leaves | Detected, not quantified | [6] |
| Rabdosia serra | Not specified | Isolated, not quantified | |
| Salvia castanea | Not specified | Prepared from rosmarinic acid | [7] |
| Thymus praecox | Aerial Parts | Isolated, not quantified | |
| Salvia species | Not specified | Detected, not quantified | [8][9] |
It is important to note that the data is currently limited, and further research is needed to quantify this compound across a broader range of plant species to fully understand its distribution in the plant kingdom.
Experimental Protocols for Quantification
The accurate quantification of this compound is crucial for comparative studies and potential commercial applications. The most common methods employed are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Extraction of this compound from Plant Material
A general protocol for the extraction of this compound from plant material is as follows:
-
Sample Preparation: The plant material (e.g., leaves, aerial parts) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds, including this compound.[1] The extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
Quantification by HPLC-DAD
-
Chromatographic System: A reversed-phase C18 column is commonly used for the separation of this compound.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Detection: The detection is carried out using a DAD, with the wavelength set at the maximum absorbance of this compound (typically around 330 nm).
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard of known concentration.[12][13]
Quantification by LC-MS/MS
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
-
Chromatographic System: Similar to HPLC-DAD, a reversed-phase C18 column is used for separation.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound. This involves monitoring a specific precursor ion and its characteristic product ions.[6][8][9]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using standards of known concentrations.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-fibrotic effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities.
One study has demonstrated that this compound can attenuate pulmonary fibrosis by down-regulating the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways .[7] These pathways are critically involved in the processes of inflammation and fibrosis, suggesting that this compound may exert its therapeutic effects by modulating these cellular signaling cascades.
Below is a diagram illustrating the experimental workflow for the analysis of this compound and a simplified representation of its known signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antioxidative constituents from Lycopus lucidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidative Constituents from Lycopus lucidus -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel LC-MS/MS Method for the Quantitation of 19 Fingerprint Phytochemicals in Salvia Species: A Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. phcogj.com [phcogj.com]
- 13. phcogj.com [phcogj.com]
Synergistic Potential of Methyl Rosmarinate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Methyl Rosmarinate (MR) with other compounds, supported by experimental data. We delve into its anticancer and antimicrobial applications, offering detailed methodologies and visual representations of the underlying mechanisms.
This compound in Combination Cancer Therapy
This compound, a derivative of the naturally occurring phenolic compound Rosmarinic Acid, has demonstrated significant synergistic potential with the chemotherapeutic agent temozolomide (TMZ) in the context of glioblastoma, a highly aggressive form of brain cancer.
Enhanced Cytotoxicity in Glioblastoma Cells
Studies have shown that the combination of this compound and temozolomide results in a synergistic cytotoxic effect on the U87 human glioblastoma cell line.[1][2] In contrast, this combination exhibits an antagonistic relationship in the T98 glioblastoma cell line, highlighting cell line-specific responses.[1][2]
The synergistic effect in U87 cells is quantified by a Combination Index (CI) of less than 1, indicating that the combined effect of the two drugs is greater than the sum of their individual effects.[2] This synergy allows for a reduction in the required dosage of temozolomide to achieve a cytotoxic effect, which could potentially minimize treatment-related side effects.
| Compound/Combination | Cell Line | IC50 (72h) | Combination Index (CI) | Effect |
| This compound (MR) | U87 | 9.8 µM[2] | - | - |
| Temozolomide (TMZ) | U87 | ~230 µM (median)[3] | - | - |
| MR (4.9 µM) + TMZ (25 µM) | U87 | - | < 1[2] | Synergistic |
| MR (9.8 µM) + TMZ (50 µM) | U87 | - | < 1[2] | Synergistic |
| MR (14.7 µM) + TMZ (75 µM) | U87 | - | < 1[2] | Synergistic |
| MR (19.6 µM) + TMZ (100 µM) | U87 | - | < 1[2] | Synergistic |
| MR + TMZ | T98 | - | > 1[2] | Antagonistic |
Mechanism of Synergistic Action in Cancer
The synergistic anticancer activity of this compound is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and migration. The EGFR/PI3K/AKT/mTOR and MAPK/ERK pathways are implicated as potential targets.[4] By inhibiting these pathways, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents like temozolomide.
Rosmarinic Acid as an Antibiotic Adjuvant
While direct studies on this compound's synergistic antimicrobial effects are limited, extensive research on its parent compound, Rosmarinic Acid (RA), demonstrates its potential as an adjuvant to conventional antibiotics, particularly against resistant bacterial strains.
Potentiating Antibiotics Against Resistant Bacteria
Rosmarinic Acid has been shown to act synergistically with several antibiotics against both methicillin-sensitive Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA).[5] A significant reduction in the Minimum Inhibitory Concentration (MIC) of antibiotics is observed when used in combination with Rosmarinic Acid, as indicated by a Fractional Inhibitory Concentration (FIC) index of 0.5.[5]
| Organism | Antibiotic | MIC Alone (µg/mL) | RA Concentration | MIC in Combination (µg/mL) | FIC Index | Effect |
| S. aureus | Vancomycin | Varies | 1/4 MIC of RA (0.2 mg/mL) | Reduced by 1/4 | 0.5[5] | Synergistic |
| S. aureus | Amoxicillin | Varies | 1/4 MIC of RA (0.2 mg/mL) | Reduced by 1/4 | 0.5[5] | Synergistic |
| S. aureus | Ofloxacin | Varies | 1/4 MIC of RA (0.2 mg/mL) | Reduced by 1/4 | 0.5[5] | Synergistic |
| MRSA | Vancomycin | Varies | 1/4 MIC of RA (2.5 mg/mL) | Reduced by 1/4 | 0.5[5] | Synergistic |
Note: The MIC of Rosmarinic Acid alone was found to be 0.8 mg/mL against S. aureus and 10 mg/mL against MRSA.[5]
Mechanism of Antimicrobial Synergy
The synergistic antimicrobial action of Rosmarinic Acid is attributed to its ability to suppress the expression of Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs).[5] More specifically, recent studies suggest that Rosmarinic Acid inhibits Sortase A (SrtA), a crucial enzyme in many Gram-positive bacteria that anchors surface proteins, including virulence factors, to the cell wall.[6] By inhibiting SrtA, Rosmarinic Acid disrupts the ability of bacteria to adhere to host tissues and form biofilms, thereby rendering them more susceptible to the action of antibiotics.
Experimental Protocols
Cell Viability Assessment: Trypan Blue Exclusion Assay
-
Cell Preparation: Harvest cells by trypsinization and resuspend in a suitable culture medium.
-
Staining: Mix a 1:1 ratio of the cell suspension with a 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Determine the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Cell Migration Analysis: Scratch Wound Healing Assay
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the test compounds (e.g., this compound, temozolomide, or their combination).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Antimicrobial Synergy Testing: Broth Checkerboard Assay
-
Preparation: Prepare serial twofold dilutions of the two compounds (e.g., Rosmarinic Acid and an antibiotic) in a 96-well microtiter plate. One compound is diluted along the x-axis and the other along the y-axis.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 indicates synergy.
Assessment of Bactericidal Activity: Time-Kill Kinetics Assay
-
Preparation: Prepare tubes containing a standardized bacterial inoculum in a suitable broth medium.
-
Treatment: Add the test compounds at desired concentrations (e.g., at their MIC values, alone and in combination).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time to visualize the rate of bacterial killing. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Rosmarinic acid attenuates glioblastoma cells and spheroids' growth and EMT/stem-like state by PTEN/PI3K/AKT downregulation and ERK-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial synergy between rosmarinic acid and antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinic Acid Restores the Ceftiofur Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus by Inhibiting Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Methyl Rosmarinate as a Biomarker in Plant Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of methyl rosmarinate as a potential biomarker in plant extracts. It includes supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes to aid in the selection of the most appropriate validation strategy.
Introduction
This compound, a derivative of rosmarinic acid, is a phenolic compound found in various plant species, particularly within the Lamiaceae family. Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties, making it a compound of significant interest for drug development. The validation of this compound as a reliable biomarker is crucial for the standardization of herbal extracts and the development of novel phytopharmaceuticals. This guide compares the performance of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the quantification and validation of this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is paramount for the accurate and precise quantification of this compound in complex plant matrices. The following tables summarize the validation parameters and quantitative findings for HPTLC, HPLC, and UHPLC-MS based on available literature.
Table 1: Comparison of Method Validation Parameters for this compound and Rosmarinic Acid
| Parameter | HPTLC | HPLC-UV | UHPLC-MS/MS |
| Linearity (r²) | >0.99 (for Rosmarinic Acid)[1] | >0.999 (for Rosmarinic Acid)[2] | 0.999 (for this compound & Rosmarinic Acid) |
| Limit of Detection (LOD) | 2.5 µg/mL (for Rosmarinic Acid)[2] | 1.6 µg/mL (for Rosmarinic Acid) | Not explicitly found for this compound |
| Limit of Quantification (LOQ) | 4.9 µg/mL (for Rosmarinic Acid) | Not explicitly found for this compound | Not explicitly found for this compound |
| Precision (RSD%) | <2% (for Rosmarinic Acid) | <2% (for Rosmarinic Acid) | <5% (for this compound & Rosmarinic Acid) |
| Accuracy (Recovery %) | 92.4 ± 4.36% (for Rosmarinic Acid)[2] | 103.38-106.47% (for Rosmarinic Acid) | 90%-110% (for this compound & Rosmarinic Acid) |
| Specificity | Good, based on Rf value and spectral data[1] | Good, based on retention time and UV spectra[2] | Excellent, based on retention time and mass fragmentation |
Table 2: Quantitative Content of this compound and Rosmarinic Acid in Various Plant Species
| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |
| Salvia cuspidata | Not specified | This compound | Present | LC-HRMS | [3] |
| Clinopodium brevicalyx | Not specified | This compound | Present | LC-HRMS | [3] |
| Lepechinia meyenii | Not specified | This compound | Detected (m/z 373.0924) | LC-HRMS | [4] |
| Lepechinia floribunda | Not specified | This compound | Detected (m/z 373.0924) | LC-HRMS | [4] |
| Salvia verticillata | Leaves | Rosmarinic Acid | 41.53 ± 0.88 mg/g DW | HPLC-UV | [5] |
| Salvia sclarea | Not specified | Rosmarinic Acid | 1.65 ± 0.08 mg/g | HPLC | [2] |
| Salvia officinalis | Not specified | Rosmarinic Acid | Not specified | HPLC | [2] |
| Nepeta cataria | Leaves | Rosmarinic Acid | 1056.14 µg/g extract | LC-ESI-MS/MS | [6] |
| Origanum vulgare | Not specified | Rosmarinic Acid | 12.40 mg/g | HPLC-MS | |
| Rosmarinus officinalis | Not specified | Rosmarinic Acid | 1.33 mg/g | HPLC-MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of this compound using HPTLC, HPLC, and UHPLC-MS.
HPTLC Method for Phenolic Compound Analysis
-
Sample Preparation: Macerate 10 g of powdered aerial parts of the plant material overnight in 125 mL of methanol. Repeat the extraction process and pool the extracts. Concentrate the pooled extracts using a rotary evaporator.[1] Dissolve a known amount of the dried extract in methanol to a final concentration of 1500 µg/mL for analysis.[1]
-
Standard Preparation: Prepare a stock solution of rosmarinic acid (as a reference) in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[1]
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).[1]
-
Application: Apply 4 µL of sample and standard solutions as bands using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 330 nm.[1]
-
HPLC-UV Method for Rosmarinic Acid Quantification
-
Sample Preparation: Extract 1 g of powdered plant material with a suitable solvent system (e.g., ethanol:water:NaHCO3, 65:30:5) to improve the solubility of phenolic compounds. After filtration and concentration, perform liquid-liquid extraction to remove interferences.[2]
-
Standard Preparation: Prepare a stock solution of rosmarinic acid in methanol (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution.[2]
-
Chromatography:
UHPLC-MS/MS Method for this compound and Rosmarinic Acid Quantification
-
Sample Preparation: Extract 0.1 g of powdered traditional Chinese medicine with 25 mL of 50% methanol under ultrasonic conditions for 15 minutes.
-
Standard Preparation: Prepare stock solutions of this compound and rosmarinic acid in a suitable solvent. Prepare working standards for calibration curves.
-
Chromatography:
-
Column: C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Mandatory Visualizations
Signaling Pathway
This compound has been shown to modulate key signaling pathways involved in inflammation and fibrosis. The following diagram illustrates the inhibitory effect of this compound on the TGF-β1/Smad signaling pathway.
Caption: Inhibition of the TGF-β1/Smad signaling pathway by this compound.
Experimental Workflow
The validation of a biomarker in a plant extract follows a structured workflow, from initial discovery to final validation.
Caption: General experimental workflow for biomarker validation in plant extracts.
Conclusion
The validation of this compound as a biomarker is a critical step in harnessing its therapeutic potential. This guide provides a comparative overview of HPTLC, HPLC, and UHPLC-MS for this purpose.
-
HPTLC offers a high-throughput and cost-effective method for screening and qualitative analysis, with reasonable quantitative capabilities for well-separated compounds like rosmarinic acid.
-
HPLC-UV provides robust and reliable quantification, making it a suitable method for routine quality control of extracts where this compound is a known major component.
-
UHPLC-MS/MS delivers the highest sensitivity and specificity, enabling the accurate quantification of this compound even at low concentrations and in complex matrices. This makes it the gold standard for confirmatory analysis and for extracts with a complex phytochemical profile.
The choice of method will ultimately depend on the specific research or quality control objectives, available resources, and the complexity of the plant matrix. For initial screening and routine analysis, HPTLC and HPLC-UV are valuable tools. For definitive identification, quantification, and validation, especially in the context of drug development and regulatory submission, UHPLC-MS/MS is the preferred method. Further research should focus on establishing standardized, validated methods specifically for this compound across a wider range of plant species to solidify its role as a key biomarker.
References
- 1. turkjps.org [turkjps.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phytochemical analysis for ten Peruvian Mentheae (Lamiaceae) by liquid chromatography associated with high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical profile and rosmarinic acid purification from two Peruvian Lepechinia Willd. species (Salviinae, Mentheae, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition of Various Nepeta cataria Plant Organs’ Methanol Extracts Associated with In Vivo Hepatoprotective and Antigenotoxic Features as well as Molecular Modeling Investigations [mdpi.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the efficacy of Methyl Rosmarinate against standard drugs in disease models.
Methyl Rosmarinate, a derivative of the naturally occurring polyphenol Rosmarinic Acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative benchmark of this compound's efficacy against established standard drugs in preclinical models of inflammation, cancer, and oxidative stress-related neurodegeneration. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Anti-Inflammatory Activity: Benchmarking against Dexamethasone
This compound has demonstrated notable anti-inflammatory properties. To contextualize its potency, we compare its effects with Dexamethasone, a potent corticosteroid widely used as a standard anti-inflammatory drug. The primary model for this comparison is the carrageenan-induced paw edema in rodents, a classic acute inflammation model.
While direct comparative studies between this compound and Dexamethasone are emerging, data from studies on the closely related Rosmarinic Acid provide valuable insights. Rosmarinic acid has been shown to significantly reduce paw edema in a dose-dependent manner. For instance, in a rat model of inflammation, Rosmarinus officinalis extract, rich in rosmarinic acid, exhibited anti-inflammatory effects.[1] Another study on a rat model of neuropathic pain also demonstrated the anti-inflammatory potential of both Rosmarinus officinalis extract and rosmarinic acid.[2]
Table 1: Comparison of Anti-Inflammatory Efficacy
| Compound | Disease Model | Key Efficacy Metric | Result | Standard Drug | Result |
| Rosmarinic Acid | Carrageenan-induced paw edema in rats | Inhibition of paw edema | Dose-dependent reduction | Dexamethasone | Significant reduction |
| This compound | Not available in direct comparison | - | - | - | - |
Note: Data for Rosmarinic Acid is used as a proxy due to the limited direct comparative studies on this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the standardized procedure for inducing and measuring acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound/Rosmarinic Acid (various doses)
-
Dexamethasone (positive control)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound/Rosmarinic Acid (different doses), and Dexamethasone.
-
Drug Administration: Test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[3]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (0 h) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[3]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Signaling Pathway:
// Nodes Carrageenan [label="Carrageenan", fillcolor="#FBBC05", fontcolor="#202124"]; MastCells [label="Mast Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutrophils [label="Neutrophils", fillcolor="#F1F3F4", fontcolor="#202124"]; Histamine [label="Histamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Edema, Hyperalgesia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylRosmarinate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Carrageenan -> MastCells [label="activates"]; Carrageenan -> Neutrophils [label="recruits"]; MastCells -> Histamine [label="releases"]; MastCells -> Serotonin [label="releases"]; Neutrophils -> Prostaglandins [label="produces"]; Neutrophils -> Cytokines [label="releases"]; Histamine -> Inflammation; Serotonin -> Inflammation; Bradykinin -> Inflammation; Prostaglandins -> Inflammation; Cytokines -> Inflammation; MethylRosmarinate -> Prostaglandins [label="inhibits", style=dashed, color="#EA4335"]; MethylRosmarinate -> Cytokines [label="inhibits", style=dashed, color="#EA4335"]; } }
Caption: Carrageenan-induced inflammation pathway.
Anticancer Activity: Benchmarking against Doxorubicin
This compound has been investigated for its cytotoxic effects on various cancer cell lines. This section compares its efficacy against Doxorubicin, a widely used chemotherapeutic agent. The comparison is based on the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
A study on human glioblastoma cell lines (U87 and T98) reported the cytotoxic effects of this compound, with IC50 values of 9.8 µM and 13 µM, respectively.[4] While a direct comparison with Doxorubicin in the same study is not available, other research has explored the effects of Rosmarinic Acid in conjunction with Doxorubicin. One study found that Rosmarinic Acid did not interfere with the cytotoxic effect of Doxorubicin on MCF7 breast cancer cells.[5][6] Another study suggested a synergistic effect when Rosmarinic Acid is combined with Doxorubicin in breast cancer cells.[7]
Table 2: Comparison of Anticancer Efficacy (IC50 values)
| Compound | Cell Line | IC50 | Standard Drug | Cell Line | IC50 |
| This compound | U87 Glioblastoma | 9.8 µM[4] | Doxorubicin | MDA-MB-231 | Not directly compared |
| This compound | T98 Glioblastoma | 13 µM[4] | Doxorubicin | MCF7 | Not directly compared |
| Rosmarinic Acid | MDA-MB-231 | Not specified | Doxorubicin | MDA-MB-231 | Not specified |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines (e.g., U87, T98, MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound/Doxorubicin (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A control group receives only the vehicle.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting a dose-response curve.
Experimental Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCompound [label="Add this compound\nor Doxorubicin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSolubilizer [label="Add Solubilization\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureAbsorbance [label="Measure Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CalculateIC50 [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> MeasureAbsorbance; MeasureAbsorbance -> CalculateIC50; CalculateIC50 -> End; } }
Caption: MTT assay workflow for IC50 determination.
Antioxidant Activity: Benchmarking against Ascorbic Acid
The antioxidant capacity of this compound is a key aspect of its therapeutic potential. This section compares its radical scavenging activity with that of Ascorbic Acid (Vitamin C), a standard antioxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant activity.
One study reported that the antioxidant potency of this compound was similar to that of quercetin in non-cellular and short-term cellular assays.[11] Another study indicated that Rosmarinic Acid exhibited greater antioxidant capacity than ascorbic acid in certain assays.[12] A comparative study on rosemary extract and ascorbic acid in a food matrix showed that the rosemary extract had a higher antioxidant effect at the same dose.[13]
Table 3: Comparison of Antioxidant Efficacy (DPPH Radical Scavenging)
| Compound | Assay | IC50 | Standard Drug | IC50 |
| This compound | DPPH | Similar to Quercetin[11] | Ascorbic Acid | Not directly compared |
| Rosmarinic Acid | DPPH | ~1.3 µg/mL[14] | Ascorbic Acid | Not directly compared |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the free radical scavenging activity of a compound.[15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
This compound/Ascorbic Acid (various concentrations)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds (this compound and Ascorbic Acid) in methanol.[15]
-
Reaction Mixture: In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with various concentrations of the test compounds. A control containing only DPPH and methanol is also prepared.[15]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[15]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.[15] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.[16]
Logical Relationship:
// Nodes DPPH [label="{DPPH• (Purple)\nStable Free Radical}", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="{this compound\n(Antioxidant)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Donates H•", shape=plaintext, fontcolor="#202124"]; DPPHH [label="{DPPH-H (Yellow)\nReduced Form}", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="{Measure Absorbance\nDecrease at 517 nm}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DPPH -> Reaction [dir=none]; Antioxidant -> Reaction [dir=none]; Reaction -> DPPHH; DPPHH -> Measurement; } }
Caption: Principle of the DPPH radical scavenging assay.
Neuroprotective Effects
Rosmarinic Acid, the parent compound of this compound, has shown promise in various in vitro models of neurodegeneration. Studies have demonstrated its protective effects against oxidative stress, excitotoxicity, and ischemia-reperfusion injury in neuronal cell lines.[17][18][19] For instance, Rosmarinic Acid has been shown to protect against MPP+-induced neurotoxicity in dopaminergic cells, a model relevant to Parkinson's disease. While direct comparative studies of this compound against standard neuroprotective drugs are not yet widely available, its structural similarity to Rosmarinic Acid suggests it may possess similar neuroprotective properties. A study on a Parkinson's mouse model found that this compound has neuroprotective effects.[20]
Further research is warranted to directly compare the neuroprotective efficacy of this compound with standard treatments in various neurodegenerative disease models.
References
- 1. Evaluation Of Anti-inflammatory Effects Of Rosemary Extract In Reducing The Need For Dexamethasone In Intubation: A Randomized Clinical Trial - Journal of Emergency Health Care [intjmi.com]
- 2. intjmi.com [intjmi.com]
- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vivo and In Vitro Protective Effects of Rosmarinic Acid against Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. researchgate.net [researchgate.net]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Free radical scavenging activity [protocols.io]
- 17. restorativeformulations.com [restorativeformulations.com]
- 18. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Rosmarinate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. Methyl rosmarinate, a compound utilized in various research and development applications, is classified as a hazardous substance requiring specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Safety Information:
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. This involves proper segregation, containment, and labeling, followed by collection by a licensed environmental waste management service.
Experimental Protocol for Waste Segregation and Containment:
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected separately as a non-halogenated organic waste. Incompatible materials, such as strong oxidizing agents, should not be stored in the same container.
-
Select Appropriate Container: Use a designated, leak-proof container made of a material compatible with esters, such as high-density polyethylene (HDPE) or glass. The container must be in good condition and have a secure, tight-fitting lid[2][3].
-
Contain Solid Waste: If disposing of solid this compound, carefully transfer it into the designated waste container. Avoid creating dust.
-
Contain Liquid Waste: For solutions of this compound, pour the liquid carefully into the designated liquid waste container. For small spills or residual amounts, absorb the material with an inert absorbent such as vermiculite, sand, or commercial absorbent pads. The contaminated absorbent material should then be placed in the solid waste container.
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date the waste was first added to the container.
-
Store Securely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste[4]. Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the container.
-
Dispose of Container: Once thoroughly rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Logistical Information for Handling Methyl Rosmarinate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Methyl Rosmarinate is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate specific safety precautions. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE plan is essential.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation[1][2]. Gloves must be inspected before use and disposed of properly after handling[2]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. | To protect against eye irritation and serious eye damage[1][3]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure and prevent contamination of personal clothing[3][4]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation[1][5]. Engineering controls like fume hoods should be the primary method of exposure control[4]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
